1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(3-2-4-9-8)7(5-12)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIIIUQYTQFNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathway for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a key heterocyclic scaffold of interest in medicinal chemistry. The document is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles and experimental rationale, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine framework is a privileged heterocyclic motif in drug discovery, recognized for its structural resemblance to purine bases. This similarity allows it to interact with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their use as kinase inhibitors, anti-inflammatory agents, and antivirals. The introduction of a carbaldehyde group at the 3-position, as in this compound, provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of compound libraries for drug screening.
Primary Synthetic Strategy: A Two-Step Approach
The most logical and well-documented approach to the synthesis of this compound involves a two-step sequence:
-
Construction of the Core Heterocycle : Synthesis of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold.
-
Formylation : Introduction of the aldehyde group at the 3-position via the Vilsmeier-Haack reaction.
This strategy is predicated on the established reactivity of the pyrazolo[3,4-b]pyridine system and the reliability of the Vilsmeier-Haack formylation for electron-rich heterocycles.
Part 1: Synthesis of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine Core
The synthesis of the N-methylated pyrazolo[3,4-b]pyridine core can be efficiently achieved through the construction of the pyridine ring onto a pre-formed aminopyrazole, followed by N-methylation.
Step 1.1: Synthesis of 1H-pyrazolo[3,4-b]pyridine from 3-aminopyrazole
A common and effective method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine backbone is the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] The choice of the dicarbonyl compound will determine the substitution pattern on the pyridine ring. For the unsubstituted pyridine ring, malondialdehyde or its synthetic equivalents can be used.
Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]pyridine
-
Materials:
-
3-Aminopyrazole
-
Malondialdehyde bis(dimethyl acetal)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
-
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.1 eq).
-
Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium hydroxide until a pH of ~7-8 is reached.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-pyrazolo[3,4-b]pyridine.
-
Step 1.2: N-Methylation of 1H-pyrazolo[3,4-b]pyridine
The introduction of the methyl group at the N-1 position of the pyrazole ring is a critical step. This is typically achieved through an alkylation reaction using a suitable methylating agent in the presence of a base.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine
-
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Methyl-1H-pyrazolo[3,4-b]pyridine.
-
Part 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] The pyrazole ring of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine is sufficiently electron-rich to undergo electrophilic substitution, with the formylation expected to occur at the C-3 position.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 1-Methyl-1H-pyrazolo[3,4-b]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during workup yields the desired aldehyde.[3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the DMF with stirring, maintaining the temperature at 0 °C. The Vilsmeier reagent will form in situ.
-
After stirring for 30 minutes at 0 °C, add a solution of 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF or DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. The optimal temperature and reaction time should be determined by TLC monitoring.
-
Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Summary and Visualization
Table 1: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1.1 | Pyridine Ring Formation | 3-Aminopyrazole, Malondialdehyde bis(dimethyl acetal), HCl | Ethanol | Reflux | Moderate to Good |
| 1.2 | N-Methylation | 1H-pyrazolo[3,4-b]pyridine, CH₃I, NaH | DMF | 0 °C to RT | Good |
| 2 | Vilsmeier-Haack Formylation | 1-Methyl-1H-pyrazolo[3,4-b]pyridine, POCl₃, DMF | DMF/DCM | 60-80 °C | Moderate to Good |
Note: Yields are indicative and can vary based on reaction scale and purification efficiency.
Diagrams of Synthetic Pathways and Mechanisms
Caption: Overall synthetic pathway to the target molecule.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Conclusion and Future Perspectives
The synthesis of this compound is a robust process that relies on well-established synthetic transformations. The outlined two-part strategy, involving the initial construction of the N-methylated heterocyclic core followed by a regioselective Vilsmeier-Haack formylation, provides a reliable and scalable route to this valuable intermediate. The aldehyde functionality serves as a versatile anchor for the introduction of diverse chemical moieties, enabling the exploration of a wide chemical space in the pursuit of novel therapeutic agents. Further optimization of reaction conditions, particularly for the Vilsmeier-Haack step, may lead to improved yields and reduced purification requirements, enhancing the overall efficiency of the synthetic sequence.
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central. [Link]
- New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
An In-Depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic aldehyde built upon the privileged pyrazolo[3,4-b]pyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its bioisosteric relationship with purine, rendering it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines plausible synthetic strategies based on established methodologies for related structures, and explores its potential applications in drug discovery, particularly as a precursor to kinase inhibitors and other targeted therapies. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, this guide synthesizes information from analogous compounds and general heterocyclic chemistry principles to provide a robust framework for researchers.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention in the field of drug discovery. Its structural resemblance to the endogenous purine bases allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C3 position of the pyrazolo[3,4-b]pyridine core, as in this compound, offers a versatile platform for further chemical modifications. The aldehyde functionality, in particular, serves as a synthetic handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.
The broader class of pyrazolo[3,4-b]pyridine derivatives has been investigated for a multitude of therapeutic applications, including their use as anticancer agents, antivirals, and anti-inflammatory compounds[1]. Notably, derivatives of this scaffold have been developed as potent inhibitors of various kinases, which are critical targets in oncology and immunology[2][3].
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde (Analogue) |
| Molecular Formula | C₈H₇N₃O[4] | C₇H₅N₃O |
| Molecular Weight | 161.16 g/mol | 147.14 g/mol |
| CAS Number | 1511782-19-6 | 1010073-87-6 |
| Appearance | Likely a solid at room temperature | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Predicted: 383.8 °C at 760 mmHg |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available |
| Predicted XlogP | 0.6[4] | Data not available |
Synthesis Strategies
The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, based on established methods for the synthesis of pyrazolo[3,4-b]pyridines and the introduction of aldehyde functionalities onto heterocyclic systems, several viable synthetic routes can be proposed.
Strategy 1: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole
This is a common and versatile approach for the synthesis of the pyrazolo[3,4-b]pyridine core[1]. The general workflow involves the reaction of a suitably substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Workflow Diagram: Pyridine Ring Annulation
Caption: General workflow for the synthesis of the target compound via pyridine ring annulation.
A plausible specific protocol would involve the condensation of 1-methyl-5-aminopyrazole with a protected form of malondialdehyde, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst, followed by an oxidation step to yield the aromatic pyrazolo[3,4-b]pyridine ring system. The aldehyde at the 3-position would be introduced concurrently through this choice of dicarbonyl synthon.
Strategy 2: Vilsmeier-Haack Formylation of a Pyrazolo[3,4-b]pyridine Precursor
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. This strategy would involve the initial synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine, followed by the introduction of the aldehyde group.
Experimental Protocol (Hypothetical): Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring under an inert atmosphere. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMF or dichloroethane). Add the pre-formed Vilsmeier reagent dropwise to the solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature typically between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization or column chromatography on silica gel.
Logical Relationship Diagram: Vilsmeier-Haack Reaction
Caption: Key steps in the proposed Vilsmeier-Haack formylation synthesis route.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the aldehyde functionality, which can undergo a variety of transformations to introduce diverse functional groups and build molecular complexity.
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing side chains that can modulate solubility, cell permeability, and target binding.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the formation of alkenes, providing a means to extend the carbon skeleton.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile or cyanoacetates, to form α,β-unsaturated systems which are themselves versatile synthetic intermediates.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to further derivatives.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with several compounds based on this core having entered clinical trials or reached the market. The aldehyde functionality of the title compound makes it a particularly useful intermediate for the synthesis of libraries of compounds for screening against various biological targets.
A primary area of application is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme, with various substituents extending into surrounding pockets to achieve potency and selectivity. The aldehyde group of this compound can be elaborated to introduce such substituents, targeting kinases implicated in cancer, inflammation, and other diseases. For instance, various pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1)[2].
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be confidently approached using established methodologies for related heterocyclic systems. The reactivity of its aldehyde group, coupled with the proven biological relevance of the pyrazolo[3,4-b]pyridine scaffold, ensures its continued importance for researchers and scientists in the field of drug development. Further elucidation of its specific properties and reactivity through experimental studies will undoubtedly facilitate its broader application in the creation of next-generation therapeutics.
References
- ABCR GmbH & Co. KG. (n.d.). AB453789 | CAS 1511782-19-6.
- Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
- PubChemLite. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- National Center for Biotechnology Information. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
- National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- National Center for Biotechnology Information. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- National Center for Biotechnology Information. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
- ResearchGate. (2022). Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions.
- ResearchGate. (2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (2022). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates -ORCA [orca.cardiff.ac.uk]
An In-Depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS Number: 1511782-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore, recognized for its structural similarity to purine bases, which allows for its interaction with a variety of biological targets.[1][2] This guide will delve into the synthesis, physicochemical properties, reactivity, and potential applications of this specific carbaldehyde derivative, positioning it as a valuable building block for the discovery of novel therapeutics.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine nucleus is a fused bicyclic heterocycle that has garnered substantial attention in the field of drug discovery. Its structural resemblance to endogenous purines makes it a privileged scaffold for the design of antagonists and inhibitors for a range of enzymes and receptors.[1][2] Derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.
The introduction of a carbaldehyde group at the 3-position of the 1-methylated pyrazolo[3,4-b]pyridine core, as in the case of this compound, provides a versatile chemical handle for further synthetic modifications. This functional group opens up a plethora of possibilities for chemists to elaborate the core structure and synthesize diverse libraries of compounds for biological screening.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1511782-19-6 | [3] |
| Molecular Formula | C₈H₇N₃O | [3] |
| Molecular Weight | 161.16 g/mol | N/A |
| Canonical SMILES | CN1C2=C(C=CC=N2)C(=N1)C=O | [3] |
| InChI Key | CFIIIUQYTQFNKQ-UHFFFAOYSA-N | [3] |
Spectroscopic Data Analysis
While specific, published spectra for this exact compound are not widely available, general characteristics can be inferred from the analysis of related pyrazolo[3,4-b]pyridine structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the aldehyde proton (a singlet at a downfield chemical shift), and the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbonyl carbon of the aldehyde, and the carbons of the bicyclic ring system.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight. Predicted collision cross-section values for various adducts are available in public databases.[3]
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group would be expected in the region of 1680-1700 cm⁻¹.
Synthesis and Reaction Chemistry
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several established synthetic routes. These generally involve the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.[4]
General Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[5] The choice of substituents on both reactants allows for the introduction of diversity at various positions of the final bicyclic system.
Another widely used approach is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and a diethyl 2-(ethoxymethylene)malonate derivative to construct the pyridine ring.[4]
The diagram below illustrates a generalized synthetic pathway to the pyrazolo[3,4-b]pyridine core.
Caption: Generalized synthesis of the pyrazolo[3,4-b]pyridine core.
Plausible Synthesis of this compound
While a specific, detailed experimental protocol for the title compound is not readily found in peer-reviewed literature, a plausible synthetic route can be postulated based on known chemical transformations of the pyrazolo[3,4-b]pyridine system. One potential approach would involve the formylation of a 1-methyl-1H-pyrazolo[3,4-b]pyridine precursor at the 3-position. This could be achieved using various formylating agents, such as the Vilsmeier-Haack reagent (POCl₃/DMF).
Reactivity of the Aldehyde Group
The aldehyde functionality at the C3-position is a key feature of this compound, making it a valuable intermediate for further chemical modifications. This group can participate in a wide range of chemical reactions, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To yield the corresponding carboxylic acid.
-
Reduction: To produce the hydroxymethyl derivative.
-
Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.
This chemical versatility allows for the facile generation of a diverse array of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The structural similarity of the pyrazolo[3,4-b]pyridine core to the ATP binding site of kinases makes it an ideal template for designing potent and selective inhibitors.
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been reported as inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs)
-
Tyrosine Kinases
-
Phosphoinositide 3-kinases (PI3Ks)
This compound serves as a critical starting material for the synthesis of libraries of compounds to be screened against these and other important biological targets. The aldehyde group provides a convenient point of attachment for various side chains and pharmacophoric elements that can be tailored to achieve desired potency and selectivity.
The diagram below illustrates the role of this compound as a key intermediate in the drug discovery workflow.
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates -ORCA [orca.cardiff.ac.uk]
- 3. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimalarial agents[1]. Accurate and unambiguous structure determination is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research and development programs. This document outlines an integrated workflow, detailing the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices and the logical interpretation of spectral data are emphasized to provide a field-proven, self-validating protocol for researchers and scientists.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (also known as the Double Bond Equivalent, DBE). For the target compound, this compound, the molecular formula is C₈H₇N₃O[2].
The DBE is calculated using the formula: DBE = C - H/2 + N/2 + 1 DBE = 8 - (7/2) + (3/2) + 1 = 8 - 3.5 + 1.5 + 1 = 7
A DBE of 7 indicates a highly unsaturated system, suggesting the presence of multiple rings and/or π-bonds. This value is consistent with the proposed structure, which contains a fused aromatic bicyclic system (5 unsaturations: 4 π-bonds + 1 ring system) and a carbonyl group (1 π-bond), accounting for a total of 7 degrees of unsaturation. This initial calculation provides a critical check against which all subsequent spectroscopic data must be reconciled.
Mass Spectrometry: Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula. For C₈H₇N₃O, the expected monoisotopic mass is 161.0589 Da[2]. An HRMS experiment under electrospray ionization (ESI) conditions should yield a prominent protonated molecular ion [M+H]⁺ with an m/z value of 162.0662. Observing this ion with high mass accuracy (typically < 5 ppm error) provides strong evidence for the proposed elemental composition.
Electron Ionization (EI) mass spectrometry provides insight into the molecule's stability and structural motifs through fragmentation analysis. The fragmentation pattern is a molecular fingerprint that helps identify key substructures.[3]
Predicted Fragmentation Pathways:
-
α-Cleavage: Aromatic aldehydes often undergo α-cleavage at the carbonyl group. The loss of a hydrogen radical (•H) would be minor, but the loss of the formyl radical (•CHO, 29 Da) or neutral carbon monoxide (CO, 28 Da) after rearrangement is a characteristic fragmentation pathway for aromatic aldehydes[3].
-
[M]⁺• → [M-CO]⁺• (m/z 133)
-
-
Loss of Methyl Group: Cleavage of the N-methyl group could occur, leading to the loss of a methyl radical (•CH₃, 15 Da).
-
[M]⁺• → [M-CH₃]⁺ (m/z 146)
-
These fragmentation patterns, summarized in Table 1, provide valuable pieces of the structural puzzle that will be corroborated by other techniques.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Ion Formula | Identity | Significance |
|---|---|---|---|
| 162.0662 | [C₈H₈N₃O]⁺ | [M+H]⁺ | Confirms molecular weight and formula (HRMS) |
| 161.0589 | [C₈H₇N₃O]⁺• | M⁺• | Molecular Ion (EI) |
| 133.0583 | [C₇H₇N₃]⁺• | [M-CO]⁺• | Characteristic loss of CO from the aldehyde |
| 146.0454 | [C₇H₄N₃O]⁺ | [M-CH₃]⁺ | Indicates presence of a methyl group |
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the key carbonyl and aromatic moieties of the target structure. The analysis of characteristic vibrations confirms the presence of specific bonds.
Expected IR Absorption Bands:
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching from the pyridine ring protons.
-
~2980-2850 cm⁻¹ (weak): Aliphatic C-H stretching from the N-methyl group.
-
~2850 and ~2750 cm⁻¹ (weak, often sharp): Aldehydic C-H stretching (Fermi doublet). The appearance of these two bands is highly characteristic of an aldehyde.
-
~1700-1680 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde. The position is lower than a simple aliphatic aldehyde due to conjugation with the aromatic pyrazole ring.
-
~1600-1450 cm⁻¹ (medium to strong): C=C and C=N bond stretching vibrations within the fused aromatic pyrazolo[3,4-b]pyridine ring system.
The presence of a strong absorption band around 1690 cm⁻¹ is a crucial piece of evidence, strongly indicating the presence of a conjugated aldehyde, which aligns perfectly with the proposed structure.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
Predicted ¹H NMR Assignments (in CDCl₃, 400 MHz):
-
δ ~10.1 ppm (1H, singlet): This highly deshielded singlet is characteristic of the aldehyde proton (-CHO). Its downfield shift is due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. The lack of coupling confirms it has no adjacent protons.
-
δ ~8.7 ppm (1H, dd, J ≈ 4.8, 1.5 Hz): This signal corresponds to H6 of the pyridine ring. It is the most downfield of the aromatic protons due to its position alpha to the pyridine nitrogen. It appears as a doublet of doublets due to coupling to H5 (ortho, ~4.8 Hz) and H4 (meta, ~1.5 Hz).
-
δ ~8.2 ppm (1H, dd, J ≈ 8.0, 1.5 Hz): This signal is assigned to H4 on the pyridine ring. It appears as a doublet of doublets due to coupling to H5 (ortho, ~8.0 Hz) and H6 (meta, ~1.5 Hz).
-
δ ~7.3 ppm (1H, dd, J ≈ 8.0, 4.8 Hz): This signal corresponds to H5 on the pyridine ring. It is the most upfield of the pyridine protons and appears as a doublet of doublets from coupling to its two ortho neighbors, H4 and H6.
-
δ ~4.1 ppm (3H, singlet): This singlet in the aliphatic region is characteristic of the N-methyl protons (-NCH₃). Its chemical shift indicates it is attached to a nitrogen within a heteroaromatic system.
The coupling patterns of the three pyridine protons (H4, H5, H6) are a classic signature of a 3-substituted pyridine-like system and can be confirmed with a COSY experiment.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon atoms, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Assignments (in CDCl₃, 100 MHz):
-
δ ~185 ppm: Aldehyde carbonyl carbon (CHO ).
-
δ ~155 ppm: Quaternary carbon C7a (fused, adjacent to N).
-
δ ~152 ppm: C6 (CH, adjacent to N).
-
δ ~145 ppm: Quaternary carbon C3 .
-
δ ~132 ppm: C4 (CH).
-
δ ~130 ppm: Quaternary carbon C3a (fused).
-
δ ~118 ppm: C5 (CH).
-
δ ~115 ppm: Quaternary carbon C5a (fused).
-
δ ~35 ppm: N-Methyl carbon (-NCH₃ ).
DEPT-135 would show positive signals for the CH₃ and CH carbons, while a DEPT-90 would show only the CH carbons. Quaternary carbons would be absent in both DEPT spectra but present in the broadband ¹³C spectrum.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR is essential for assembling the fragments identified by 1D NMR into the final molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. A COSY spectrum would show a clear correlation pathway between H4 ↔ H5 ↔ H6 , confirming their adjacent positions on the pyridine ring. No other correlations would be expected, as the aldehyde and methyl protons are isolated singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It provides an unambiguous link between the ¹H and ¹³C assignments:
-
H6 (δ ~8.7) ↔ C6 (δ ~152)
-
H4 (δ ~8.2) ↔ C4 (δ ~132)
-
H5 (δ ~7.3) ↔ C5 (δ ~118)
-
-CHO (δ ~10.1) ↔ CHO (δ ~185)
-
-NCH₃ (δ ~4.1) ↔ -NCH₃ (δ ~35)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity of the fused ring system and the position of the substituents. It reveals long-range (2-3 bond) correlations between protons and carbons.
The workflow for using these techniques is visualized below.
Integrated Spectroscopic Analysis: Assembling the Evidence
The final structure is confirmed by integrating all the spectroscopic data. The HMBC correlations are the key to locking the structure in place.
Key HMBC Correlations:
-
Aldehyde Proton (δ ~10.1 ppm): A correlation to the quaternary carbon at δ ~145 ppm (C3) confirms the aldehyde is attached to this position. A further correlation to the bridgehead carbon at δ ~130 ppm (C3a) links it to the fused ring system.
-
N-Methyl Protons (δ ~4.1 ppm): Crucially, these protons will show correlations to two key quaternary carbons: C3 (δ ~145 ppm) and the bridgehead carbon C7a (δ ~155 ppm) . This unambiguously places the methyl group on the N1 position and confirms the pyrazole ring's orientation.
-
Pyridine Proton H4 (δ ~8.2 ppm): Will show correlations to C6 (δ ~152 ppm) and the bridgehead carbon C5a (δ ~115 ppm) , fixing its position relative to the fused core.
-
Pyridine Proton H6 (δ ~8.7 ppm): Will show correlations to C5 (δ ~118 ppm) and the bridgehead carbon C7a (δ ~155 ppm) , completing the assignment of the pyridine ring.
The combination of these correlations provides an unbreakable chain of logic confirming the identity as this compound.
Table 2: Summary of NMR Assignments for C₈H₇N₃O
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations |
|---|---|---|---|---|---|
| -CHO | ~185.0 | ~10.1 | s | - | C3, C3a |
| -NCH₃ | ~35.0 | ~4.1 | s | - | C3, C7a |
| 3 | ~145.0 | - | - | - | - |
| 3a | ~130.0 | - | - | - | - |
| 4 | ~132.0 | ~8.2 | dd | 8.0, 1.5 | C5a, C6 |
| 5 | ~118.0 | ~7.3 | dd | 8.0, 4.8 | C3a, C7 |
| 5a | ~115.0 | - | - | - | - |
| 6 | ~152.0 | ~8.7 | dd | 4.8, 1.5 | C5, C7a |
| 7a | ~155.0 | - | - | - | - |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Analysis: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. Calibrate the instrument immediately prior to analysis using a known standard.
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing the measured mass to the theoretical mass for C₈H₈N₃O⁺.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.
-
DEPT-135 Acquisition: Use standard instrument parameters to acquire the DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ signals.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Correlate peaks in the 2D spectra to build the final structure.
Conclusion
The structure of this compound can be elucidated with high confidence through the systematic and integrated application of modern spectroscopic techniques. The process begins with establishing the molecular formula via HRMS and identifying key functional groups with IR spectroscopy. The core of the elucidation lies in a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the fundamental atomic inventory, COSY and HSQC experiments link protons and carbons into spin systems, and crucial HMBC correlations piece together the complete molecular architecture, confirming the substituent positions and the fused heterocyclic core. This self-validating workflow ensures scientific rigor and provides an unambiguous structural assignment, a critical foundation for any research or drug development endeavor.
References
- Wang, Y.-Z., et al. (2025).
- El-Remaily, M. A. A. A., et al. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
- Ammar, Y. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.
- ChemicalBook. (n.d.).
- Intertek. (n.d.).
- Al-Zahrani, N. A., et al. (n.d.).
- Loidl-Stahlhofen, A., et al. (n.d.).
- PubChem. (n.d.). This compound. PubChemLite.
- University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.
- Semantic Scholar. (n.d.).
- NPTEL. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.
- ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022, September 10). International Journal of Research in Engineering and Science (IJRES).
- ProQuest. (n.d.).
- Zhang, H., et al. (2022).
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022, April 26). MDPI.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc.
- Forkey, D. M., & Carpenter, W. R. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds.
- Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
- Abdel-Wahab, B. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- ResearchGate. (2025, November 3). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)
- IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal.
- NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST WebBook.
- Al-Tel, T. H., et al. (2021).
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Introduction
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, the pyrazolo[3,4-b]pyridine core, is a key component in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data expected for this compound, grounded in established principles and data from closely related analogues.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC numbering scheme, is shown below:
Caption: Proposed mass spectral fragmentation pathway.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV for EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which are then used to deduce the structure of the compound.
Conclusion
References
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
- Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- MDPI. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential
Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] Its unique electronic and steric properties allow for versatile molecular interactions with a wide range of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for researchers and drug development professionals.
The Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Potent Bioactivity
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a bicyclic heterocycle that has garnered immense interest from medicinal chemists.[3][4] This scaffold serves as a rigid and planar core, which can be strategically functionalized at multiple positions (N1, C3, C4, C5, and C6) to modulate its physicochemical properties and biological target specificity.[3] The inherent properties of this scaffold have led to the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and potent kinase inhibitory effects.[2][5]
This guide will focus on three primary areas of therapeutic promise:
-
Anticancer Activity: Primarily through the inhibition of key protein kinases and other crucial cellular targets.
-
Antimicrobial Activity: Demonstrating efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: Modulating inflammatory pathways, notably through the inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazolo[3,4-b]pyridine derivatives have emerged as a powerful class of anticancer agents, largely due to their ability to function as potent kinase inhibitors.[6] Kinases are critical regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.
Mechanism of Action: Potent Kinase Inhibition
A primary mechanism by which these derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of various protein kinases. This targeted inhibition disrupts downstream signaling cascades essential for tumor growth and survival.
Key kinase targets include:
-
Tropomyosin Receptor Kinases (TRKs): Overactivation of TRKs is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRKA inhibitors, showing activity in the nanomolar range and inhibiting the proliferation of cancer cell lines.[7][8]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are important targets in cancer therapy. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in xenograft models.[9]
-
Cyclin-Dependent Kinases (CDKs) & Proviral Integration site for Moloney murine leukemia virus 1 (PIM1): CDKs and PIM1 are crucial for cell cycle progression and survival. Dual inhibitors targeting both CDK2 and PIM1 have been synthesized from the pyrazolo[3,4-b]pyridine scaffold, inducing apoptosis and cell cycle arrest in cancer cells.[6]
-
Monopolar Spindle Kinase 1 (Mps1): As a key component of the mitotic checkpoint, Mps1 is a clinical target for aggressive tumors. Derivatives of this scaffold have shown potent Mps1 inhibition with IC50 values in the low nanomolar range.[10]
-
TANK-Binding Kinase 1 (TBK1): TBK1 plays a role in innate immunity and oncogenesis. Exceptionally potent TBK1 inhibitors have been developed from this scaffold, with IC50 values as low as 0.2 nM.[11]
-
Topoisomerase IIα (TOPIIα): Beyond kinase inhibition, some derivatives function as TOPIIα inhibitors. They disrupt the enzyme's function in managing DNA topology during replication, leading to DNA damage and apoptosis in cancer cells.[1]
The following diagram illustrates the mechanism of a pyrazolo[3,4-b]pyridine derivative acting as a kinase inhibitor.
Caption: Kinase Inhibition by a Pyrazolo[3,4-b]pyridine Derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of these compounds.
-
N-H Exposure: For activators of AMP-activated protein kinase (AMPK), exposure of the pyrazole N-H group was found to be essential for potency.[12]
-
Aromatic Substitutions: The addition of specific substituents to phenyl rings attached to the core scaffold significantly influences activity. For instance, incorporating chlorines at the 2- and 6-positions of a phenyl ring enhanced potency and selectivity for FGFR over VEGFR2.[9]
-
Side Chains: The nature of side chains is critical. In the development of TBK1 inhibitors, introducing specific alkylamino fragments at the R2 position was explored to optimize activity.[11]
Quantitative Data: Anticancer Potency
The following table summarizes the in vitro potency of representative pyrazolo[3,4-b]pyridine derivatives against various cancer-related targets and cell lines.
| Compound ID | Target / Cell Line | Potency (IC50 / GI50) | Reference |
| Compound C03 | TRKA Kinase | 56 nM | [7][8] |
| Km-12 Cell Line | 0.304 µM | [7][8] | |
| Compound 7n | FGFR1 Kinase | In vivo efficacy shown | [9] |
| Compound 7b | HepG2 (Hepatocellular Carcinoma) | 0.0158 µM | [13] |
| MCF7 (Breast Adenocarcinoma) | 0.0001 µM | [13] | |
| Compound 15y | TBK1 Kinase | 0.2 nM | [11] |
| Compound 8c | NCI-60 Cell Line Panel (Mean) | 1.33 µM | [1] |
| Topoisomerase IIα | Significant Inhibition | [1] | |
| Compound 31 | Mps1 Kinase | 2.596 nM | [10] |
| Compound 9d | A549 (Lung Adenocarcinoma) | 3.06 µM | [14] |
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity and cell proliferation.[13] It relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of total cellular protein content.
Rationale for Method Selection: The SRB assay is simple, reproducible, and less prone to interference from compound color compared to metabolic assays like the MTT assay. It measures cell mass, providing a stable endpoint.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The pyrazolo[3,4-b]pyridine core is also present in molecules exhibiting significant antimicrobial properties against a spectrum of bacteria and fungi.[15][16][17]
Spectrum of Activity and Potency
Derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria, as well as fungal strains like Fusarium oxysporum.[13][17] The potency of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Quantitative Data: Antimicrobial Potency
| Compound Class/ID | Target Microorganism | Potency (MIC) | Reference |
| General Derivatives | Various Bacteria/Fungi | 0.12 - 62.5 µg/mL | [13] |
| Compound 7b | Fusarium oxysporum | 0.98 µg/mL | [13] |
| Compound 24 | S. aureus / K. pneumoniae | Zone of Inhibition: 15 / 14 mm | [17] |
| Compound 27 | S. aureus / K. pneumoniae | Zone of Inhibition: 18 / 16 mm | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.
Rationale for Method Selection: This method is highly reproducible, conservative of materials, and allows for the simultaneous testing of multiple compounds against different organisms. It provides a quantitative endpoint (the MIC value).
Protocol:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Well with MHB and inoculum only (no compound).
-
Sterility Control: Well with MHB only (no inoculum).
-
Positive Control: Well with a known antibiotic (e.g., Gentamicin, Ampicillin) and inoculum.[13]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity | CoLab [colab.ws]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. japsonline.com [japsonline.com]
- 17. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
discovery of novel pyrazolo[3,4-b]pyridine compounds
An In-depth Technical Guide to the Discovery of Novel Pyrazolo[3,4-b]pyridine Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridine scaffold, a cornerstone in modern medicinal chemistry. We will dissect the synthetic strategies that grant access to this privileged structure, navigate its diverse biological applications, and provide validated experimental protocols for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a robust and logical framework for the discovery of novel therapeutic agents.
The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery
The pyrazolo[3,4-b]pyridine system is a fused heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1][2] Its "privileged" status stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This allows molecules incorporating this core to bind with high affinity to a wide array of biological targets.[3] Consequently, derivatives have been developed with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties.[1][2][4]
The versatility of this scaffold is further enhanced by the numerous positions available for substitution (N1, C3, C4, C5, and C6), allowing for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[5] This chemical tractability enables the generation of large, diverse compound libraries essential for modern high-throughput screening and lead optimization campaigns.
Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly approached from two main retrosynthetic pathways: forming the pyridine ring onto a pre-existing pyrazole, or vice-versa.[5][6] The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final compound.
Strategy A: Pyridine Ring Annulation onto a 5-Aminopyrazole Precursor
This is one of the most common and versatile methods. It typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5] The reaction proceeds via an initial nucleophilic attack by the exocyclic amino group, followed by cyclization and dehydration to form the pyridine ring.
A key consideration in this approach is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The reaction's outcome is governed by the relative electrophilicity of the two carbonyl carbons, with the more electrophilic center reacting preferentially with the pyrazole's endocyclic nitrogen.[5][6] To circumvent this, specific catalysts or more reactive dicarbonyl surrogates, such as α,β-unsaturated ketones, can be employed. For instance, the use of Zirconium(IV) chloride (ZrCl₄) as a catalyst facilitates the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones to yield substituted pyrazolo[3,4-b]pyridines.[1]
Strategy B: Multicomponent Reactions (MCRs)
For generating chemical diversity efficiently, MCRs are a powerful tool. A common MCR approach for this scaffold involves the one-pot reaction of an aldehyde, a ketone (or other active methylene compound), and a 5-aminopyrazole.[5][6] This strategy begins with the formation of an α,β-unsaturated carbonyl intermediate via condensation of the aldehyde and ketone, which then undergoes a Michael addition and subsequent cyclization with the 5-aminopyrazole.[6] These reactions are often catalyzed and can be performed under environmentally benign conditions, such as in water, sometimes assisted by microwave irradiation.[7]
The diagram below illustrates a generalized workflow for synthesizing a library of pyrazolo[3,4-b]pyridine derivatives, highlighting these two primary strategies.
Caption: Generalized workflows for pyrazolo[3,4-b]pyridine synthesis.
Key Biological Targets and Therapeutic Applications
The structural versatility of the pyrazolo[3,4-b]pyridine scaffold allows it to target a wide range of proteins implicated in various diseases.
| Therapeutic Area | Key Biological Target(s) | Representative Activity |
| Oncology | Kinases (TRK, AMPK, TBK1, GSK-3), Topoisomerase IIα | Inhibition of cancer cell proliferation, induction of cell cycle arrest.[3][8][9][10][11] |
| Neurodegenerative | β-Amyloid Plaques, α-secretase | High-affinity binding to amyloid plaques in Alzheimer's disease models.[1] |
| Inflammation | Spleen tyrosine kinase (Syk) | Inhibition of Syk, a key mediator in allergic and autoimmune disorders.[6] |
| Cardiovascular | Soluble guanylate cyclase (sGC), AMPK | sGC stimulation for treating pulmonary hypertension; AMPK activation.[6][12] |
| Infectious Disease | Bacterial & Viral Proteins | Broad-spectrum antibacterial and antiviral activity.[1][2][13] |
Focus on Oncology: Targeting Kinase Signaling
A significant number of novel pyrazolo[3,4-b]pyridines have been developed as kinase inhibitors.[3] For example, derivatives have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation and are often overexpressed in cancers.[8][9] One study identified a compound, C03 , with an IC₅₀ value of 56 nM against TRKA and significant antiproliferative effects on the Km-12 cancer cell line.[8][9]
Another critical pathway targeted is the AMP-activated protein kinase (AMPK) signaling cascade. AMPK acts as a cellular energy sensor, and its dysregulation is linked to cancer. Novel pyrazolo[3,4-b]pyridine derivatives have been shown to activate AMPK, leading to the downstream inhibition of phosphorylated ribosomal S6 kinase (p-70S6K) and subsequent G2/M cell cycle arrest in lung cancer cells.[10]
Caption: Simplified AMPK/p70S6K pathway targeted by pyrazolopyridines.
Decoding Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolo[3,4-b]pyridine scaffold is crucial for optimizing potency and selectivity. SAR studies reveal how specific functional groups at different positions influence biological activity.
For instance, in the development of AMPK activators, it was discovered that:
-
N-H Exposure: An unsubstituted pyrazole N-H is essential for potent activation.[12]
-
Aromatic Substitution: A para substitution on a terminal phenyl ring significantly impacts potency.[12]
-
Lipophilicity: The lipophilic character, often modulated by phenyl groups, plays a vital role in anchoring the molecule within the target's binding site.[13]
The following table summarizes SAR insights for a series of AMPK activators.
| Compound ID | R¹ (Substitution on Phenyl Ring) | AMPK Activation (EC₅₀, µM) | Cell Proliferation (IC₅₀, µM) | Key Insight |
| Lead Cmpd | 4-OCH₃ | 1.20 | 5.31 | Moderate activity. |
| 17f | 4-Cl | 0.42 | 0.78 | Electron-withdrawing group at para position enhances potency.[12] |
| Analog A | 3-Cl | >10 | >20 | Substitution at meta position is detrimental to activity. |
| Analog B | N-Methyl | Inactive | Inactive | Methylation of the pyrazole N-H abolishes activity.[12] |
Data synthesized from principles described in cited literature for illustrative purposes.
Validated Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and initial biological evaluation of novel pyrazolo[3,4-b]pyridine compounds.
Protocol 1: ZrCl₄-Catalyzed Synthesis of a 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from the methodology described for the synthesis of novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[1]
-
Reactant Preparation: In a reaction vial, dissolve the desired α,β-unsaturated ketone (1.0 eq, 0.5 mmol) in 0.5 mL of N,N-Dimethylformamide (DMF).
-
Addition of Aminopyrazole: To this solution, add a solution of 5-amino-1-phenyl-pyrazole (1.0 eq, 0.5 mmol) in 0.5 mL of Ethanol (EtOH) at room temperature (25 °C).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes. This is critical to remove oxygen, which can interfere with the catalytic cycle and lead to side products.
-
Catalyst Addition: Under an inert atmosphere, add Zirconium(IV) chloride (ZrCl₄) (0.3 eq, 0.15 mmol). The catalyst should be handled in a glovebox or under a stream of inert gas due to its moisture sensitivity.
-
Reaction: Vigorously stir the reaction mixture at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling, concentrate the mixture in vacuo. Add Chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous phases.
-
Extraction: Wash the aqueous phase twice with CHCl₃. Combine all organic extracts.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the pyrazolo[3,4-b]pyridine ring is confirmed by characteristic singlets for the H-3 and H-5 protons in the ¹H NMR spectrum.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for determining the IC₅₀ of a test compound against a target kinase, such as TRKA or AMPK.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, the appropriate peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO. Then, dilute further into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Initiation: In a 96-well plate, add 10 µL of the diluted compound, 20 µL of the 2x enzyme/substrate mix, and initiate the reaction by adding 20 µL of 2x ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™, fluorescence polarization, or ELISA).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. Its synthetic accessibility and ability to interact with a multitude of biological targets ensure its relevance in medicinal chemistry.[2][5] Future efforts will likely focus on leveraging modern synthetic methods, such as metal- and nano-catalysis and green chemistry approaches, to build more complex and diverse libraries.[2][4] Furthermore, the application of computational methods, including computer-aided drug design (CADD) and molecular docking, will be instrumental in rationally designing next-generation inhibitors with enhanced potency and selectivity against challenging targets like kinases and protein-protein interactions.[8][12][13] The continued exploration of this remarkable scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
- Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p
- Examples of pyrazolo[3,4-b]pyridines biologically actives.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Retrosynthetic Analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Technical Guide
Abstract
This in-depth technical guide delineates the retrosynthetic analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will explore two primary retrosynthetic strategies, elucidating the key disconnections and identifying readily available starting materials. This analysis is supported by a thorough review of established synthetic methodologies for the pyrazolo[3,4-b]pyridine core and its functionalization. The subsequent forward synthesis for each strategy is presented with detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Its structural resemblance to purine bases has made it a valuable scaffold in the design of kinase inhibitors, antiviral agents, and other therapeutic molecules. The target molecule, this compound, possesses a versatile aldehyde functionality at the C3 position, making it a key intermediate for further structural elaboration and the generation of compound libraries for drug discovery programs.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A sound retrosynthetic analysis is paramount for designing an efficient and robust synthetic route. For this compound, we will consider two logical and experimentally viable strategies.
Strategy A: Pyridine Ring Annulation onto a Pre-functionalized Pyrazole
This approach involves the disconnection of the pyridine ring, leading to a suitably substituted pyrazole precursor. The key disconnection is the C-N and C-C bonds of the pyridine ring, which retrosynthetically leads to a 5-aminopyrazole and a three-carbon electrophilic synthon.
Caption: Retrosynthetic Strategy B for the target molecule.
This strategy relies on the electrophilic substitution of the pyrazolo[3,4-b]pyridine core. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems and is a prime candidate for this transformation. [3][4]
Forward Synthesis: From Starting Materials to Target Molecule
Based on our retrosynthetic analysis, we will now outline the forward synthetic pathways, providing detailed experimental protocols for each key step.
Synthesis of Key Precursor: 5-Amino-1-methylpyrazole
Both synthetic strategies commence with the readily accessible 5-amino-1-methylpyrazole. Its synthesis is well-documented and can be achieved through the condensation of methylhydrazine with a suitable three-carbon nitrile precursor.
Experimental Protocol: Synthesis of 5-Amino-1-methylpyrazole
-
Reaction Setup: To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
Hydrolysis and Decarboxylation: The resulting nitrile can be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield 5-amino-1-methylpyrazole. Alternatively, direct cyclization routes are available. [5]
Parameter Value Reference Starting Material Ethoxymethylenemalononitrile [5] Reagent Methylhydrazine [5] Solvent Ethanol [5] | Typical Yield | >80% | [5]|
Forward Synthesis via Strategy A: Pyridine Ring Annulation
This strategy directly constructs the target molecule by reacting 5-amino-1-methylpyrazole with a malonaldehyde equivalent.
Caption: Forward synthesis workflow for Strategy A.
Experimental Protocol: Synthesis of this compound via Strategy A
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-methylpyrazole (1.0 eq) and malonaldehyde bis(dimethyl acetal) (1.1 eq) in a mixture of acetic acid and water.
-
Reaction Execution: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-1-methylpyrazole | [6] |
| Reagent | Malonaldehyde bis(dimethyl acetal) | [6] |
| Solvent | Acetic Acid/Water | [6] |
| Temperature | Reflux | [6] |
Forward Synthesis via Strategy B: Late-Stage C3-Formylation
This two-step approach first builds the pyrazolo[3,4-b]pyridine core, which is then formylated.
The core is synthesized by reacting 5-amino-1-methylpyrazole with a simple 1,3-dicarbonyl compound like malonaldehyde or its equivalent, without the need for a pre-existing aldehyde function.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: Combine 5-amino-1-methylpyrazole (1.0 eq) and 1,1,3,3-tetraethoxypropane (1.1 eq) in a sealed tube with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: Heat the mixture at 120-140 °C for 4-6 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
The final step is the regioselective introduction of the aldehyde group at the C3 position.
Caption: Vilsmeier-Haack formylation of the pyrazolo[3,4-b]pyridine core.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous dimethylformamide (DMF) dropwise. Stir for 30 minutes at 0 °C.
-
Reaction Execution: To the pre-formed Vilsmeier reagent, add a solution of 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide. The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. Purification is achieved by column chromatography. [3][7]
Parameter Value Reference Starting Material 1-Methyl-1H-pyrazolo[3,4-b]pyridine [3] Reagents POCl₃, DMF [3][7] | Temperature | 60-80 °C | [3]|
Conclusion and Future Outlook
This technical guide has provided a comprehensive retrosynthetic analysis and detailed forward synthetic routes for this compound. Both Strategy A (pyridine ring annulation) and Strategy B (late-stage formylation) offer viable pathways to the target molecule, with the choice of route depending on the availability of starting materials and the desired scale of the synthesis. The aldehyde functionality of the final product opens up a vast chemical space for the synthesis of novel derivatives with potential applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of alternative formylating agents could lead to even more efficient and sustainable synthetic protocols.
References
- Miao, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483. [Link]
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]
- Abdel-Aziz, A. A.-M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]
- Gueiffier, A., et al. (2000). Synthesis of 3,5-Difunctionalized 1-Methyl-1H-pyrazolo [3,4-b] Pyridines Involving Palladium-Mediated Coupling Reactions. Journal of Organic Chemistry, 65(18), 5590-5596. [Link]
- de la Cruz, P., et al. (2022).
- Orrego-Hernández, J., et al. (2020). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b] pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. Molecules, 25(18), 4243. [Link]
- Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]
- Quiroga, J., et al. (2008). Regioselective Formylation of Pyrazolo (3,4-b) Pyridine and Pyrazolo (1,5-A) Pyrimidine Systems Using Vilsmeier-Haack Conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]
- Rostom, S. A. F., et al. (2003). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 50(6), 1149-1158. [Link]
- Koutentis, P. A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(7), 1693. [Link]
- Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 217-233. [Link]
- Abdel-Aziz, A. A.-M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]
- Svirshchevskaya, E. V., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(3), M1261. [Link]
- Singh, S. P., et al. (2000). Vilsmeier-Haack formylation of 1H-pyrazoles. Indian Journal of Chemistry - Section B, 39B(10), 782-785. [Link]
- Marnett, L. J., et al. (2000). Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA. Chemical Research in Toxicology, 13(11), 1130-1136. [Link]
- Gholampour, N., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14141. [Link]
- Sharma, S. D., & Singh, P. (2014). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-463. [Link]
- Kumar, D., et al. (2001). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 38(3), 769-771. [Link]
- Ghasemi, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH as a heterogeneous nano catalyst. New Journal of Chemistry, 48(12), 5345-5356. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Core Scaffold for Drug Discovery
Executive Summary: The fused heterocyclic system, this compound, represents a synthetically versatile and medicinally significant molecular scaffold. As a derivative of pyrazolo[3,4-b]pyridine, a privileged structure in modern drug discovery, this compound serves as a critical building block for developing novel therapeutics. The pyrazolo[3,4-b]pyridine core is found in molecules targeting a range of diseases, including cancer and inflammatory conditions, primarily through the inhibition of key protein kinases.[1][2][3] This guide provides a comprehensive overview of the fundamental molecular properties, synthetic strategies, detailed characterization protocols, and the chemical reactivity of this compound, tailored for researchers and scientists in medicinal chemistry and drug development.
Core Molecular Profile and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a pyrazole ring. The nitrogen of the pyrazole ring is substituted with a methyl group, and the C3 position of the pyrazole moiety is functionalized with an aldehyde group. This aldehyde is a key reactive handle for extensive chemical elaboration.
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | PubChem[4] |
| Molecular Weight | 161.16 g/mol | Calculated |
| Monoisotopic Mass | 161.05891 Da | PubChem[4] |
| CAS Number | 1511782-19-6 | BLDpharm[5] |
| InChIKey | CFIIIUQYTQFNKQ-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | CN1C2=C(C=CC=N2)C(=N1)C=O | PubChem[4] |
| Predicted XlogP | 0.6 | PubChem[4] |
| Appearance | Solid (predicted) | Fluorochem[6] |
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a cornerstone of numerous research programs due to its structural rigidity and its capacity to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. The nitrogen atoms in the bicyclic system act as key hydrogen bond acceptors, mimicking the purine core of ATP, which makes this scaffold particularly effective for designing kinase inhibitors.
The stability of the tautomeric forms is a critical consideration in heterocyclic chemistry. For the parent pyrazolo[3,4-b]pyridine ring, quantum mechanical calculations have demonstrated that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer, making it the predominant form in solution and the primary target for synthetic efforts.[7][8]
Derivatives of this scaffold have shown potent inhibitory activity against a range of important clinical targets:
-
Monopolar spindle kinase 1 (Mps1): A key regulator of the mitotic checkpoint, Mps1 is a validated target for cancer therapy. Novel pyrazolo[3,4-b]pyridine derivatives have been identified with nanomolar potency against this kinase.[1][3]
-
TANK-binding kinase 1 (TBK1): As a noncanonical IKK family member, TBK1 is a central node in innate immunity and neuroinflammatory pathways. The pyrazolo[3,4-b]pyridine framework has been successfully employed to develop potent and selective TBK1 inhibitors.[2]
Synthetic Strategies and Methodologies
The synthesis of 1H-pyrazolo[3,4-b]pyridines can be broadly categorized into two primary retrosynthetic approaches: annelating a pyridine ring onto a pre-existing pyrazole or, conversely, forming a pyrazole ring onto a substituted pyridine.[7][8] The former strategy is often preferred as it allows for greater control over the substitution pattern on the pyrazole ring.
Protocol: Representative Synthesis via Pyridine Annulation
This protocol describes a generalized, multi-step synthesis based on the widely used strategy of constructing the pyridine ring onto a 5-aminopyrazole precursor.
Step 1: Synthesis of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine Core
-
Rationale: This step employs a classic condensation-cyclization reaction. The 5-aminopyrazole acts as the nucleophile, attacking a 1,3-dicarbonyl equivalent. The subsequent intramolecular cyclization and dehydration yield the fused aromatic core. Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.
-
Procedure:
-
To a solution of 5-amino-1-methylpyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add a suitable 1,3-dicarbonyl compound or its synthetic equivalent, such as malonaldehyde bis(dimethyl acetal) (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the 1-methyl-1H-pyrazolo[3,4-b]pyridine core.
-
Step 2: Vilsmeier-Haack Formylation to Install the Aldehyde
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic systems. The pyrazolo[3,4-b]pyridine core is sufficiently nucleophilic to react with the Vilsmeier reagent (chloromethyleniminium ion), which is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction introduces the aldehyde group regioselectively at the electron-rich C3 position.
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add the 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), synthesized in Step 1, portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the target compound, this compound.
-
Spectroscopic Characterization and Validation
A combination of spectroscopic methods is required for the unambiguous structural confirmation of the final product. The expected data provides a self-validating system for identity and purity assessment.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (CHO): A sharp singlet at δ 9.9-10.1 ppm. - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. - Methyl Protons (N-CH₃): A sharp singlet at δ 3.9-4.1 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region at δ 185-190 ppm. - Aromatic Carbons: Multiple signals between δ 110-155 ppm. - Methyl Carbon (N-CH₃): A signal in the upfield region at δ 35-40 ppm. |
| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 162.0662.[4] |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ characteristic of an aromatic aldehyde. - C=N/C=C Stretches: Multiple absorption bands in the 1450-1600 cm⁻¹ region. |
Reactivity and Application as a Synthetic Intermediate
The aldehyde functionality at the C3 position is a versatile synthetic handle, enabling the rapid diversification of the pyrazolo[3,4-b]pyridine core to generate libraries of compounds for structure-activity relationship (SAR) studies.
Protocol: Reductive Amination for Amine Synthesis
-
Rationale: Reductive amination is a highly efficient method for C-N bond formation. The aldehyde first reacts with a primary or secondary amine to form a transient iminium ion, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the aldehyde directly and is tolerant of the slightly acidic conditions that favor iminium ion formation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a small amount of acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine derivative by flash column chromatography or preparative HPLC.
-
Conclusion
This compound is a high-value chemical entity for drug discovery and medicinal chemistry. Its robust synthesis, well-defined physicochemical properties, and the versatile reactivity of its aldehyde group make it an ideal starting point for the exploration of chemical space around the privileged pyrazolo[3,4-b]pyridine scaffold. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in the rational design of next-generation therapeutics.
References
- PubChemLite. This compound.
- ResearchGate. Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions.
- PubMed Central. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- MySkinRecipes. 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ResearchGate. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
- PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- PubMed Central. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- PubMed. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 5. 1511782-19-6|this compound|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical and chemical research.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for accurate determination, and discusses the implications for its application in drug development and organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a fused heterocyclic system containing a pyrazole ring fused to a pyridine ring.[2] The presence of a methyl group on the pyrazole nitrogen and a carbaldehyde group at the 3-position of the pyrazolo[3,4-b]pyridine core endows it with unique chemical properties, making it a valuable building block in medicinal chemistry.[1] Pyrazolopyridine derivatives are known to exhibit a range of biological activities, and understanding their solubility is a critical first step in the development of new therapeutic agents.[2][3]
Chemical Structure:
A simplified representation of the this compound structure.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4] The solubility of this compound is dictated by a balance of intermolecular forces between the solute and solvent molecules.
Key Structural Features Influencing Solubility:
-
Pyrazolopyridine Core: The fused aromatic rings contribute to van der Waals forces and potential π-π stacking interactions, favoring solubility in solvents with aromatic character. The nitrogen atoms in the rings are capable of hydrogen bonding as acceptors.
-
Carbaldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Methyl Group (-CH3): The methyl group is non-polar and contributes to hydrophobic character, which can influence solubility in non-polar organic solvents.
Based on these features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic and polar protic organic solvents. Its solubility in non-polar solvents is expected to be limited.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound is scarce. The following table is presented as a template for researchers to populate with experimentally determined values, following the protocol outlined in Section 5. A selection of common organic solvents with varying polarities is suggested for a comprehensive solubility profile.
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (g/L) | Observations |
| Hexane | Non-polar | 0.1 | To be determined | |
| Toluene | Non-polar (aromatic) | 2.4 | To be determined | |
| Dichloromethane | Polar aprotic | 3.1 | To be determined | |
| Ethyl Acetate | Polar aprotic | 4.4 | To be determined | |
| Acetone | Polar aprotic | 5.1 | To be determined | |
| Ethanol | Polar protic | 4.3 | To be determined | |
| Methanol | Polar protic | 5.1 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 7.2 | To be determined |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Seal the vials tightly and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantitative Analysis by HPLC:
-
Prepare a stock solution of the compound of a known concentration in a suitable solvent (in which it is freely soluble).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Analyze the calibration standards and the filtered supernatant from the saturated solutions by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the compound in the saturated solution by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (g/L) = Concentration from HPLC (mg/mL) * Dilution Factor * 1000
-
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, related pyrazolopyridine and carbaldehyde compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] Therefore, it is crucial to handle this compound with appropriate safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.[6]
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- Solubility of Organic Compounds. (2023, August 31).
- 1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBALDEHYDE. (n.d.). LookChem.
- SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 22). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things.
- 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. (n.d.). PubChem.
- This compound. (n.d.). BLDpharm.
- 1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde - Safety Data Sheet. (2022, August 11). ChemicalBook.
- 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde. (n.d.). Fluorochem.
- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (n.d.). Benchchem.
- 1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem.
- MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol. (2025, December 20). Capot Chemical.
- This compound. (n.d.). PubChemLite.
- Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
- Pyrazolopyridine derivatives with photophysical properties. (n.d.). ResearchGate.
Sources
Foreword: The Enduring Relevance of a Privileged Scaffold
An In-Depth Technical Guide to the Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that demonstrate an exceptional ability to bind to multiple biological targets, yielding a diverse array of therapeutic agents. The pyrazolo[3,4-b]pyridine ring system is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines provides a compelling starting point for inhibitor design, particularly against ATP-dependent enzymes like kinases.[1] This guide offers a deep dive into the pyrazolo[3,4-b]pyridine core, moving beyond a simple recitation of facts to explore the strategic rationale behind its synthesis, the nuances of its biological interactions, and its ever-expanding role in modern drug discovery. We will dissect why specific synthetic routes are chosen, how structural modifications influence activity, and what makes this scaffold a cornerstone in the development of targeted therapies.
Strategic Synthesis: Building the Core
The construction of the pyrazolo[3,4-b]pyridine bicycle is a foundational step that dictates the feasibility and diversity of any subsequent drug discovery program. The choice of synthetic strategy is not arbitrary; it is a calculated decision based on the desired substitution patterns and the availability of starting materials. Broadly, these strategies fall into two main categories: building the pyridine ring onto a pre-formed pyrazole, or constructing the pyrazole ring onto an existing pyridine.[1][2]
Strategy A: Pyridine Annulation onto a Pyrazole Core
This is the most prevalent approach, leveraging the availability of substituted 5-aminopyrazoles. The causality behind this preference lies in the nucleophilicity of the 5-amino group and the C4 carbon of the pyrazole, which readily react with 1,3-dielectrophiles to form the six-membered pyridine ring.
-
Reaction with 1,3-Dicarbonyl Compounds: A classic and straightforward method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The critical consideration here is regioselectivity. If a non-symmetrical dicarbonyl is used, two regioisomers can form, with the ratio depending on the relative electrophilicity of the two carbonyl carbons.[1] This potential for isomeric mixtures necessitates careful reaction optimization or the use of symmetrical precursors to ensure a single, desired product.
-
Reaction with α,β-Unsaturated Ketones: This powerful method proceeds via an initial Michael addition of the pyrazole's C4 carbon to the unsaturated system, followed by an intramolecular cyclization and dehydration/oxidation.[1][3] This approach offers excellent control over the substitution pattern at the C4 and C6 positions of the final pyridine ring.
-
The Gould-Jacobs Reaction: For accessing 4-hydroxy (or subsequently, 4-chloro) pyrazolo[3,4-b]pyridines, the Gould-Jacobs reaction is a highly effective choice. Here, a 3-aminopyrazole is used in place of aniline to react with a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate.[1][4] The resulting 4-chloro derivatives are particularly valuable as they serve as versatile intermediates for further functionalization via nucleophilic aromatic substitution reactions.
Strategy B: Pyrazole Formation onto a Pyridine Core
While less common, constructing the pyrazole ring onto a pyridine scaffold is also a viable strategy, particularly when highly functionalized pyridine starting materials are readily accessible.[2] This typically involves the reaction of a hydrazine with a 2-chloro-3-cyanopyridine or a related derivative. The hydrazine displaces the chloro group and subsequently cyclizes with the nitrile to form the pyrazole ring.
Experimental Protocol: ZrCl₄-Catalyzed Synthesis
This protocol exemplifies the reaction of an aminopyrazole with an α,β-unsaturated ketone, a robust method for generating diverse scaffolds. The choice of Zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst is deliberate; it effectively activates the carbonyl group of the ketone, facilitating the initial Michael addition and subsequent cyclization under relatively mild conditions.[3]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the requisite α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at room temperature (25 °C).
-
Inerting: Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is a critical step to prevent oxidation of sensitive intermediates.
-
Catalyst Addition: Add ZrCl₄ (0.15 mmol) to the degassed mixture. The catalyst should be handled in a moisture-free environment as it is hygroscopic.
-
Reaction: Stir the reaction mixture vigorously and heat to 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it in vacuo. Partition the residue between chloroform (CHCl₃) and water.
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase twice more with CHCl₃.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final 1H-pyrazolo[3,4-b]pyridine derivative.[3]
The Kinase Inhibitor Paradigm: An ATP Mimic by Design
The pyrazolo[3,4-b]pyridine scaffold's most profound impact has been in the field of kinase inhibition. Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
The genius of the pyrazolo[3,4-b]pyridine core is its function as a "hinge-binder." It mimics the adenine portion of ATP, allowing it to sit in the enzyme's active site. The pyrazole N(1)-H and the pyridine N7 atom act as critical hydrogen bond donor and acceptor, respectively, forming two key interactions with the "hinge region" of the kinase—the flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[5][6] This bidentate hydrogen bonding anchors the inhibitor firmly in the ATP-binding pocket, providing a foundation for potent inhibition.
Case Studies in Kinase Inhibition
The scaffold's versatility is demonstrated by its successful application against numerous kinase families.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Leveraging a scaffold hopping strategy from the known inhibitor AZD4547, researchers developed a series of potent and selective FGFR inhibitors. Systematic exploration revealed that the N(1)-H of the pyrazole was essential for activity; its methylation completely abolished inhibitory potency, confirming its role as a crucial hydrogen bond donor.[5]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: The design of TRK inhibitors also employed a scaffold hopping approach, replacing the core of approved drugs like larotrectinib. This led to the discovery of pan-TRK inhibitors with nanomolar potency. Compound C03 , for example, showed an IC₅₀ of 56 nM against TRKA and inhibited cancer cell line proliferation at sub-micromolar concentrations.[7][8]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The scaffold has been instrumental in creating inhibitors of CDKs, which are key regulators of the cell cycle. The crystal structure of an inhibitor bound to CDK2 confirmed that the pyrazolo[3,4-b]pyridine core occupies the ATP purine binding site, forming the canonical hydrogen bonds with the backbone of Leu83 in the hinge region.[6]
-
TANK-binding kinase 1 (TBK1) Inhibitors: Through rational design and optimization, a series of 1H-pyrazolo[3,4-b]pyridine derivatives yielded highly potent TBK1 inhibitors. Compound 15y emerged as an exceptionally potent inhibitor with an IC₅₀ value of 0.2 nM, showcasing the scaffold's potential for achieving high-affinity binding.[9]
Quantitative Data: Kinase Inhibitory Potency
| Compound Class | Target Kinase(s) | Representative Compound | IC₅₀ Value | Reference |
| FGFR Inhibitor | FGFR1 | 7n | 1 nM | [5] |
| TRK Inhibitor | TRKA | C03 | 56 nM | [7][8] |
| CDK Inhibitor | CDK1/Cyclin B | SQ-67563 | 30 nM | [6] |
| TBK1 Inhibitor | TBK1 | 15y | 0.2 nM | [9] |
Structure-Activity Relationships (SAR): A Guide to Optimization
Understanding the SAR is paramount for transforming a hit into a lead compound. For the pyrazolo[3,4-b]pyridine scaffold, each position offers a unique vector for modification to enhance potency, selectivity, and pharmacokinetic properties.[1]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Novel Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic aldehyde with significant potential as a novel building block in the field of targeted protein degradation (TPD). We will delve into its synthesis, physicochemical properties, and its proposed application as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of new therapeutic modalities.
The Dawn of a New Modality: Targeted Protein Degradation
Traditional pharmacology has predominantly focused on the principle of occupancy-driven inhibition, where a small molecule binds to the active site of a protein to block its function. While immensely successful, this approach has limitations, particularly for proteins lacking enzymatic activity or possessing shallow binding pockets, often termed "undruggable." Targeted protein degradation (TPD) has emerged as a revolutionary strategy that circumvents these challenges.[1][2] Instead of merely inhibiting a target protein, TPD co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate it.[3]
The two most prominent TPD strategies are molecular glues and PROTACs. Both approaches rely on redirecting the activity of an E3 ubiquitin ligase towards a non-native substrate, the protein of interest (POI). The E3 ligase then tags the POI with ubiquitin, marking it for destruction by the proteasome.[2] Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) has been extensively exploited, largely due to the well-established clinical safety and efficacy of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which function as molecular glues that modulate CRBN's substrate specificity.[4][5]
The quest for novel, proprietary E3 ligase ligands with improved properties, such as enhanced stability, selectivity, and the potential to overcome resistance, is a major driver in the evolution of TPD.[6][7] It is within this context that we introduce this compound as a promising new scaffold.
Physicochemical Properties and Rationale for Use
The 1-Methyl-1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the phthalimide group found in traditional IMiDs. Its planar, aromatic structure and distribution of hydrogen bond donors and acceptors suggest a potential binding interaction with the thalidomide-binding pocket of CRBN. The methyl group at the N1 position can provide metabolic stability and modulate the electronic properties of the ring system.
The key feature of this building block is the aldehyde functionality at the 3-position. This electrophilic handle provides a versatile point of attachment for a linker, which is a critical component of a PROTAC molecule. The aldehyde can readily undergo reductive amination with a primary amine on a linker, forming a stable and flexible secondary amine bond. This synthetic tractability is a significant advantage for its application in PROTAC development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [8] |
| Molecular Weight | 161.16 g/mol | [8] |
| SMILES | CN1C2=C(C=CC=N2)C(=N1)C=O | [8] |
| InChI Key | CFIIIUQYTQFNKQ-UHFFFAOYSA-N | [8] |
| Predicted XlogP | 0.6 | [8] |
Synthesis of the Core Building Block
A plausible and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems.[9][10] The likely starting material for this synthesis is 1-methyl-1H-pyrazolo[3,4-b]pyridine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target aldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.
-
Substrate Addition: Dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Application in PROTAC Synthesis
The aldehyde functionality of the building block is an ideal reactive handle for conjugation to a linker terminated with a primary amine. The resulting imine can be subsequently reduced to a stable secondary amine, a common linkage in PROTACs.
PROTAC Assembly Workflow
Caption: General workflow for incorporating the aldehyde into a PROTAC via reductive amination.
Representative Protocol for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq.) in methanol (MeOH), add the amine-terminated linker (1.1 eq.). Add a few drops of acetic acid to catalyze the reaction. Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via preparative HPLC or flash column chromatography to obtain the final PROTAC.
Biological Evaluation Workflow
Once a PROTAC incorporating the novel pyrazolopyridine moiety is synthesized, a systematic biological evaluation is necessary to validate its efficacy and mechanism of action.
Workflow for Biological Characterization
Caption: A stepwise workflow for the biological evaluation of a novel PROTAC.
Key Experimental Protocols
-
Target Engagement:
-
Cereblon Binding: A competitive binding assay, such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR), can be used to determine the binding affinity of the pyrazolopyridine moiety to recombinant CRBN-DDB1 protein complex.[11]
-
-
In-Cell Protein Degradation:
-
Western Blotting: Treat cancer cell lines expressing the POI with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). Lyse the cells and perform Western blotting to quantify the levels of the POI, CRBN, and a loading control (e.g., GAPDH). This will allow for the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
-
-
Mechanism of Action:
-
Inhibitor Rescue: To confirm that the degradation is dependent on the ubiquitin-proteasome system, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC. A rescue of POI degradation would confirm the mechanism.
-
CRBN Knockout/Knockdown: Utilize CRISPR/Cas9-mediated CRBN knockout or siRNA-mediated CRBN knockdown cells. The absence of POI degradation in these cells would validate that the PROTAC acts through CRBN.
-
-
Functional Outcomes:
-
Cell Viability Assays: If the POI is a cancer driver, assess the effect of its degradation on cell proliferation and viability using assays such as CellTiter-Glo.
-
Target Occupancy vs. Degradation: Compare the functional effects of the PROTAC with a traditional inhibitor of the POI to highlight the potential advantages of the degradation modality.
-
Conclusion and Future Outlook
This compound represents a promising, synthetically accessible building block for the development of novel protein degraders. Its structural similarity to known E3 ligase ligands, combined with a versatile aldehyde handle for linker attachment, makes it an attractive starting point for the design of new PROTACs and molecular glues. The proposed synthetic and biological evaluation workflows provide a clear roadmap for researchers to explore the potential of this and other novel heterocyclic scaffolds in the rapidly advancing field of targeted protein degradation. Future work should focus on the definitive confirmation of its interaction with CRBN, optimization of the linker, and the exploration of its efficacy in various therapeutic contexts. The development of new E3 ligase recruiters is paramount to expanding the scope and overcoming the challenges of current TPD technologies, and the pyrazolopyridine scaffold is a worthy candidate for this endeavor.
References
- Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11. bioRxiv [Preprint]. 2025 Nov 3:2025.11. 03.686228.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. 2022;65(17):11496-11513.
- Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11. ResearchGate.
- IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. ChemRxiv. 2024.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. 2022.
- Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. ResearchGate.
- This compound. PubChem.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. 2022.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022;27(19):6427.
- Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. ORCA. 2022.
- Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemMedChem. 2021;16(18):2846-2854.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. 2014;2(2):83-100.
- Vilsmeier–Haack reaction. Wikipedia.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. 2022.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. 1988;66(3):420-432.
- A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. ResearchGate.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. 2005;2005(5):316-318.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 2022.
- Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers (Basel). 2021;13(18):4666.
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1284-1293.
- Cereblon E3 ligase modulator. Wikipedia.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. 2021;12(8):1323-1329.
- Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem.
- Chemical structures of representative CRBN modulators. CRBN, cereblon. ResearchGate.
- Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. 2022;27(22):7955.
- Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. 2024.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. 2011;2011(1):196-245.
- 1-methyl-1h-pyrazolo[4,3-c]pyridine-7-carbaldehyde. PubChem.
- (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. ResearchGate.
- (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate.
- (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(18):5937.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1455-1473.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters. 2021;12(9):1384-1394.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. 2018;23(11):2789.
Sources
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: The Strategic Use of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This application note provides a detailed guide on the synthesis and utilization of a key intermediate, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde , in the development of kinase inhibitors targeting critical cancer-related pathways such as FGFR, ALK, and TRK. We present scientifically grounded, step-by-step protocols for the synthesis of this aldehyde via the Vilsmeier-Haack reaction and its subsequent application in constructing kinase inhibitor precursors through reductive amination. This guide is intended to equip researchers with the practical knowledge to leverage this versatile building block in their drug discovery programs.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of various kinases.[1][2] This structural feature, combined with the multiple points for chemical diversification, has made it a cornerstone in the design of targeted cancer therapies.[3][4][5] Kinases such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs) are frequently implicated in oncogenesis, and their inhibition is a clinically validated strategy.[6][7][8] The aldehyde functionality at the 3-position of the 1-methyl-1H-pyrazolo[3,4-b]pyridine ring serves as a crucial chemical handle for introducing the side chains necessary for potent and selective kinase inhibition.
Synthesis of this compound
A robust and widely applicable method for the formylation of electron-rich heterocyclic systems like pyrazoles is the Vilsmeier-Haack reaction.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).
Proposed Synthetic Pathway
Caption: Synthetic route to the target aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure This compound .
Application in Kinase Inhibitor Synthesis: Reductive Amination
The synthesized aldehyde is a versatile intermediate for the introduction of various amine-containing side chains, a common feature in many kinase inhibitors. Reductive amination is a highly effective method for forming the crucial C-N bond.[12][13][14]
General Reaction Scheme
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Substituted aniline (e.g., 2,6-dichloro-3,5-dimethoxyaniline for FGFR inhibitors)[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCE, add the substituted aniline (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-arylmethyl-pyrazolo[3,4-b]pyridin-3-amine derivative.
Target Kinases and Structure-Activity Relationship (SAR) Insights
The N-arylmethyl side chain introduced via reductive amination plays a critical role in determining the potency and selectivity of the resulting kinase inhibitor.
| Kinase Target | Key Structural Features of the Aniline Moiety | Representative IC₅₀ Values |
| FGFR | 2,6-disubstitution (e.g., dichloro) on the aniline ring often enhances potency and selectivity.[7] | 1-10 nM |
| ALK | Substitution on the aniline ring can be tailored to target specific resistance mutations like L1196M.[5] | <1 nM - 50 nM |
| TRK | The nature and position of substituents on the aniline ring influence pan-TRK inhibition and selectivity against other kinases.[4][8] | 10-100 nM |
Best Practices and Troubleshooting
-
Vilsmeier-Haack Reaction: The reaction is moisture-sensitive. Ensure all glassware is flame-dried and reagents are anhydrous. The work-up should be performed carefully due to the exothermic nature of quenching POCl₃.
-
Reductive Amination: The choice of reducing agent can be critical. Sodium triacetoxyborohydride is generally milder and more selective than sodium borohydride for reductive aminations. For less reactive amines or aldehydes, sodium cyanoborohydride under slightly acidic conditions can be more effective.
-
Purification: The polarity of the final compounds can vary significantly based on the substituents on the aniline ring. A careful selection of the chromatographic eluent system is necessary for effective purification.
Conclusion
This compound is a high-value intermediate in the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this application note for its synthesis via Vilsmeier-Haack formylation and its subsequent use in reductive amination provide a reliable and adaptable workflow for medicinal chemists. By leveraging this versatile building block, researchers can efficiently generate libraries of novel pyrazolo[3,4-b]pyridine-based compounds for the discovery of next-generation targeted therapies.
References
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL not available)
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. [Link]
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- A one-pot parallel reductive amination of aldehydes with heteroarom
- Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]
- The Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Publishing. [Link]
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Vilsmeier-Haack formylation of 1H-pyrazoles.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Deployment of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in Drug Discovery
Introduction: The Privileged Scaffold and a Versatile Synthetic Handle
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of purine, allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1][2][3] This has led to its incorporation into numerous drug candidates developed for oncology, inflammation, and neurodegenerative diseases. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde emerges as a key intermediate in this context. The aldehyde group at the C3 position serves as a versatile synthetic handle, enabling the exploration of diverse chemical space through a variety of well-established chemical transformations. This document provides a technical guide for researchers, outlining the synthesis of this key building block and detailing its application in the construction of potential therapeutic agents through robust and reproducible protocols.
PART 1: Synthesis of the Key Intermediate
While this compound is available from some specialized chemical suppliers, an in-house synthesis may be required.[4][5] The most logical and widely applicable method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[6][7][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to install a formyl group onto the pyrazolo[3,4-b]pyridine core. The C3 position of the 1-methyl-1H-pyrazolo[3,4-b]pyridine is sufficiently electron-rich to undergo this electrophilic substitution.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: This protocol relies on the generation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. The electron-rich pyrazolopyridine nucleus then attacks this electrophile, leading to formylation. The reaction is performed at low temperatures initially to control the exothermic reaction between POCl₃ and DMF, then heated to drive the electrophilic substitution to completion.
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexane) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until a pH of 7-8 is reached. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
PART 2: Application in the Synthesis of Kinase Inhibitors
The aldehyde functionality is a gateway to numerous C-C and C-N bond-forming reactions crucial for elaborating the core scaffold into potent and selective inhibitors. Below are protocols for two of the most powerful transformations in this context: Reductive Amination and Knoevenagel Condensation.
Application 1: Reductive Amination for C3-Aminomethyl Derivatives
Rationale: Reductive amination is a cornerstone of medicinal chemistry for introducing substituted amine functionalities.[11][12] This reaction first involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method allows for the direct coupling of the pyrazolopyridine core to a vast array of amine-containing building blocks, enabling fine-tuning of target engagement and physicochemical properties. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, selective for the imine over the aldehyde, and does not reduce other sensitive functional groups.[13]
Caption: Workflow for Reductive Amination.
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents).
-
Solvent and Catalyst: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed and converted to the product (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization.
Application 2: Knoevenagel Condensation for C3-Vinyl Derivatives
Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[14][15] This reaction introduces a substituted vinyl linkage at the C3 position, which can serve as a Michael acceptor, a scaffold for further functionalization, or a key structural element for biological activity itself. The use of a mild base like piperidine or boric acid is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[16]
Caption: Workflow for Knoevenagel Condensation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (0.1 equivalents) or boric acid (10 mol%).[16]
-
Reaction Conditions: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be employed to remove the water formed during the condensation, thereby driving the reaction to completion.
-
Reaction Monitoring: Monitor the reaction by TLC. The product is typically more non-polar and often UV-active. The reaction is usually complete within 2-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with cold solvent.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary: Exemplary Target Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to generate potent inhibitors against a range of therapeutically relevant kinases. While specific compounds derived directly from the title aldehyde are not extensively documented in public literature, the table below summarizes representative kinase inhibitors built upon this core, illustrating the potential of derivatives that can be accessed through the protocols described above.
| Target Kinase | Scaffold Class | Representative IC₅₀ | Reference |
| DYRK1A/1B | 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridine | 3 nM (for 8h vs DYRK1B) | [17] |
| TRK | 3,5-Disubstituted-pyrazolo[3,4-b]pyridine | 26-57 nM (for C03, C09, C10) | [8] |
| ALK (L1196M) | 3,5-Disubstituted-1H-pyrazolo[3,4-b]pyridine | <0.5 nM (for 10g) | [3] |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine derivatives | 7.1 nM (for BX795) | [18] |
Conclusion
This compound is a high-value, versatile building block for drug discovery. Its strategic importance lies in the aldehyde functionality, which provides a reliable entry point for a wide range of chemical modifications at the C3 position of the privileged pyrazolopyridine scaffold. The protocols detailed herein for its synthesis via Vilsmeier-Haack formylation and its subsequent elaboration via reductive amination and Knoevenagel condensation provide researchers with robust and reproducible methods to generate novel libraries of compounds for screening against kinases and other important biological targets.
References
- Lee, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
- Šačkus, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1365. [Link]
- Quiroga, J., et al. (2012). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 53(49), 6664-6667. [Link]
- Liu, N., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(9), 1543-1553. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Hu, Y., et al. (2015). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase.
- Thorat, B.R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2636-2646. [Link]
- Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1451. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Bigdeli, M. A., et al. (2011). Knoevenagel Condensation of Aldehydes with Cyclic Active Methylene Compounds in Water. Letters in Organic Chemistry, 8(3), 214-217. [Link]
- Wikipedia. (n.d.).
- Kumar, R., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.
- PubChem. (n.d.). 1-methyl-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
- Loidreau, G., et al. (2022).
- Chen, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]
- Thorat, B.R., et al. (2023).
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research, 16(4), 125. [Link]
- Kumar, R., et al. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor.
- Reddy, T. S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Chemical and Pharmaceutical Sciences, 10(1), 350-354. [Link]
- Wang, G., et al. (2013). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Advanced Materials Research, 634-638, 1269-1272. [Link]
- The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
- Niknezhad, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14115. [Link]
- Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues.
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.
- Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
- Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1343. [Link]
- Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde 97% | CAS: 1010073-87-6 | AChemBlock [achemblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 3-methyl Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural resemblance to purine bases has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazolo[3,4-b]pyridine derivatives. We will delve into the prevalent synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed, field-proven protocols for the synthesis of these valuable compounds.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can exist in two tautomeric forms: 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[3] The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908.[4] Since then, the field has burgeoned, with over 300,000 derivatives described in scientific literature and patents.[4] This intense interest is largely due to their diverse biological activities, which include roles as anticancer, antiviral, antifungal, and anti-inflammatory agents.[5] Notably, several pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of various kinases, such as glycogen synthase kinase-3 (GSK-3) and Tropomyosin receptor kinases (TRKs), which are implicated in cancer and other diseases.[6][7][8]
The synthetic versatility of the pyrazolo[3,4-b]pyridine core allows for the introduction of a wide range of substituents at multiple positions, enabling fine-tuning of their physicochemical and pharmacological properties. This guide will focus on the most robust and widely adopted synthetic methodologies.
Key Synthetic Strategies and Mechanistic Insights
The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main retrosynthetic approaches: the formation of a pyridine ring onto a pre-existing pyrazole, and the construction of a pyrazole ring on a pyridine scaffold.[3][4] The former is the more common and will be the primary focus of this guide.
Annulation of a Pyridine Ring onto a 5-Aminopyrazole Precursor
This is a highly versatile and widely employed strategy that utilizes the nucleophilic character of 5-aminopyrazoles. The core principle involves the reaction of a 5-aminopyrazole with a three-carbon electrophilic synthon to construct the pyridine ring.
A classic and straightforward method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction typically proceeds under acidic conditions.
Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the C4 of the pyrazole ring attacks the second carbonyl group, leading to a dehydrative aromatization to form the final pyrazolo[3,4-b]pyridine product. When a non-symmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, with the regioselectivity being dependent on the relative electrophilicity of the two carbonyl groups.[4]
Diagram: Synthesis from 1,3-Dicarbonyl Compounds
Caption: Reaction of 5-aminopyrazole with a 1,3-dicarbonyl compound.
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is another effective method for the synthesis of pyrazolo[3,4-b]pyridines. This reaction often proceeds via a Michael addition followed by intramolecular cyclization and subsequent oxidation.
Mechanism: The reaction is believed to commence with a Michael addition of the nucleophilic C4 of the 5-aminopyrazole to the β-carbon of the α,β-unsaturated ketone. Subsequently, the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized intermediate which then undergoes dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine.[4]
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful and "green" strategy for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step from three or more starting materials.[9] These reactions are highly atom-economical and often environmentally friendly, sometimes proceeding under solvent-free conditions or in aqueous media.[10]
A common MCR for the synthesis of pyrazolo[3,4-b]pyridines involves the one-pot reaction of an aldehyde, a β-ketoester (or a similar active methylene compound), and a 5-aminopyrazole.
Mechanism: The reaction is thought to initiate with the Knoevenagel condensation of the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate in situ. This is followed by a Michael addition of the 5-aminopyrazole to the unsaturated intermediate, and subsequent intramolecular cyclization and aromatization to afford the final product.[4] Microwave-assisted synthesis has been shown to significantly accelerate these reactions and improve yields.[10][11]
Diagram: Multicomponent Reaction Workflow
Caption: A typical multicomponent reaction for pyrazolo[3,4-b]pyridine synthesis.
Detailed Experimental Protocols
The following protocols are provided as examples and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-b]pyridine via Condensation with a 1,3-Diketone
This protocol describes the synthesis of 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine from 5-amino-1-phenylpyrazole and acetylacetone.
Materials:
-
5-amino-1-phenylpyrazole
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-1-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add acetylacetone (12 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
-
Dry the purified product under vacuum.
Characterization:
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[10]
Protocol 2: Microwave-Assisted Multicomponent Synthesis of a Polysubstituted Pyrazolo[3,4-b]pyridine
This protocol details a one-pot, three-component synthesis of ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[10]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Benzaldehyde
-
Ethyl acetoacetate
-
Water
-
Microwave reactor
-
Standard laboratory glassware for workup
Procedure:
-
In a 10 mL microwave reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in water (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Characterization Data Summary:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Ethyl 6-amino-4-(2,4-dichlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | C₁₇H₁₆Cl₂N₄O₂ | 90 | 194-196 | 8.11 (s, 1H, NH), 7.65 (s, 1H, Ar H), 7.39 (d, 1H, Ar H), 6.89 (d, 1H, Ar H), 6.20 (s, 2H, NH₂), 5.43 (s, 1H, CH), 4.27 (q, 2H, CH₂), 2.83 (s, 3H, N-CH₃), 1.88 (s, 3H, CH₃), 1.28 (t, 3H, CH₃) |
Data adapted from reference[10].
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, following the manufacturer's safety guidelines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, suboptimal reaction conditions (time, temperature), or loss of product during workup. | Monitor the reaction by TLC to ensure completion. Optimize reaction time and temperature. Modify the workup and purification procedure to minimize product loss. |
| Formation of Side Products | Incorrect stoichiometry, presence of impurities in starting materials, or non-selective reaction. | Use pure starting materials. Carefully control the stoichiometry of the reactants. Adjust reaction conditions (e.g., catalyst, solvent) to improve selectivity. |
| Difficulty in Product Isolation/Purification | Product is soluble in the workup solvent, or forms an oil. | Change the workup solvent. Try to induce crystallization by scratching the flask or seeding. Use column chromatography for purification of oils or complex mixtures. |
Conclusion
The synthesis of pyrazolo[3,4-b]pyridine derivatives is a well-established field with a variety of reliable and efficient methods. The choice of synthetic strategy will depend on the desired substitution pattern, available starting materials, and laboratory capabilities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of heterocyclic compounds.
References
- Kumar, A., et al. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 6(1), 107-111.
- Borges, F., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(11), 2693.
- Ahmad, S., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Journal of Taibah University for Science, 15(1), 748-763.
- Patel, R. V., et al. (2022). One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. Journal of the Serbian Chemical Society, 87(1), 1-1.
- Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463.
- Zarghi, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(7), 1739.
- Gupta, A., et al. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(33).
- Reddy, C. S., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7453–7462.
- Reddy, C. S., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7453–7462.
- El-Sayed, N. N. E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-869.
- Zakhary, V. M., et al. (2021). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Synthesis, 18(6), 570-587.
- El-Sattar, N. E. A., et al. (2022). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Journal of the Indian Chemical Society, 99(11), 100741.
- Borges, F., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(11), 2693.
- Kumar, A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Antibiotics, 11(11), 1500.
- Kumar, S., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(3), 3295–3308.
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
- El-Sayed, N. N. E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-869.
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. d-nb.info [d-nb.info]
- 11. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
The Versatile Intermediate: Application Notes for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors, anti-inflammatory agents, and central nervous system disorder therapeutics. Within this esteemed family of heterocycles, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde emerges as a highly versatile and valuable synthetic intermediate. The strategic placement of the aldehyde functionality at the 3-position provides a reactive handle for a wide array of chemical transformations, enabling the facile construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this key building block, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the starting material is paramount for any synthetic endeavor.
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data: While experimental data for the title compound is not widely published, characterization of the parent scaffold and related derivatives provides expected spectral features.[1]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.1 (s, 1H, -CHO), 8.6-8.7 (m, 1H, Ar-H), 7.2-8.2 (m, 2H, Ar-H), 4.1 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~185.0 (C=O), 150.0-160.0 (Ar-C), 115.0-145.0 (Ar-C), 33.0 (N-CH₃).
Synthesis of the Starting Intermediate
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems and serves as a primary route to pyrazolopyridine carbaldehydes.[2][3][4] This transformation introduces a formyl group, thereby providing the crucial aldehyde functionality for subsequent reactions.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general method for the formylation of a 1-methyl-1H-pyrazolo[3,4-b]pyridine precursor. The exact precursor can vary, but typically an activated form of the heterocycle is used.
Reaction Scheme:
A representative Vilsmeier-Haack formylation.
Materials:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (10 volumes)
-
Ice, saturated sodium bicarbonate solution, ethyl acetate, brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 1-Methyl-1H-pyrazolo[3,4-b]pyridine in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride) is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldehyde.
Causality and Experimental Choices:
-
The Vilsmeier-Haack reaction is selective for electron-rich positions on the heterocyclic ring. The 3-position of the pyrazolo[3,4-b]pyridine nucleus is electronically favored for electrophilic substitution.
-
The use of excess POCl₃ and DMF ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion.
-
Careful temperature control during the addition of POCl₃ is crucial to prevent uncontrolled side reactions.
-
The aqueous workup with bicarbonate neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde.
Applications in Downstream Synthesis
The aldehyde functionality of this compound is a gateway to a diverse range of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds.
Olefination Reactions: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[5] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further functionalization.
Reaction Scheme:
Wittig olefination to form a vinyl derivative.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the vinyl product.
Causality and Experimental Choices:
-
The strong base, n-BuLi, is required to deprotonate the phosphonium salt to generate the reactive ylide.
-
Anhydrous conditions are critical as the ylide is a strong base and will be quenched by water.
-
The reaction is typically run at low temperatures initially to control the reactivity of the ylide and then allowed to warm to drive the reaction to completion.
Condensation Reactions: Knoevenagel Condensation
The Knoevenagel condensation is a versatile C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base.[6][7][8] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are prevalent in many biologically active molecules.[9]
Reaction Scheme:
Knoevenagel condensation with an active methylene compound.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ethanol
-
Piperidine (catalytic amount, ~0.1 equiv)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring for product formation by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality and Experimental Choices:
-
Malononitrile is an "active methylene" compound due to the two electron-withdrawing nitrile groups that increase the acidity of the methylene protons.
-
Piperidine, a weak base, is sufficient to catalyze the reaction by deprotonating the malononitrile to form a nucleophilic carbanion.[6]
-
The reaction is driven by the formation of a stable, conjugated product and the elimination of water.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[10][11][12][13][14] This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Reductive amination for the synthesis of a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the aldehyde, the primary amine, and the solvent (DCE or DCM).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours, or until the starting aldehyde is consumed as indicated by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Causality and Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion intermediate faster than the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.
-
The reaction is typically carried out in a non-protic solvent like DCE or DCM.
-
The initial stirring period before the addition of the reducing agent allows for the equilibrium formation of the imine/iminium ion.
Oxidation and Reduction of the Aldehyde
Standard functional group transformations can also be applied to further diversify the pyrazolopyridine scaffold.
Reaction Scheme: ```dot digraph "Reduction" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=plaintext, fontname="Arial"];
}
Oxidation of the aldehyde to the carboxylic acid.
Procedure:
-
Dissolve the aldehyde in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄) portion-wise at room temperature.
-
Stir the reaction until a brown precipitate of MnO₂ is formed and the starting material is consumed.
-
Filter the reaction mixture to remove the MnO₂.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Conclusion
This compound is a valuable and versatile intermediate that provides a convenient entry point for the synthesis of a wide range of complex molecules. The protocols outlined in this guide demonstrate its utility in key synthetic transformations, including olefination, condensation, and reductive amination. By leveraging the reactivity of the aldehyde group, researchers can efficiently explore the chemical space around the privileged pyrazolo[3,4-b]pyridine scaffold, accelerating the discovery of novel therapeutic agents and functional materials. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility in the modern synthetic chemistry laboratory.
References
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). NIH.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2025). ResearchGate.
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Knoevenagel condensation. Wikipedia.
- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). PMC.
- Tetrahedron Letters. ElectronicsAndBooks.
- The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2025). ResearchGate.
- 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate.
- Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Semantic Scholar.
- Wittig Reaction - Common Conditions. Organic-Chemistry.org.
- This compound. PubChemLite.
- Reductive Amination. (2023). YouTube.
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). PMC.
- ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community.
- Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. ResearchGate.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
- Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). PubMed.
- (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ineosopen.org [ineosopen.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gctlc.org [gctlc.org]
Application Note & Protocol: Knoevenagel Condensation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde for the Synthesis of Bioactive Scaffolds
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases. This similarity allows molecules containing this moiety to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] The functionalization of this core is a key strategy in the development of novel therapeutic agents for oncology, inflammation, and neurodegenerative diseases.[3][4]
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, ideal for the derivatization of heterocyclic aldehydes.[5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. This application note provides a detailed experimental protocol for the Knoevenagel condensation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde with 2-cyanoacetamide. The resulting (E)-2-cyano-3-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a versatile intermediate, primed for further chemical elaboration in drug development programs.[7][8]
Reaction Principle and Mechanistic Insight
The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak base, such as piperidine.
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (2-cyanoacetamide) to form a resonance-stabilized enolate. The electron-withdrawing nature of the cyano and amide groups enhances the acidity of the methylene protons, facilitating deprotonation even with a mild base.[6]
-
Nucleophilic Addition: The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, driven by the formation of an extended conjugated system. The reaction typically shows high stereoselectivity for the E-isomer.[5]
Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent | Grade | Supplier | Part Number | Comments |
| This compound | ≥95% | Sigma-Aldrich | Custom | Store desiccated at 2-8 °C |
| 2-Cyanoacetamide | ≥98% | Sigma-Aldrich | C20150 | Store desiccated at room temperature |
| Piperidine | ReagentPlus®, ≥99% | Sigma-Aldrich | P5881 | Corrosive, handle in a fume hood |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Sigma-Aldrich | E7023 | Use from a sealed bottle to ensure dryness |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Chemical | E145 | For thin-layer chromatography and purification |
| n-Hexane | ACS Reagent | Fisher Chemical | H302 | For thin-layer chromatography and purification |
| Deuterated Dimethyl Sulfoxide (DMSO-d6) | 99.9 atom % D | Cambridge Isotope | DLM-10 | For NMR analysis |
| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore | 105554 |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (e.g., 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 161.16 mg).
-
Add 2-cyanoacetamide (1.1 mmol, 92.49 mg). The use of a slight excess of the active methylene compound ensures complete consumption of the aldehyde.
-
Add anhydrous ethanol (15 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. The solution should be clear and colorless to pale yellow.
-
-
Catalyst Addition and Reflux:
-
In a fume hood, add piperidine (0.2 mmol, 20 µL) to the reaction mixture using a micropipette. Piperidine is a widely used and effective catalyst for Knoevenagel condensations, promoting the reaction under mild conditions.[3][9]
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes.
-
TLC System: Ethyl acetate/n-Hexane (7:3 v/v).
-
Visualization: UV light (254 nm).
-
Expected Observation: A new spot with a lower Rf value than the starting aldehyde should appear and intensify over time, while the aldehyde spot diminishes. The reaction is considered complete when the aldehyde spot is no longer visible (typically 2-4 hours).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature.
-
As the solution cools, a precipitate of the product should form. If no precipitate forms, place the flask in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual piperidine and unreacted 2-cyanoacetamide.
-
Dry the product under vacuum to obtain the crude (E)-2-cyano-3-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide.
-
-
Recrystallization (Optional, for higher purity):
-
For analytical purposes, the crude product can be recrystallized from hot ethanol.
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the piperidine-catalyzed Knoevenagel condensation.
Results and Discussion
Expected Yield and Physical Properties
-
Yield: Typically, this reaction provides good to excellent yields, ranging from 80-95% for the crude product.[3][10]
-
Appearance: The final product is expected to be a white to pale yellow crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. This should be determined and reported.
Characterization Data
The structure of the synthesized (E)-2-cyano-3-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide should be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expect a singlet for the vinyl proton around δ 8.0-8.5 ppm. The large coupling constant (if coupled) would confirm the E-geometry.
-
Aromatic protons on the pyrazolopyridine ring will appear in the δ 7.0-9.0 ppm range.
-
The methyl group (N-CH₃) protons will be a singlet around δ 3.9-4.2 ppm.
-
The amide (-NH₂) protons will appear as two broad singlets.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Look for the characteristic peaks for the nitrile carbon (C≡N) around δ 115-120 ppm and the amide carbonyl carbon (C=O) around δ 160-165 ppm.
-
The α and β carbons of the double bond will also be present in the olefinic region.
-
-
FT-IR (KBr, cm⁻¹):
-
Key stretches to observe include: N-H stretching (amide) around 3400-3200 cm⁻¹, C≡N stretching (nitrile) around 2220 cm⁻¹, C=O stretching (amide) around 1680 cm⁻¹, and C=C stretching (alkene) around 1620 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
The calculated m/z for [M+H]⁺ should be confirmed. For C₁₁H₉N₅O, the expected m/z is 228.08.
-
Trustworthiness and Causality in Protocol Design
-
Choice of Catalyst: Piperidine is a secondary amine that is sufficiently basic to deprotonate 2-cyanoacetamide without causing self-condensation of the aldehyde, a common side reaction with stronger bases.[6]
-
Solvent System: Anhydrous ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point allows for a convenient reflux temperature that provides sufficient energy to overcome the activation barrier without degrading the reactants or product.[5]
-
Monitoring: Regular TLC monitoring is crucial. It prevents the reaction from running too long, which can lead to side product formation and decreased yield, and ensures the starting material has been fully consumed.
-
Purification: Washing with cold ethanol effectively removes the high-boiling point catalyst (piperidine) and excess 2-cyanoacetamide, providing a product of high purity without the need for column chromatography in many cases.
Conclusion
This application note provides a robust, reliable, and detailed protocol for the Knoevenagel condensation of this compound. By explaining the rationale behind the procedural steps and incorporating self-validation checkpoints, this guide enables researchers, scientists, and drug development professionals to confidently synthesize valuable acrylamide derivatives. These products serve as key building blocks for the creation of complex molecules targeting a variety of diseases, underscoring the importance of this synthetic transformation in modern medicinal chemistry.
References
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate.
- A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
- Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Knoevenagel condensation. Wikipedia.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. ResearchGate.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH.
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
- Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][10][11] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. PubMed.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. sciforum.net [sciforum.net]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant therapeutic potential.[1] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including potent anticancer, antimalarial, and antienteroviral properties.[1][2] The development of efficient and sustainable synthetic routes to this important class of compounds is, therefore, a critical endeavor for medicinal chemists and drug development professionals. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of pyrazolo[3,4-b]pyridines, offering significant advantages in terms of operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step approaches.[3][4] This application note provides a detailed guide to the one-pot synthesis of pyrazolo[3,4-b]pyridines, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
The Power of One-Pot Synthesis: A Paradigm Shift in Heterocyclic Chemistry
One-pot synthesis, particularly through multicomponent reactions, represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry.[3][5] By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecules with high atom economy and reduced waste generation. This approach eliminates the need for the isolation and purification of intermediates, saving time, resources, and minimizing environmental impact.[3] The synthesis of pyrazolo[3,4-b]pyridines via one-pot strategies often involves the condensation of a 5-aminopyrazole derivative with various carbonyl compounds and a nitrile source, leading to the rapid assembly of the fused heterocyclic system.[4][6]
Visualizing the Synthetic Workflow: A Generalized One-Pot Approach
The following diagram illustrates a generalized workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines, highlighting the convergence of multiple starting materials to form the desired product in a single synthetic operation.
Caption: Generalized workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.
Protocol I: Microwave-Assisted, Three-Component Synthesis in Aqueous Media
This protocol details an environmentally benign, microwave-assisted one-pot synthesis of ethyl 6-amino-4-aryl-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.[3][7] The use of microwave irradiation significantly accelerates the reaction, leading to high yields in a short timeframe.[5]
Materials:
-
1,3-dimethyl-1H-pyrazol-5-amine
-
Substituted aromatic aldehydes
-
Ethyl 2-cyanoacetate
-
Ammonium acetate
-
Triethylamine (TEA)
-
Water (distilled or deionized)
-
Microwave reactor
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), the desired substituted aromatic aldehyde (1 mmol), and ethyl 2-cyanoacetate (1 mmol).
-
To this mixture, add ammonium acetate (1 mmol) and triethylamine (0.5 mmol).
-
Add 4 mL of water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 40°C for 20 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure pyrazolo[3,4-b]pyridine derivative.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of various pyrazolo[3,4-b]pyridine derivatives synthesized using the microwave-assisted protocol with different aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 5b | High |
| 2 | 4-Methoxybenzaldehyde | 5c | High |
| 3 | 4-(Methylthio)benzaldehyde | 5d | 83 |
| 4 | 4-(Dimethylamino)benzaldehyde | 5e | 79 |
| 5 | 3,4-Dimethoxybenzaldehyde | 5f | Good |
| 6 | 4-Chlorobenzaldehyde | 5g | 91 |
| 7 | 4-Bromobenzaldehyde | 5i | 89 |
| 8 | 4-Nitrobenzaldehyde | 5j | 92 |
Data adapted from Pachipulusu et al. (2024).[3]
Protocol II: Catalyst-Free, One-Pot Synthesis of Pyrazolo[3,4-b]pyridin-6-ones
This protocol describes a solvent-free and catalyst-free method for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, followed by a one-pot elimination to yield the final product.[8][9] This approach is particularly attractive for its operational simplicity and adherence to green chemistry principles.[10]
Materials:
-
5-aminopyrazoles
-
4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
Part A: Solvent-Free Condensation
-
In a round-bottom flask, mix the 5-aminopyrazole (2 mmol) and the appropriate azlactone (2 mmol).
-
Heat the mixture at 150°C under solvent-free conditions for a specified time (optimization may be required).
Part B: One-Pot Elimination
-
After the initial reaction, allow the mixture to cool slightly.
-
Add DMSO to the flask to dissolve the intermediate.
-
Add potassium tert-butoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture at 150°C for 1.5 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 4-arylpyrazolo[3,4-b]pyridin-6-one.
Mechanistic Insights: Understanding the Reaction Pathway
The one-pot synthesis of pyrazolo[3,4-b]pyridines typically proceeds through a cascade of reactions. A plausible mechanism for the three-component synthesis is depicted below.
Caption: Plausible mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.
The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl 2-cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[7] This is followed by a Michael-type addition of the 5-aminopyrazole to the electron-deficient double bond of the intermediate.[7] The resulting adduct then undergoes intramolecular cyclization, followed by dehydration and tautomerization to yield the final pyrazolo[3,4-b]pyridine scaffold. The use of a base, such as triethylamine, facilitates the initial condensation and subsequent cyclization steps.[7]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature or time; Inefficient catalyst. | Increase reaction time or temperature. For microwave synthesis, consider increasing the power. Screen different catalysts or catalyst loadings. Ensure anhydrous conditions if necessary. |
| Formation of Side Products | Non-specific reactions; Decomposition of starting materials or products. | Lower the reaction temperature. Use a milder catalyst. Optimize the stoichiometry of the reactants. |
| Difficulty in Product Isolation | Product is soluble in the reaction medium; Oily product. | Try a different solvent for precipitation. Use extraction with an appropriate organic solvent. Consider column chromatography for purification. |
Conclusion: A Versatile and Sustainable Synthetic Strategy
The one-pot synthesis of pyrazolo[3,4-b]pyridines offers a highly efficient, versatile, and environmentally friendly alternative to traditional multi-step methods. The protocols outlined in this application note, including both microwave-assisted and catalyst-free approaches, provide researchers with practical and robust methods for accessing this important class of heterocyclic compounds. A thorough understanding of the underlying reaction mechanisms allows for rational optimization and troubleshooting, further enhancing the utility of these synthetic strategies in the pursuit of novel therapeutics.
References
- Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect. [Link]
- N/A. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Advanced Engineering and Chemical Science.
- Ahmad, I., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Journal of the Iranian Chemical Society. [Link]
- El-Gazzar, A. B. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. [Link]
- N/A. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. [Link]
- Caballero, A., et al. (2022).
- Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions.
- Tu, S., et al. (2008). Three-Component, One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Aqueous Media.
- N/A. (2022).
- N/A. (N/A.). The catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions.
- N/A. (2025). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives (microreview).
- N/A. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]
- N/A. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]
- Sohal, H. S., et al. (2014). Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles. European Journal of Chemistry. [Link]
- Barghash, R. F., et al. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 10. Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-b]pyridine Core
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant pharmacological activities, including kinase inhibitors, anticancer agents, and antimalarials.[1][2] Its prevalence in medicinal chemistry stems from its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets.[3] This guide provides an in-depth overview of modern synthetic methodologies for the targeted functionalization of the pyrazolo[3,4-b]pyridine core, offering both foundational principles and detailed, field-proven protocols for immediate application in a research setting.
Part 1: Strategic Approaches to Functionalization
The synthetic derivatization of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: (A) Annulation/Cyclization to construct the core with pre-functionalized precursors, and (B) Post-Modification of a pre-formed pyrazolo[3,4-b]pyridine scaffold. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
A. Annulation and Cyclization Strategies
Building the heterocyclic core from acyclic or monocyclic precursors offers a powerful method to install desired functionalities from the outset. A prevalent and effective method is the [3+3] cycloaddition or condensation reaction, typically involving a 5-aminopyrazole derivative and a three-carbon electrophilic partner.
A key advantage of this approach is the high degree of regioselectivity that can be achieved, particularly when using non-symmetrical 1,3-dicarbonyl compounds or their equivalents.[4] The reaction mechanism generally proceeds via an initial condensation to form a vinylogous amide, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine system.
B. Post-Modification of the Pyrazolo[3,4-b]pyridine Core
For late-stage diversification and structure-activity relationship (SAR) studies, direct functionalization of the intact pyrazolo[3,4-b]pyridine ring system is indispensable. Modern cross-coupling and C-H activation techniques have become the tools of choice for this purpose.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are foundational for creating carbon-carbon and carbon-heteroatom bonds. Key to this strategy is the pre-functionalization of the core with a halide (typically I, Br) or a triflate, which then serves as a handle for coupling.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling an organoboron reagent with a halide.
-
Sonogashira Coupling: Creates C-C triple bonds by reacting a terminal alkyne with a halide.
-
Buchwald-Hartwig Amination: Forms C-N bonds, crucial for introducing amine functionalities commonly found in bioactive molecules.[5]
-
-
Direct C-H Functionalization/Arylation: This cutting-edge strategy avoids the need for pre-functionalization with halides, offering a more atom-economical route to C-C bond formation.[6] Palladium catalysis is commonly employed to activate a specific C-H bond (often at the C3 position) for direct coupling with an aryl halide.
Below is a logical workflow illustrating the strategic decision-making process for functionalizing the pyrazolo[3,4-b]pyridine core.
Caption: Strategic workflow for pyrazolo[3,4-b]pyridine functionalization.
Part 2: Detailed Application Notes and Protocols
This section provides step-by-step protocols for key functionalization reactions. These protocols are designed to be self-validating, with clear instructions and rationales for experimental choices.
Protocol 1: ZrCl₄-Catalyzed [3+3] Annulation for Core Synthesis
This protocol describes the construction of the pyrazolo[3,4-b]pyridine core via the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. Zirconium tetrachloride (ZrCl₄) is employed as a mild, efficient, and water-tolerant Lewis acid catalyst.[7]
Rationale: The Lewis acidity of ZrCl₄ activates the carbonyl group of the unsaturated ketone, facilitating a Michael addition by the exocyclic amino group of the pyrazole. Subsequent intramolecular condensation and aromatization yield the final product. This one-pot procedure is effective for creating substituted pyrazolo[3,4-b]pyridines at the C4, C5, and C6 positions.
Materials:
-
5-Amino-1-phenyl-pyrazole (1.0 mmol, 159.2 mg)
-
(E)-4-Arylbut-3-en-2-one (e.g., (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one) (1.0 mmol)
-
Zirconium tetrachloride (ZrCl₄) (0.3 mmol, 70 mg)
-
Ethanol (EtOH), Anhydrous (1.0 mL)
-
N,N-Dimethylformamide (DMF), Anhydrous (1.0 mL)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Round-bottom flask (10 mL), magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
To a 10 mL round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol) and dissolve it in DMF (1.0 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole (1.0 mmol) in EtOH (1.0 mL) to the flask at room temperature (25 °C).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 5-10 minutes.
-
Under a positive pressure of nitrogen, add ZrCl₄ (0.3 mmol, 70 mg) to the reaction mixture.
-
Heat the mixture to 95 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the solvents.
-
Partition the residue between CHCl₃ (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous phase twice more with CHCl₃ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[7]
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C3
This protocol details the direct functionalization of the C3 position of the pyrazolo[3,4-b]pyridine core, a position often challenging to functionalize via classical methods. This C-H activation strategy avoids pre-functionalization steps.[6]
Rationale: The palladium catalyst, in conjunction with a specialized ligand (1,10-phenanthroline), facilitates the activation of the C3-H bond. The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway or related mechanism, followed by reductive elimination to form the new C-C bond with the aryl iodide. A combination of bases (Cs₂CO₃ and K₃PO₄) is crucial for optimizing the reaction yield.
Materials:
-
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (as a model substrate, 0.47 mmol, 100 mg)
-
Aryl Iodide (e.g., 4-iodotoluene) (0.94 mmol, 2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.094 mmol, 20 mol%)
-
1,10-Phenanthroline (0.19 mmol, 40 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.42 mmol, 3 equiv.)
-
Potassium Phosphate (K₃PO₄) (1.18 mmol, 2.5 equiv.)
-
N,N-Dimethylacetamide (DMA), Anhydrous (3 mL)
-
Schlenk tube, magnetic stirrer, argon atmosphere
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine the pyrazolo[3,4-b]pyridine substrate (0.47 mmol), aryl iodide (2 equiv.), Cs₂CO₃ (3 equiv.), K₃PO₄ (2.5 equiv.), 1,10-phenanthroline (0.4 equiv.), and Pd(OAc)₂ (0.2 equiv.).
-
Add anhydrous DMA (3 mL) to the tube.
-
Seal the Schlenk tube and flush with argon.
-
Heat the reaction mixture to 165 °C and stir for 48 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water (15 mL) to the residue and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (EtOAc/petroleum ether) to obtain the C3-arylated product.[6]
Protocol 3: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes a highly efficient one-pot, two-step Suzuki-Miyaura coupling to synthesize 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines from a 3-iodo-6-chloro precursor. This method leverages the differential reactivity of the C-I and C-Cl bonds.
Rationale: The greater reactivity of the C-I bond allows for a chemoselective Suzuki coupling at the C3 position under milder conditions (60 °C). Without isolating the intermediate, the temperature is increased (100 °C) to facilitate the second coupling at the less reactive C6-Cl position. This one-pot approach enhances efficiency by reducing purification steps and solvent waste.[2]
Materials:
-
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative (1.0 mmol)
-
Arylboronic acid 1 (Ar¹B(OH)₂) (1.1 mmol)
-
Arylboronic acid 2 (Ar²B(OH)₂) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (15 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (15 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
1,4-Dioxane/Water (5:1 mixture)
-
Schlenk tube, magnetic stirrer, argon atmosphere
Procedure:
-
Step 1 (C3-Arylation): To a Schlenk tube, add the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), Ar¹B(OH)₂ (1.1 mmol), Cs₂CO₃ (1.5 mmol), Pd(OAc)₂ (15 mol%), and dppf (15 mol%).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add degassed 1,4-dioxane/water (5:1) and heat the mixture to 60 °C. Stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Step 2 (C6-Arylation): To the same reaction mixture, add Ar²B(OH)₂ (1.2 mmol) and additional Cs₂CO₃ (1.5 mmol).
-
Increase the temperature to 100 °C and continue stirring until the second coupling is complete.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/EtOAc) to yield the 3,6-diaryl product.[2]
Caption: Workflow for one-pot sequential Suzuki-Miyaura coupling.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the amination of a halogenated pyrazolo[3,4-c]pyridine, a reaction that is directly applicable to the pyrazolo[3,4-b]pyridine series for introducing diverse amine substituents.[3][5]
Rationale: The palladium catalyst, supported by a bulky phosphine ligand like rac-BINAP, facilitates the coupling of an amine with the aryl halide. A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) is essential for deprotonating the amine in the catalytic cycle, allowing for the formation of the key palladium-amido complex prior to reductive elimination.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative (1.00 mmol)
-
Amine (primary, secondary, or aromatic) (1.10 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.12 mmol, 12 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (3.00 mmol)
-
Tetrahydrofuran (THF), Anhydrous
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.05 mmol), rac-BINAP (0.12 mmol), NaOᵗBu (3.00 mmol), and the protected pyrazolo[3,4-b]pyridine halide (1.00 mmol).
-
Seal the tube and place it under a nitrogen atmosphere using vacuum/backfill cycles.
-
Add the desired amine (1.10 mmol) followed by anhydrous THF via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-100 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel flash column chromatography to afford the aminated product.[3]
Part 3: Data Presentation and Comparison
The selection of a functionalization method depends on factors such as desired position, required functional group tolerance, and reaction efficiency. The table below summarizes typical conditions for the key palladium-catalyzed reactions.
| Reaction Type | Typical Catalyst / Ligand | Base | Solvent | Temp (°C) | Key Application | Ref. |
| C-H Arylation (C3) | Pd(OAc)₂ / 1,10-phenanthroline | Cs₂CO₃ / K₃PO₄ | DMA | 165 | C-C bond (Aryl) | [6] |
| Suzuki-Miyaura (C3/C6) | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 60-100 | C-C bond (Aryl/Vinyl) | [2] |
| Sonogashira (C-I) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | RT - 60 | C-C bond (Alkynyl) | [1] |
| Buchwald-Hartwig (C-Br) | Pd₂(dba)₃ / rac-BINAP | NaOᵗBu | THF / Toluene | 80-100 | C-N bond (Amine) | [3] |
References
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling.RSC Advances.
- Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines.Comptes Rendus Chimie.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.Beilstein Journal of Organic Chemistry.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.MDPI.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Buchwald–Hartwig amin
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine-Based ALK Inhibitors from 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Introduction: The Critical Role of ALK in Oncology and the Promise of Pyrazolo[3,4-b]pyridine Scaffolds
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a pivotal target in oncology.[1] Under normal physiological conditions, ALK is involved in the development and function of the nervous system.[2] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins, such as EML4-ALK, or constitutively active ALK variants.[3] These aberrant ALK proteins are potent oncogenic drivers, promoting uncontrolled cell proliferation, survival, and migration in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2]
The constitutive kinase activity of oncogenic ALK triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are central to tumor growth and survival.[3] Consequently, targeted inhibition of the ALK kinase domain has proven to be a highly effective therapeutic strategy.[2] This has led to the development of several generations of ALK inhibitors, which have significantly improved outcomes for patients with ALK-positive cancers.[1]
Among the various chemical scaffolds explored for ALK inhibition, the 1H-pyrazolo[3,4-b]pyridine core has demonstrated significant potential.[4][5] This heterocyclic system serves as a versatile framework for designing potent and selective ALK inhibitors. Its structure allows for strategic modifications to optimize interactions with the ATP-binding pocket of the ALK kinase domain, leading to high inhibitory activity.[3] Furthermore, derivatives of this scaffold have shown efficacy against common resistance mutations, such as the L1196M "gatekeeper" mutation, which can limit the long-term effectiveness of first-generation inhibitors.[3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde as a key starting material for the synthesis of a potent ALK inhibitor. We will detail a plausible and efficient synthetic pathway, provide step-by-step protocols for the biological evaluation of the synthesized compounds, and discuss the underlying scientific principles and structure-activity relationships (SAR) that guide the design of these targeted therapies.
ALK Signaling Pathway and Mechanism of Inhibition
The oncogenic activity of ALK fusion proteins stems from their ligand-independent dimerization and subsequent autophosphorylation of the intracellular kinase domain. This constitutive activation initiates a complex network of downstream signaling pathways crucial for cancer cell proliferation and survival. ALK inhibitors function by competitively binding to the ATP-binding site within the kinase domain, thereby preventing ATP from binding and blocking the autophosphorylation process. This action effectively shuts down the downstream signaling cascades, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.
Caption: Oncogenic ALK signaling and inhibition.
Synthetic Strategy: From Aldehyde to Potent Inhibitor
The starting material, This compound , provides a versatile handle for elaboration into a potent ALK inhibitor. A logical and efficient synthetic strategy involves a two-step process: first, converting the aldehyde to a primary amine, and second, coupling this amine with a suitably substituted benzoic acid to form the final amide product. This approach is guided by the known structure-activity relationships of pyrazolo[3,4-b]pyridine-based ALK inhibitors, where an amide linkage at the 3-position is a common feature.
The target molecule for this protocol is N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide , a compound analogous to highly potent inhibitors reported in the literature.[6] While the literature synthesis starts from a different precursor, we propose a convergent synthesis starting from our specified aldehyde.
Caption: Proposed synthetic workflow.
Part 1: Synthesis Protocols
Protocol 1.1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This protocol describes the conversion of the starting aldehyde to the corresponding primary amine via one-pot reductive amination. Sodium cyanoborohydride is a suitable reducing agent as it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[7][8]
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium chloride (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaCNBH₃ is toxic and should be handled in a fume hood. Contact with acid can release toxic hydrogen cyanide gas.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide (Target ALK Inhibitor)
This protocol details the amide coupling of the synthesized amine with 4-methoxybenzoyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, and DMAP can be added as a catalyst.
Materials:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
-
4-Methoxybenzoyl chloride
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP), optional
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Dissolve 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add anhydrous pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Part 2: Biological Evaluation Protocols
The following protocols are essential for determining the efficacy and potency of the newly synthesized ALK inhibitor.
Protocol 2.1: In Vitro ALK Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6][9][10] This allows for the determination of the inhibitor's IC₅₀ value.
Materials:
-
Recombinant human ALK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Synthesized ALK inhibitor (dissolved in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: a. Prepare serial dilutions of the synthesized inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%. b. In a white assay plate, add the kinase buffer, the ALK enzyme, and the peptide substrate. c. Add the serially diluted inhibitor or DMSO (for the control). d. Initiate the reaction by adding ATP. The final ATP concentration should be close to its Km for ALK. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10] b. Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11] c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the positive control (DMSO-treated, 100% activity) and a negative control (no enzyme or a known potent inhibitor, 0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Recommended Concentration/Condition |
| ALK Enzyme | 1-5 ng/µL |
| Peptide Substrate | 0.2 mg/mL |
| ATP | 10-50 µM |
| Reaction Time | 60 minutes at 30°C |
| Inhibitor Conc. | 10-point, 3-fold serial dilution |
Protocol 2.2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][12] It is used to determine the GI₅₀ (concentration for 50% growth inhibition) of the inhibitor in ALK-dependent cancer cell lines, such as NCI-H2228, which harbors an EML4-ALK fusion.[3]
Materials:
-
NCI-H2228 cell line (or other ALK-positive cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized ALK inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: a. Harvest and count NCI-H2228 cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized inhibitor in complete growth medium. b. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the serially diluted inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Solubilization: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4] b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other readings. c. Calculate the percentage of cell growth inhibition relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI₅₀ value using non-linear regression analysis.
Caption: Workflow for inhibitor evaluation.
Structure-Activity Relationship (SAR) and Causality
The design of the target molecule is rooted in established SAR for pyrazolo[3,4-b]pyridine ALK inhibitors.[3][6]
-
Pyrazolo[3,4-b]pyridine Core: This scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the hinge region of the ALK kinase domain. The N1-methylation in our starting material is a common feature that can enhance cell permeability and metabolic stability.
-
3-Amide Linker: The amide group at the C3 position is a key pharmacophoric element. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, providing additional interactions within the ATP-binding pocket.
-
4-Methoxybenzoyl Group: The substituent on the benzoyl moiety can significantly impact potency. A 4-methoxy group has been shown to be favorable, potentially by engaging in beneficial interactions within a hydrophobic pocket of the kinase domain.[6] Other substitutions, such as cyano or trifluoromethyl groups, can modulate the electronic properties and binding affinity of the molecule.[6]
The choice of each synthetic step is deliberate. Reductive amination is a mild and efficient method for converting the aldehyde to a primary amine, which is the necessary precursor for the subsequent amide coupling. Amide bond formation using an acyl chloride is a robust and high-yielding reaction, making it suitable for the final step in the synthesis of the target inhibitor.
Conclusion and Future Directions
This guide provides a detailed and scientifically grounded framework for the synthesis and evaluation of a potent ALK inhibitor starting from this compound. The outlined protocols are designed to be reproducible and are based on established chemical and biological methodologies. By following these application notes, researchers can efficiently synthesize novel pyrazolo[3,4-b]pyridine derivatives and assess their potential as targeted cancer therapeutics.
Future work could involve the synthesis of a library of analogues by varying the benzoyl chloride coupling partner to further explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The protocols provided herein serve as a foundational platform for such drug discovery efforts aimed at combating ALK-driven malignancies.
References
- BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Lee, H. W., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.
- Cyrusbio. (n.d.). MTT Assay Protocol.
- Kim, M., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
- Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1999.
- Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
- Wang, H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105937.
- Kennepohl, D., Farmer, S., Reusch, W., Soderberg, T., Clark, J., & Gunawardena, G. (2019). 22.4: Synthesis of Amines. In Chemistry LibreTexts.
- Organic Chemistry Tutor. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube.
- Ghashang, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14197.
- Patsnap. (2024). What are ALK inhibitors and how do they work?.
- Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1999.
- Goud, B. S., et al. (2021). Synthesis of novel amide/amino acid functionalized pyrazolo[3,4‐b]pyridine derivatives; their anticancer activity and docking studies. Journal of Heterocyclic Chemistry, 58(4), 939-953.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 22(21), 11531.
- PubChem. (n.d.). 3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide.
- Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755.
- Wojas-Krawczyk, K., et al. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology, 13, 988531.
- Hopkins, C. R., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(5), 630–639.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- O'Brien, Z., & Murphy, J. A. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 23(11), 4429–4433.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in the synthesis of TBK1 inhibitors
Application Notes & Protocols
Topic: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in the Synthesis of Potent and Selective TBK1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting TBK1—A Key Node in Immunity and Disease
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical regulator of cellular signaling, standing at the crossroads of innate immunity, inflammation, autophagy, and oncogenesis.[1][2] As a central component of pathways responding to viral and bacterial infections, TBK1 orchestrates the production of type I interferons (IFNs), a key step in mounting an effective anti-pathogen defense.[3][4] However, the dysregulation of TBK1 activity is a double-edged sword. Its hyperactivity is strongly implicated in the pathology of various autoimmune diseases, such as systemic lupus erythematosus, by driving excessive IFN production.[3][5] Conversely, in certain cancers, particularly those with KRAS mutations, TBK1 provides pro-survival signals, making it an attractive therapeutic target.[6][7][8]
The development of small-molecule inhibitors that can selectively modulate TBK1 activity is therefore of significant therapeutic interest.[9][10] Among the various chemical scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core has proven to be a highly effective starting point for potent kinase inhibitors.[11][12][13] This application note provides a detailed guide on the strategic use of a key intermediate, This compound , as a versatile building block for the synthesis and evaluation of novel TBK1 inhibitors. We will delve into the underlying signaling pathways, provide detailed synthetic and analytical protocols, and explain the scientific rationale behind the experimental design.
Section 1: The Central Role of TBK1 in Cellular Signaling
TBK1 functions as a crucial kinase hub that integrates signals from multiple pattern recognition receptors (PRRs).[14] Upon detection of pathogen-associated molecular patterns (PAMPs), such as viral DNA or RNA, signaling cascades converge on TBK1.
Key TBK1 Activation Pathways:
-
cGAS-STING Pathway: Cytosolic DNA is detected by cGAS, leading to the activation of the adaptor protein STING. STING translocates from the ER to the Golgi, where it recruits and activates TBK1.[14][15]
-
Toll-Like Receptor (TLR) Pathways: Endosomal TLRs (e.g., TLR3, TLR4) recognize pathogen components and recruit adaptor proteins like TRIF, which in turn activates TBK1.[7]
-
RIG-I-like Receptor (RLR) Pathways: Cytosolic RNA sensors like RIG-I and MDA5 signal through the adaptor protein MAVS at the mitochondrial membrane to activate TBK1.[6]
Once activated, primarily through autophosphorylation at Ser172, TBK1 phosphorylates key downstream transcription factors, most notably Interferon Regulatory Factor 3 (IRF3).[2][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory genes, establishing an antiviral state.[6][7]
Section 2: The Synthetic Strategy: Leveraging a Versatile Aldehyde Intermediate
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket.[11] Our strategy focuses on This compound as the central starting material.
Why this intermediate?
-
Core Scaffold: It provides the essential pyrazolo[3,4-b]pyridine core for hinge binding.
-
Methyl Group: The N1-methyl group can provide favorable interactions and improve physicochemical properties.
-
Aldehyde Handle: The carbaldehyde at the 3-position is a highly versatile functional group. It serves as a crucial electrophilic site for introducing a wide array of chemical diversity through reactions like reductive amination, allowing for the systematic exploration of the solvent-exposed region of the TBK1 active site to enhance potency and selectivity.[16]
The overall workflow involves synthesizing a library of derivatives from this aldehyde and then screening them for biological activity.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Reductive Amination
This protocol describes a robust method for coupling the aldehyde intermediate with a diverse set of primary or secondary amines to generate a library of potential TBK1 inhibitors.
Rationale for Reagent Selection:
-
Sodium triacetoxyborohydride (STAB): STAB is the reducing agent of choice for this reaction. It is milder than other hydrides like sodium cyanoborohydride and is particularly effective at reducing the iminium ion intermediate formed in situ, while being slow to reduce the starting aldehyde. This selectivity minimizes side reactions and simplifies purification.
-
Dichloroethane (DCE) or Tetrahydrofuran (THF): These are excellent aprotic solvents for this reaction, ensuring good solubility of the reactants and intermediates.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Caution: Addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: In Vitro TBK1 Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency.[17][18]
Principle: The assay measures the amount of ATP consumed (or ADP produced) by the TBK1 enzyme during the phosphorylation of a substrate peptide. The inhibitor's potency is determined by its ability to reduce this enzymatic activity.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Assay buffer (containing MgCl₂)
-
Test compounds (synthesized inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader (luminometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Then, further dilute into the assay buffer to the desired starting concentration for the dose-response curve.
-
Kinase Reaction: In a 384-well plate, add:
-
Test compound or DMSO (vehicle control).
-
TBK1 enzyme and substrate mixture in assay buffer.
-
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the enzyme, if known.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) according to the ADP-Glo™ kit manufacturer's instructions. This typically involves:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a potent, known inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 3.3: Cellular Target Engagement Assay
This protocol verifies that the inhibitor can enter cells and engage its target, TBK1, by measuring the phosphorylation of its direct downstream substrate, IRF3.[19]
Cell Line: RAW 264.7 (mouse macrophage) or THP-1 (human monocyte) cells are commonly used as they have a robust response to innate immune stimuli.[11][19]
Step-by-Step Methodology:
-
Cell Plating: Plate RAW 264.7 cells in a 12-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TBK1 activator, such as Lipopolysaccharide (LPS, 100 ng/mL), for 60 minutes to induce TBK1-mediated phosphorylation of IRF3.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3 Ser396).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total TBK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that the inhibitor does not affect total protein levels. A dose-dependent decrease in the p-IRF3 signal indicates successful cellular target engagement by the inhibitor.
Section 4: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic modification of the amine component in the reductive amination step allows for the exploration of structure-activity relationships (SAR). The data generated from the in vitro kinase assay can be compiled to guide further optimization.
Below is a table with representative data, illustrating how structural changes can impact inhibitory potency.[11][16]
| Compound ID | R-Group (from Amine) | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | Selectivity (IKKε/TBK1) |
| 15a | 4-Fluorobenzyl | 15.2 | 180.5 | ~12x |
| 15j | (1-Methyl-1H-pyrazol-4-yl)methyl | 5.8 | 95.3 | ~16x |
| 15y | 4-(Piperazin-1-yl)benzyl | 0.2 | 15.6 | 78x |
| MRT67307 | (Reference Compound) | 19.0 | 160.0 | ~8x |
Data is illustrative and based on published findings to demonstrate SAR principles.[16]
Analysis of SAR:
-
Basic Amines: The introduction of a basic moiety, such as the piperazine group in compound 15y , often leads to a significant increase in potency. This suggests a key salt-bridge or hydrogen bond interaction in the solvent-exposed region of the kinase.
-
Heterocycles: Incorporating heterocyclic rings (e.g., pyrazole in 15j ) can enhance binding through additional polar interactions or by optimizing the vector and geometry of the side chain.
-
Selectivity: It is crucial to profile inhibitors against closely related kinases, such as IKKε, to ensure selectivity.[20] The data shows that while potency against TBK1 is improved, selectivity can also be modulated, which is a key goal in drug development to minimize off-target effects.[17]
Conclusion
This compound is a high-value, versatile intermediate for the development of next-generation TBK1 inhibitors. The aldehyde functional group provides a reliable chemical handle for library synthesis via reductive amination, enabling a systematic exploration of structure-activity relationships. The protocols detailed herein provide a comprehensive framework for synthesizing, characterizing, and evaluating novel compounds based on this scaffold. By combining rational chemical design with robust biological evaluation, this strategy offers a clear and effective path toward the discovery of potent and selective TBK1 inhibitors for therapeutic intervention in cancer and autoimmune diseases.
References
- TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers - [Link]
- TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery - PubMed - [Link]
- Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - Pharmacological Research - [Link]
- TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages.
- Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonop
- TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Rel
- In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - ACS Public
- Identification and Further Development of Potent TBK1 Inhibitors - ACS Chemical Biology - [Link]
- Mechanism of TBK1 activation in cancer cells - PubMed Central - [Link]
- Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020) - PubMed - [Link]
- Targeting TANK-binding kinase 1 (TBK1) in cancer - PubMed Central - [Link]
- Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PubMed Central - [Link]
- Defining the path to TBK1 inhibition with QSAR modeling - CAS.org - [Link]
- What are TBK1 inhibitors and how do they work?
- Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor - bioRxiv - [Link]
- Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor - ResearchG
- Summary of current TBK1 inhibitors - ResearchG
- Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions - ResearchG
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed - [Link]
- Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches - ChemRxiv - [Link]
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central - [Link]
- DEFINING THE PATH TO TBK1 INHIBITION WITH QSAR MODELING - CAS - [Link]
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI - [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed Central - [Link]
- This compound - PubChem - [Link]
- Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PubMed Central - [Link]
- Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal - IJARESM - [Link]
- Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxyl
- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed - [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing - [Link]
Sources
- 1. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. web.cas.org [web.cas.org]
- 19. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Synthetic Utility of Pyrazole-3-carbaldehydes
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole-3-carbaldehyde as a Cornerstone in Modern Synthesis
In the landscape of heterocyclic chemistry, pyrazole and its derivatives represent a class of compounds with profound significance, underpinning numerous applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Among the vast array of pyrazole-based synthons, pyrazole-3-carbaldehydes have emerged as exceptionally versatile and powerful building blocks. Their utility stems from the unique juxtaposition of a stable, aromatic pyrazole core, which can be tailored with various substituents, and a reactive aldehyde functionality. This aldehyde group serves as a synthetic linchpin, enabling a diverse range of chemical transformations, from simple condensations to complex multicomponent reactions.[1]
This guide is designed to provide researchers and drug development professionals with a comprehensive overview of the synthetic utility of pyrazole-3-carbaldehydes. Moving beyond a mere recitation of reactions, we will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols. The aim is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding of the chemistry and enabling the rational design of novel molecular architectures. We will explore the synthesis of these crucial intermediates and their subsequent elaboration into a variety of valuable scaffolds, including Schiff bases, chalcones, and fused heterocyclic systems, many of which are precursors to potent therapeutic agents.
Part 1: Synthesis of Pyrazole-3-carbaldehyde Scaffolds
The accessibility of pyrazole-3-carbaldehydes is a critical prerequisite for their widespread application. Several robust synthetic methods have been developed, with the Vilsmeier-Haack reaction being one of the most prominent and widely adopted for its reliability and broad substrate scope.[3][4]
The Vilsmeier-Haack Reaction: A Go-To Method for Formylation
The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it is typically applied to hydrazones, which undergo cyclization and formylation in a one-pot process to yield the desired pyrazole-4-carbaldehyde.[3][5] The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium salt) from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic species then reacts with the electron-rich hydrazone.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields of the formylated product.[5]
-
Excess Reagent: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the hydrazone intermediate.[5]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to maintain control. The subsequent reaction with the hydrazone often requires heating to drive the cyclization and formylation to completion.[6]
Workflow for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
Caption: Vilsmeier-Haack synthesis workflow.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from the procedure described by Shetty et al. (2020).[6]
Materials:
-
Acetophenone phenylhydrazone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (e.g., 5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (e.g., 2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a water bath at 70-80 °C for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A solid precipitate should form.
-
Isolation: Filter the crude product using a Büchner funnel, and wash the solid thoroughly with water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Self-Validation:
-
TLC Analysis: Compare the crude product spot with the starting material to confirm conversion.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around δ 9.8-10.0 ppm.
Part 2: Key Synthetic Transformations and Applications
The aldehyde group of pyrazole-3-carbaldehydes is a gateway to a vast array of molecular diversity. Below are protocols for some of the most impactful transformations.
Schiff Base Formation: Access to Bioactive Ligands and Intermediates
The condensation of pyrazole-3-carbaldehydes with primary amines readily forms Schiff bases (imines). These compounds are not only valuable as intermediates but also exhibit a wide range of biological activities and are used as ligands in coordination chemistry.[1][7][8]
Protocol 2: Synthesis of a Pyrazole-based Schiff Base
This protocol is a general procedure adapted from several literature sources.[7][9]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1)
-
Substituted aniline (e.g., 4-nitroaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol.
-
Amine Addition: Add the substituted aniline (1 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Claisen-Schmidt Condensation: Synthesis of Pyrazole-Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various flavonoids and other heterocyclic compounds. Pyrazole-containing chalcones are synthesized via the Claisen-Schmidt condensation of a pyrazole-carbaldehyde with an acetophenone derivative.[10][11][12] These chalcones are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[12]
Workflow for Pyrazole-Chalcone Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazolopyridines
Introduction: The Strategic Importance of Pyrazolopyridine Scaffolds
The pyrazolopyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it an ideal scaffold for the design of novel therapeutic agents targeting a wide range of biological targets, including kinases and G-protein coupled receptors.[2][3][4] The ability to precisely functionalize the pyrazolopyridine ring system is therefore of paramount importance for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[1][2]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a significant advantage over classical synthetic methods that often require harsh reaction conditions and exhibit limited substrate scope.[5][6][7] Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, alongside direct C-H activation, provide a highly efficient and functional group-tolerant avenue for the derivatization of the pyrazolopyridine nucleus.[5][8]
This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed functionalization of pyrazolopyridines. As a self-validating system, each protocol is presented with an in-depth explanation of the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to not only successfully execute these transformations but also to troubleshoot and adapt them to their specific synthetic challenges.
Core Principles of Palladium-Catalyzed Cross-Coupling
The catalytic cycle of most palladium-catalyzed cross-coupling reactions fundamentally involves a sequence of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[9] The efficiency and success of these reactions are critically dependent on the interplay between the palladium precursor, the ancillary ligands, the base, and the solvent.
The Role of Ligands: The choice of ligand is arguably the most critical parameter in a palladium-catalyzed cross-coupling reaction. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination, and stabilizing the active catalytic species.[10][11] For electron-rich and potentially coordinating heterocycles like pyrazolopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed to promote efficient catalysis and prevent catalyst deactivation.[11][12]
The Catalytic Cycle Workflow
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[6][13] In the context of pyrazolopyridine chemistry, it is widely employed for the introduction of aryl and heteroaryl substituents.
Application Notes:
-
Substrate Considerations: Halogenated pyrazolopyridines (I, Br, Cl) and triflates are all viable substrates. The reactivity order is generally I > Br > OTf > Cl. For less reactive chlorides, the use of highly active catalyst systems, such as those employing bulky biarylphosphine ligands or NHC ligands, is often necessary.[10]
-
Catalyst and Ligand Selection: For routine couplings of bromo-pyrazolopyridines, Pd(PPh₃)₄ can be a reliable catalyst. However, for more challenging substrates or to achieve higher turnover numbers, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos are recommended. The use of preformed palladium G3 or G4 precatalysts can also offer enhanced reactivity and reproducibility.[6]
-
Base and Solvent Choice: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to facilitate the dissolution of the inorganic base.[13][14] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6][14]
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Materials:
| Reagent/Material | Grade | Supplier Example |
| 3-Bromo-1H-pyrazolo[3,4-b]pyridine | ≥97% | Sigma-Aldrich |
| Arylboronic acid | ≥97% | Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Acros Organics |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Water | Deionized | In-house |
| Microwave Vial (10 mL) | Biotage | |
| Magnetic Stir Bar | VWR |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv., e.g., 198 mg, 1.0 mmol).
-
Add the arylboronic acid (1.2 equiv., 1.2 mmol).
-
Add Pd(dppf)Cl₂ (0.03 equiv., 24.5 mg, 0.03 mmol).
-
Add K₂CO₃ (2.0 equiv., 276 mg, 2.0 mmol).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[15][16] This reaction is invaluable for introducing primary and secondary amines, as well as other nitrogen-containing functionalities, onto the pyrazolopyridine scaffold.
Application Notes:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are often the ligands of choice, as they facilitate both the oxidative addition and the challenging reductive elimination steps.[15][17][18]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly employed.[17] The choice of base can influence the reaction rate and selectivity, and may need to be optimized for specific substrate combinations.
-
Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners.
-
Ammonia Equivalents: For the synthesis of primary anilines, ammonia surrogates like benzophenone imine or ammonia itself can be used.[19]
Detailed Protocol: Buchwald-Hartwig Amination of a Chloro-Pyrazolopyridine
Materials:
| Reagent/Material | Grade | Supplier Example |
| Chloro-substituted Pyrazolopyridine | ≥97% | Custom Synthesis |
| Secondary Amine (e.g., Morpholine) | ≥99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Schlenk Tube | Chemglass | |
| Magnetic Stir Bar | VWR |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv., 18.3 mg, 0.02 mmol) and XPhos (0.08 equiv., 38.1 mg, 0.08 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the chloro-substituted pyrazolopyridine (1.0 equiv., 1.0 mmol) and NaOtBu (1.4 equiv., 134.5 mg, 1.4 mmol).
-
Remove the Schlenk tube from the glovebox.
-
Add anhydrous toluene (5 mL) and the secondary amine (1.2 equiv., 1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Direct C-H Activation/Arylation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials and thus offering a more atom-economical and environmentally benign synthetic route.[3][20] Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyrazolopyridine core.
Application Notes:
-
Regioselectivity: The regioselectivity of C-H activation is often directed by the inherent electronic properties of the pyrazolopyridine ring or by the presence of a directing group.[21][22] For instance, in pyrazolo[1,5-a]pyridines, arylation can be selectively directed to the C3 or C7 positions by tuning the reaction additives.[3]
-
Oxidants and Additives: These reactions typically require a stoichiometric oxidant to regenerate the active Pd(II) catalyst. Common oxidants include Ag₂CO₃, benzoquinone, or K₂S₂O₈.[21] Additives such as CsF or Ag₂CO₃ can play a crucial role in controlling regioselectivity.[3]
-
Catalyst System: Pd(OAc)₂ is a commonly used catalyst for C-H activation reactions.[20][23] The addition of ligands, such as PPh₃, can sometimes improve the yield and efficiency of the transformation.[23]
Detailed Protocol: C-3 Arylation of Pyrazolo[1,5-a]pyridine via C-H Activation
Materials:
| Reagent/Material | Grade | Supplier Example |
| Pyrazolo[1,5-a]pyridine | ≥97% | Enamine |
| Aryl Iodide | ≥97% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| Cesium Fluoride (CsF) | ≥99% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sealed Tube | Ace Glass | |
| Magnetic Stir Bar | VWR |
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (1.0 equiv., 118 mg, 1.0 mmol).
-
Add the aryl iodide (1.5 equiv., 1.5 mmol).
-
Add Pd(OAc)₂ (0.1 equiv., 22.4 mg, 0.1 mmol).
-
Add CsF (2.0 equiv., 303.8 mg, 2.0 mmol).
-
Add anhydrous 1,2-dichloroethane (5 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-pyrazolo[1,5-a]pyridine.[3]
C-H Activation Workflow
Caption: Experimental workflow for C-H arylation of pyrazolopyridines.
Comparative Summary of Key Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Typical Catalyst System | Key Advantages | Common Challenges |
| Suzuki-Miyaura | (Hetero)aryl Halide/Triflate + Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | High functional group tolerance, commercially available reagents | Protodeboronation of boronic acid, catalyst poisoning |
| Buchwald-Hartwig | (Hetero)aryl Halide/Triflate + Amine | Pd₂(dba)₃/Biaryl Phosphine (e.g., XPhos) | Broad scope of amines, mild reaction conditions | Sterically hindered substrates, competitive side reactions |
| Sonogashira | (Hetero)aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Direct formation of C(sp²)-C(sp) bonds | Homocoupling of the alkyne (Glaser coupling) |
| Heck | (Hetero)aryl Halide + Alkene | Pd(OAc)₂/P(o-tol)₃ | Good stereoselectivity, no need for organometallic reagents | Regioselectivity issues with unsymmetrical alkenes |
| C-H Arylation | Pyrazolopyridine + (Hetero)aryl Halide | Pd(OAc)₂ | Atom economy, avoids pre-functionalization | Regioselectivity control, requirement for oxidant |
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-purity, anhydrous, and degassed solvents. The palladium catalyst or ligand may have degraded. Consider using a robust pre-catalyst.
-
Insufficient Base Strength: For challenging couplings, a stronger base may be required. Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu).
-
Ligand Incompatibility: The chosen ligand may not be suitable for the specific substrate. For electron-rich pyrazolopyridines, bulky, electron-donating ligands are generally preferred.
-
-
Side Reactions:
-
Homocoupling: In Suzuki reactions, this can result from oxidative coupling of the boronic acid. In Sonogashira reactions, it leads to the formation of a diacetylene (Glaser coupling). Using an inert atmosphere and appropriate reaction conditions can minimize these side reactions.
-
Protodehalogenation: The reduction of the aryl halide starting material can occur, especially at high temperatures or with prolonged reaction times. Using a lower catalyst loading or a more active catalyst system to shorten the reaction time can be beneficial.
-
-
Regioselectivity Issues (for C-H activation):
-
The site of C-H functionalization can be sensitive to the electronic and steric environment. A careful examination of the substrate and fine-tuning of directing groups or additives may be necessary to achieve the desired regioselectivity.[3]
-
Conclusion
Palladium-catalyzed cross-coupling reactions represent an indispensable technology for the synthetic and medicinal chemist working with pyrazolopyridine scaffolds. The protocols and insights provided herein serve as a robust foundation for the efficient and selective functionalization of this important class of heterocycles. A thorough understanding of the mechanistic underpinnings of these reactions, coupled with careful optimization of reaction parameters, will undoubtedly continue to accelerate the discovery and development of novel pyrazolopyridine-based therapeutics and functional materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives.
- ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors | Request PDF.
- MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (n.d.). Drugs based on functionalized pyrazolo[3,4-b]pyridines.
- MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position.
- Semantic Scholar. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study.
- PubMed Central. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF.
- PubMed. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
- Open Chemistry. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PubMed Central. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- PubMed. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (2024). Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
- ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
- Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furopyridine Derivatives.
- PubMed Central. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- CORE. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde for TRK inhibitor development
Application Note & Protocols
Leveraging 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde for the Development of Novel TRK Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has established the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) as critical, tumor-agnostic targets for cancer therapy.[1][2][3] The development of small-molecule inhibitors targeting these kinases has led to significant clinical successes.[4][5] The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[6][7][8] This guide provides a comprehensive overview and detailed protocols for utilizing this compound, a versatile chemical intermediate, as a foundational building block for the synthesis and evaluation of novel TRK inhibitors.
The Rationale: TRK Signaling and the Pyrazolopyridine Scaffold
TRK Kinases: Key Oncogenic Drivers
The TRK receptor family (TRKA, TRKB, TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are transmembrane receptor tyrosine kinases essential for the development and function of the nervous system.[9] In cancer, chromosomal rearrangements can lead to NTRK gene fusions, producing chimeric TRK proteins.[2][10] These fusion proteins are constitutively active, leading to ligand-independent kinase activation and aberrant downstream signaling through pathways like RAS/MAPK, PI3K/AKT, and PLCγ, which ultimately drive cell proliferation, survival, and tumor progression.[11][12] This makes TRK fusion proteins highly attractive and specific targets for cancer therapy.[11]
Why Use a Pyrazolo[3,4-b]pyridine Scaffold?
The pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, the core component of ATP. This structural mimicry allows it to effectively compete with ATP for binding in the kinase hinge region. This scaffold has been successfully employed in the development of inhibitors for various kinases, including TRKs.[13][14][15] The aldehyde functional group at the C3 position of This compound provides a versatile chemical handle for introducing diverse side chains through reactions like reductive amination, allowing for the exploration of chemical space to optimize potency and selectivity.[16]
Synthetic Protocol: From Building Block to Potential Inhibitor
This section details a representative synthetic route to generate a library of potential TRK inhibitors from the starting aldehyde via reductive amination.
Experimental Rationale
Reductive amination is a robust and widely used method to form carbon-nitrogen bonds. The reaction proceeds in two stages: the formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by the reduction of the imine to an amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde, minimizing side reactions. This one-pot procedure is highly efficient for generating a diverse library of compounds by simply varying the amine starting material.
Protocol: Synthesis of a Representative Derivative (Example)
This protocol describes the synthesis of N-((1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methyl)aniline as an illustrative example.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
To a solution of this compound (e.g., 161 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Argon), add aniline (e.g., 102 mg, 1.1 mmol) followed by a drop of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Biochemical Assay for TRK Inhibition
Principle of the Assay
To determine the direct inhibitory effect of synthesized compounds on TRK kinase activity, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[17] The kinase reaction is performed, and then remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is used by luciferase to produce light. The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.
Protocol: TRKA ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme (e.g., Promega, BPS Bioscience)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP, DTT, MgCl₂
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds serially diluted in DMSO
-
Positive Control: Larotrectinib or Entrectinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing kinase buffer, DTT, and the TRK enzyme. Add this mix to the wells containing the test compounds and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Prepare a second master mix containing kinase buffer, substrate (Poly-Glu,Tyr), and ATP (use a concentration near the Kₘ for the specific TRK isoform, typically 10-50 µM). Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all data points.
-
Normalize the data to the "no inhibitor" (100% activity) and "positive control" (0% activity) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Representative Data
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| Larotrectinib | 5 | 11 | 1 |
| Example Cpd 1 | 56 | 150 | 45 |
| Example Cpd 2 | 210 | 850 | 180 |
| Table 1: Example of IC₅₀ data for hypothetical compounds compared to a known inhibitor. Data is for illustrative purposes only. |
Cell-Based Assays for Target Engagement and Efficacy
Rationale
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to determine if a compound can cross the cell membrane, engage its target in a physiological context, and exert a desired biological effect (e.g., inhibit proliferation).[18][19] We will use a TRK fusion-positive cancer cell line, such as KM12 (colorectal cancer, TPM3-NTRK1 fusion), for these studies.[20]
Protocol: Cell Viability / Proliferation Assay (MTS Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product.[21]
Materials:
-
KM12 cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds and controls (Larotrectinib, DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Absorbance plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed KM12 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells (this results in a 2x dilution, so prepare concentrations accordingly). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated (DMSO) controls and plot the percentage of cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold represents a validated and highly tractable starting point for the development of novel TRK inhibitors. Its versatile aldehyde functionality allows for the rapid generation of diverse chemical libraries. By following a structured workflow encompassing rational synthesis, robust biochemical screening, and relevant cell-based evaluation, researchers can efficiently identify and optimize potent and selective TRK inhibitor candidates for further preclinical development. This integrated approach is fundamental to advancing the next generation of targeted therapies for patients with TRK fusion-positive cancers.
References
- Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology. URL: [Link]
- Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO Open. URL: [Link]
- Drilon, A., Laetsch, T. W., Kummar, S., et al. (2018). Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children. New England Journal of Medicine. URL: [Link]
- Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer Discovery. URL: [Link]
- Gámez-García, A., et al. (2005). Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor. Journal of Biomolecular Screening. URL: [Link]
- Lange, A. M., & Lo, H. W. (2018). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. URL: [Link]
- ACCC Cancer. Emerging Biomarkers- Innovative Therapies for NTRK Gene Fusion Testing. ACCC Cancer. URL: [Link]
- Khotskaya, Y. B., et al. (2021). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Clinical Cancer Research. URL: [Link]
- Jiang, T., et al. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. URL: [Link]
- American Lung Association. (2025). NTRK and Lung Cancer.
- Genentech. (n.d.). Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion-Positive Cancers. Genentech. URL: [Link]
- Abdel-Maksoud, M. S., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry. URL: [Link]
- Chaikuad, A., et al. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. URL: [Link]
- ResearchGate. (n.d.). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor.
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. URL: [Link]
- BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. BPS Bioscience. URL: [Link]
- Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Eurofins Discovery. URL: [Link]
- Al-Ostath, O. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. URL: [Link]
- Jiang, T., et al. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. URL: [Link]
- Wu, C., et al. (2009). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. Journal of Biomolecular Screening. URL: [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. URL: [Link]
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. URL: [Link]
- PubChem. (n.d.). This compound. PubChem. URL: [Link]
- Wang, S., et al. (2022).
- Al-Shidhani, S., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. URL: [Link]
- Wang, Y., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry. URL: [Link]
- Wang, T., et al. (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. URL: [Link]
- ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i.
- MDPI. (2021).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Biomarkers- Innovative Therapies for NTRK Gene Fusion Testing [accc-cancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 17. promega.com [promega.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important heterocyclic scaffold. The 1H-pyrazolo[3,4-b]pyridine core is a significant pharmacophore due to its structural similarity to purine bases, leading to a wide range of biological activities.[1][2] However, its synthesis can present challenges, from low yields to the formation of complex product mixtures. This center is structured to provide practical, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines in a question-and-answer format, focusing on the underlying chemical principles to empower your experimental design.
Issue 1: Consistently Low or No Product Yield in Three-Component Reactions
Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, an aldehyde, and a β-ketoester, but my yields are consistently low, or I'm failing to isolate the desired product. What are the likely causes, and how can I troubleshoot this?
Answer: Low yields in multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can arise from several factors. Here is a systematic approach to diagnosing and resolving the issue:
1. Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming starting materials and complicating purification.
-
Recommendation: Always ensure the high purity of your aminopyrazole and other starting materials. If you suspect impurities, consider recrystallization or chromatographic purification of the reactants before use.[3]
2. Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's success. While classical methods often employ acidic catalysts like acetic acid, modern protocols have demonstrated the efficacy of Lewis acids and solid-supported catalysts.[3][4]
-
Recommendation: Conduct a catalyst screen. Effective catalysts can include:
-
Lewis Acids: Zirconium(IV) chloride (ZrCl₄) has been shown to be effective.[3][5]
-
Solid-Supported Acids: Amorphous carbon-supported sulfonic acid (AC-SO₃H) offers advantages like easy removal and reusability.[4]
-
Metal Catalysts: Copper(II) acetylacetonate has been used for [3+3] cycloadditions to yield these scaffolds.[6]
-
Nano-magnetic Catalysts: These offer high efficiency and ease of separation.[3][7]
Optimize the catalyst loading. For instance, in a synthesis using AC-SO₃H, 5 mg was identified as the optimal amount.[3]
-
3. Solvent Effects: The solvent system is critical for ensuring reactant solubility and mediating reaction kinetics. An inappropriate solvent can lead to poor reaction rates or the precipitation of starting materials.
-
Recommendation: Perform a solvent screen. Ethanol is a commonly used and effective solvent.[3][4] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[3][7] A mixture of ethanol and DMF has also been found to be optimal for dissolving all reactants and facilitating the reaction.[2]
4. Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.
-
Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[3] Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation byproducts.[3]
5. Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction, both of which can negatively impact your yield.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm), where aromatic compounds typically appear as dark spots.[3] Staining with iodine vapor can also be an effective visualization technique.[3]
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers, which are difficult to separate. How can I control the regioselectivity, and what are the best methods for separating the isomers?
Answer: The formation of regioisomers is a common challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups.
Controlling Regioselectivity:
-
Choice of Starting Materials: When possible, using symmetrical 1,3-dicarbonyl compounds will eliminate the possibility of regioisomer formation.[1] If an unsymmetrical reactant is necessary, consider one with significantly different electrophilic centers to favor the formation of a single isomer.
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to find conditions that favor the desired isomer.[3]
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[3]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A systematic approach to eluent selection is crucial. Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Running a gradient elution is often necessary to achieve good separation.
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?
There are two primary strategies for synthesizing the pyrazolo[3,4-b]pyridine scaffold:[1][8]
-
Pyridine Ring Formation onto a Pre-existing Pyrazole Ring: This is the more common approach and typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophile.[1][8] Examples of 1,3-dielectrophiles include:
-
Pyrazole Ring Formation onto a Pre-existing Pyridine Ring: This strategy involves the cyclization of a suitably substituted pyridine derivative with a hydrazine.[5][8] A common starting material for this approach is a 2-halo-3-cyanopyridine, which reacts with hydrazine to form the fused pyrazole ring.[8]
General Synthetic Approaches
Caption: The two main retrosynthetic strategies for pyrazolo[3,4-b]pyridine synthesis.
Q2: How do I choose the appropriate starting materials for my desired substitution pattern?
The substitution pattern of the final pyrazolo[3,4-b]pyridine is dictated by the substituents on the starting materials.
-
Substituents on the Pyrazole Ring (N1 and C3): These are determined by the substituents on the starting 5-aminopyrazole.
-
Substituents on the Pyridine Ring (C4, C5, and C6): These are determined by the 1,3-dielectrophile used in the cyclization. For example, using a substituted 1,3-diketone will result in corresponding substituents at the C4 and C6 positions.
Q3: What are some recommended purification techniques for pyrazolo[3,4-b]pyridines?
Purification can be challenging due to the polarity of the scaffold and the potential for co-eluting byproducts.
-
Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[3]
-
Column Chromatography: As mentioned previously, silica gel column chromatography with a hexane/ethyl acetate gradient is the most common method.[3]
-
Recrystallization: This is an effective method for obtaining highly pure material, provided a suitable solvent system can be identified. Ethanol is often a good starting point for recrystallization attempts.[3]
Experimental Protocols
Below are generalized, step-by-step protocols for common synthetic methods. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: Synthesis from a 5-Aminopyrazole and an α,β-Unsaturated Ketone
This protocol is adapted from a procedure utilizing ZrCl₄ as a catalyst.[2]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of the 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Add an organic solvent (e.g., CHCl₃) and water to the residue.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Three-Component Synthesis using a Solid Acid Catalyst
This protocol is a general representation based on the use of AC-SO₃H.[4]
-
In a round-bottom flask, combine the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and ethanol (2.0 mL).
-
Add the amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst (5 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes typical reaction conditions for various synthetic routes to pyrazolo[3,4-b]pyridines.
| Synthetic Route | Reactants | Catalyst | Solvent | Temperature | Typical Yields | Reference |
| Cyclocondensation | 5-Aminopyrazole + α,β-Unsaturated Ketone | ZrCl₄ | EtOH/DMF | 95 °C | 13-28% | [2] |
| Cyclocondensation | 5-Aminopyrazole + 1,3-Diketone | Acetic Acid | Glacial AcOH | Reflux | Varies | [1] |
| [3+3] Cycloaddition | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one + Cinnamaldehyde | Cu(II) acetylacetonate | CHCl₃ | Room Temp. | up to 94% | [6] |
| Sequential Opening/Closing | 1,4-Dihydropyrano[2,3-c]pyrazole + Aniline | AC-SO₃H | Ethanol | Room Temp. | Moderate to Good | [4] |
| Gould-Jacobs Reaction | 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate | None | Solvent-free | 100-110 °C | Varies | [1] |
References
- Pascual-Álvarez, A., et al. (2022).
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Elmaaty, A. A., et al. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
- Pascual-Álvarez, A., et al. (2022).
- Zografos, A. L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
- Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
- Mohammadi, Z., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: High-Performance Purification of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for the chromatographic purification of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. Designed for researchers and drug development professionals, this document synthesizes technical protocols with field-proven insights to overcome common purification challenges.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrazolopyridine core.[1][2] This structure presents unique challenges during purification. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel stationary phases, often leading to issues like peak tailing and poor recovery.[3] Furthermore, the aldehyde functional group can be sensitive to certain conditions. This guide provides a systematic approach to navigate these challenges.
Troubleshooting Guide: Common Purification Issues
Issue 1: Significant Peak Tailing and Poor Peak Shape
Q: My chromatogram shows significant peak tailing for the target compound on a standard silica gel column. What is causing this and how can I achieve a sharp, symmetrical peak?
A: Peak tailing is the most common issue encountered when purifying basic compounds like pyrazolopyridine derivatives on silica gel.[3]
-
Root Cause Analysis: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen on your pyrazolopyridine ring can undergo a secondary, strong ionic interaction with these sites. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail" on the backside of the chromatographic peak.[3]
-
Systematic Troubleshooting Protocol:
-
Mobile Phase Modification (First-Line Approach): The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[3]
-
Action: Add 0.1-1% triethylamine (TEA) or pyridine to your chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Causality: TEA is a stronger base and will saturate the active silanol sites, allowing your compound to elute based primarily on polarity interactions, resulting in a symmetrical peak.[3]
-
Caution: Always use a dedicated column for mobile phases containing basic additives to avoid contaminating columns used for other applications.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.
-
Action: Switch from standard silica gel to a deactivated or end-capped silica gel, alumina (basic or neutral), or a C18 reversed-phase column.
-
Causality: Deactivated silica has fewer accessible silanol groups. Alumina, being basic or neutral, does not exhibit the strong acidic interactions that cause tailing with basic analytes. Reversed-phase chromatography separates based on hydrophobicity, a different mechanism that avoids the silanol issue.
-
-
-
Workflow Visualization:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Separation from a Closely Eluting Impurity
Q: I am struggling to separate my target compound from an impurity with a very similar Rf value on TLC. How can I improve the resolution?
A: Achieving separation between compounds with similar polarities requires systematic optimization of the chromatographic conditions. Many synthetic procedures for pyrazolopyridine derivatives report purification by flash column chromatography using an ethyl acetate/petroleum ether or hexane mobile phase.[4][5]
-
Method Development Protocol using TLC:
-
Solvent System Screening: The first step is to screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in Rf values (ΔRf).
-
Step 1: Spot your crude mixture on several TLC plates.
-
Step 2: Develop each plate in a different solvent system. Vary both the solvent components and their ratios. Good starting points include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.
-
Step 3: Calculate the Rf for your product and the key impurity in each system. Aim for a system that gives your product an Rf between 0.25 and 0.35 and maximizes the ΔRf.
-
-
-
Data Presentation: Solvent System Optimization
| Trial | Solvent System (v/v) | Product Rf | Impurity Rf | ΔRf | Assessment |
| 1 | Hexane:Ethyl Acetate (70:30) | 0.40 | 0.45 | 0.05 | Poor separation |
| 2 | Hexane:Ethyl Acetate (80:20) | 0.28 | 0.35 | 0.07 | Marginal improvement |
| 3 | Toluene:Acetone (90:10) | 0.30 | 0.42 | 0.12 | Good Candidate |
| 4 | DCM:Methanol (98:2) | 0.32 | 0.34 | 0.02 | Poor separation, signs of tailing |
-
Flash Chromatography Optimization:
-
Isocratic vs. Gradient Elution: If a single solvent system (isocratic) on TLC provides good separation (ΔRf > 0.1), use it for your flash column. If the separation is challenging, a shallow gradient elution will be more effective. A shallow gradient (e.g., starting with 5% acetone in toluene and slowly increasing to 15%) can effectively resolve closely eluting compounds.
-
Column Packing and Dimensions: Ensure your column is packed perfectly to avoid channeling.[3] For difficult separations, using a longer, narrower column can increase the number of theoretical plates and improve resolution.
-
Issue 3: Low Product Recovery After Chromatography
Q: After running my column, I'm getting a very low yield of my purified product. What are the potential causes and solutions?
A: Low recovery can stem from several factors, including irreversible adsorption onto the column, sample degradation, or physical loss.[6]
-
Troubleshooting Low Recovery:
-
Irreversible Adsorption: As discussed in Issue 1, strong interactions with silica can lead to a portion of your product never eluting from the column.
-
Solution: Use the mobile phase modifications (adding TEA) or alternative stationary phases described previously.[3] This is the most likely cause for this class of compounds.
-
-
Sample Degradation: The aldehyde group can be susceptible to degradation on acidic silica.
-
Solution:
-
Deactivate the Silica: Use silica gel that has been pre-treated with a base like triethylamine.
-
Work Quickly: Do not let the sample sit on the column for an extended period. Prepare your fractions and elute the column promptly.
-
Check pH: Ensure that no strongly acidic or basic contaminants are present in your crude sample before loading.
-
-
-
Physical System Issues: Check for leaks in your system, especially around fittings and connections.[7] Ensure you are not overloading the column, as this can cause the sample band to broaden and lead to poor collection of fractions.[3]
-
-
Workflow Visualization:
Caption: Decision tree for troubleshooting low recovery.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify this compound? A1: Possibly. Recrystallization is an excellent technique for purification if your compound is a solid with good crystallinity and the impurities have different solubility profiles. Some related pyrazolopyridine derivatives have been successfully purified by recrystallization from solvents like ethanol.[5][8] However, chromatography is generally required to remove soluble impurities with similar structures that may co-crystallize. It is often best used as a final polishing step after chromatography.
Q2: What is a good general starting solvent system for flash chromatography of this compound? A2: Based on published procedures for similar pyrazolo[3,4-b]pyridine structures, a mobile phase of Ethyl Acetate in Hexane or Petroleum Ether is a very common and effective choice.[4] Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity based on TLC analysis.
Q3: My column is running with very high backpressure. What should I do? A3: High backpressure is typically caused by a blockage.[9] Check for the following:
-
Precipitated Sample: Your crude material may not be fully soluble in the mobile phase, causing it to precipitate at the top of the column. Try dissolving the sample in a stronger solvent (like DCM) and adsorbing it onto a small amount of silica ("dry loading") before placing it on the column.
-
Column Frit Blockage: Fine particulates from your sample or silica can clog the column frit. Filtering your sample before loading can help.
-
System Blockage: Check for blockages in the tubing or fittings of your chromatography system.
Q4: How do I monitor the column fractions effectively? A4: Use TLC to analyze the fractions. Spot the crude material, the collected fractions, and a co-spot (crude + fraction) on the same plate. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed. Combine the pure fractions for solvent evaporation.
References
- Restek. (n.d.). GC Troubleshooting Guide.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i.
- Wang, Y., & Zhu, S. (2014). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1133–o1134.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- Baklanov, M. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Chemistry, 5(1), 125-141.
- Chem-reagent.com. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of Substituted Pyrazolopyridines
Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab, grounded in mechanistic principles and practical experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of substituted pyrazolopyridines, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.
Issue 1: Poor or No Yield of the Desired Pyrazolopyridine Product
Question: I am attempting a multi-component reaction to synthesize a substituted pyrazolo[3,4-b]pyridine, but I am consistently obtaining very low yields or none of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolopyridines, particularly in multi-component reactions, are a frequent challenge and can be attributed to several factors.[4] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical.[4] Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials.
-
Troubleshooting Protocol:
-
Assess the purity of your starting materials (e.g., aminopyrazole, dicarbonyl compounds, aldehydes) using techniques like NMR spectroscopy or melting point analysis.
-
If impurities are detected, purify the starting materials. Recrystallization is often effective for solid compounds. Column chromatography may be necessary for oils or complex mixtures.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that can significantly impact yield. Reactions may be incomplete or, conversely, the product may degrade under harsh conditions.[4]
-
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is performed at room temperature, consider gentle heating (e.g., 50-80 °C). Conversely, if heating, ensure the temperature is not causing decomposition (check literature for thermal stability of similar compounds). Run a temperature screen in small-scale parallel reactions.
-
Time Optimization: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots at regular intervals (e.g., every hour) to determine the optimal reaction time where the product concentration is maximized and byproduct formation is minimized.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[4][5] A poor solvent can lead to low reaction rates or prevent the reaction from proceeding altogether.
-
Troubleshooting Protocol:
-
Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
Solvent Screening: If solubility is an issue or the reaction is sluggish, screen a range of solvents with varying polarities. For pyrazolopyridine synthesis, common solvents include ethanol, acetic acid, DMF, and sometimes water.[6] The choice of solvent can have a significant effect on the reaction outcome.[5]
-
-
-
Catalyst Issues (If Applicable): The choice of catalyst and its loading are critical. The catalyst may be inactive, or the loading may be insufficient.[4]
-
Troubleshooting Protocol:
-
Catalyst Selection: The literature suggests various catalysts for pyrazolopyridine synthesis, including Lewis acids (e.g., ZrCl₄, ZnCl₂) and Brønsted acids (e.g., HCl, acetic acid).[6][7] Ensure the chosen catalyst is appropriate for your specific reaction.
-
Catalyst Loading: Vary the catalyst loading systematically (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated by improper storage.
-
-
Workflow for Troubleshooting Poor Yield:
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve the yield and purity of your target compound.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The Vilsmeier-Haack reaction is a common and effective method for the formylation of the electron-rich pyrazolo[3,4-b]pyridine core at the C3 position. However, optimizing this reaction for high yield and purity can be challenging. This guide provides practical solutions to common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Formation
Probable Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture. Contamination with water can quench the reagent, leading to reaction failure.
-
Insufficient Reaction Temperature: While the Vilsmeier reagent is a potent electrophile, the pyrazolo[3,4-b]pyridine ring system may require thermal activation for the electrophilic aromatic substitution to proceed efficiently.
-
Poor Quality Starting Material: Impurities in the starting 1-Methyl-1H-pyrazolo[3,4-b]pyridine can interfere with the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled or high-purity anhydrous DMF and POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: After the initial formation of the Vilsmeier reagent at low temperatures (0-5 °C), gradually increase the temperature of the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition.[1]
-
Verify Starting Material Purity: Confirm the purity of your 1-Methyl-1H-pyrazolo[3,4-b]pyridine using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Recrystallize or purify by column chromatography if necessary.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Probable Cause:
-
Reaction at Other Positions: While formylation is expected at the C3 position, minor side products resulting from formylation at other positions on the pyridine or pyrazole ring can occur, especially under harsh reaction conditions.
Solutions:
-
Control Reaction Temperature: Avoid excessive heating, as it can lead to a loss of regioselectivity. A carefully controlled temperature profile is crucial.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is necessary for the formation of the Vilsmeier reagent, the use of a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve selectivity.[1]
Issue 3: Difficult Product Isolation and Purification
Probable Causes:
-
Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup. Incomplete hydrolysis can lead to purification difficulties.
-
Product Solubility: The product aldehyde may have limited solubility in common organic solvents, making extraction and purification challenging.
-
Formation of Tar-like byproducts: Overheating or prolonged reaction times can lead to polymerization or degradation of the starting material or product.
Solutions:
-
Controlled Workup: Ensure complete hydrolysis of the iminium salt by adjusting the pH and temperature during the aqueous workup. Adding the reaction mixture to ice-cold water or a mild base (e.g., sodium bicarbonate solution) is a standard procedure.
-
Optimize Extraction: Use a suitable solvent system for extraction. If the product has poor solubility in common solvents, consider a Soxhlet extraction or explore a wider range of solvents.
-
Purification Strategy: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine?
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. This reagent then attacks the electron-rich C3 position of the 1-Methyl-1H-pyrazolo[3,4-b]pyridine ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[1][2]
Q2: How can I synthesize the starting material, 1-Methyl-1H-pyrazolo[3,4-b]pyridine?
A common route involves the condensation of a substituted pyrazole with a suitable three-carbon synthon to form the pyridine ring. For example, the reaction of 3-amino-1-methylpyrazole with a 1,3-dicarbonyl compound or its equivalent can yield the desired pyrazolo[3,4-b]pyridine core.[3][4]
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction is also exothermic, so controlled addition of reagents and efficient cooling are essential.
Q4: Can I use other formylating agents instead of the Vilsmeier reagent?
While the Vilsmeier-Haack reaction is a standard method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields with electron-rich heterocycles.
Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a starting point for the optimization of your synthesis.
Materials:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of anhydrous DMF (5 equivalents) in a round-bottom flask under a nitrogen atmosphere, cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Condition | Notes |
| Reagent Ratio (SM:POCl₃:DMF) | 1 : 1.5 : 5 | Excess DMF acts as both reagent and solvent. |
| Temperature | 0 °C (reagent formation), then 60 °C (reaction) | Careful temperature control is critical for yield and selectivity. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Workup | Quench with ice, neutralize with NaHCO₃ | Ensures complete hydrolysis of the iminium intermediate. |
| Purification | Silica gel column chromatography (Hexane/EtOAc) | Gradient elution is recommended for optimal separation. |
Visualizations
Caption: Troubleshooting Workflow for Synthesis Optimization.
References
- Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. (n.d.). ResearchGate.
- Bakr, F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. (n.d.). ResearchGate.
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (n.d.). ResearchGate.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
Sources
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical laboratory experience. Our goal is to help you navigate the common challenges encountered during synthesis, leading to improved yields, higher purity, and more predictable outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of pyrazolo[3,4-b]pyridines. Each issue is presented with its probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
One of the most common frustrations in multi-component reactions for pyrazolo[3,4-b]pyridine synthesis is a low yield or complete absence of the target molecule.[3] This can often be traced back to several key factors.
Probable Causes & Solutions
| Cause | Explanation | Recommended Action |
| Purity of Starting Materials | Impurities in reactants, especially the aminopyrazole, can significantly interfere with the reaction pathway.[3] | Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary. Verify purity using appropriate analytical techniques (NMR, LC-MS). |
| Suboptimal Reaction Conditions | Reaction temperature, time, and solvent choice are critical. Some syntheses require heating, while others proceed at room temperature.[3] | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Screen a variety of solvents to assess their impact on reactant solubility and reaction kinetics.[3][4] |
| Catalyst Inactivity or Incorrect Loading | The choice of catalyst and its concentration can dramatically influence the reaction's success.[3] | Consult the literature for catalysts that have been successfully used for similar transformations.[1] Perform catalyst loading optimization studies to find the ideal concentration. |
| Improper Work-up Procedure | Inefficient removal of catalysts and inorganic salts during the work-up can lead to product loss. | Develop a robust work-up protocol to effectively remove byproducts and residual reagents. This may involve specific aqueous washes or extractions. |
Issue 2: Formation of Regioisomers
The synthesis of pyrazolo[3,4-b]pyridines using unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound, can often lead to the formation of two or more regioisomers.[1] The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups.[1]
Probable Causes & Solutions
-
Cause: Lack of regioselectivity in the initial condensation step.
-
Solution:
-
Modify Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to review literature for specific examples that are analogous to your target molecule.[3]
-
Strategic Choice of Starting Materials: If possible, utilize symmetrical starting materials to avoid the issue of regioselectivity altogether.[1]
-
Separation of Isomers: If the formation of regioisomers is unavoidable, the most common method for their separation is flash column chromatography.[3] Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for successful separation.[3]
-
Issue 3: Unexpected Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying and minimizing these byproducts is key to a successful synthesis.
Common Side Products and Their Origins
| Side Product | Plausible Mechanism | Prevention & Mitigation |
| Azine Species | In syntheses starting from 2-chloro-3-formylpyridine, the formation of an azine can occur, which prejudices the yield of the desired pyrazolo[3,4-b]pyridine.[5] | Carefully control the stoichiometry of the reactants. A slow addition of the hydrazine component may help to minimize this side reaction. |
| Products of Electrophilic Sulfonation | When using highly acidic annelation conditions, such as those resembling a Skraup quinoline synthesis, the 4-position of the aminopyrazole ring is susceptible to electrophilic sulfonation, which can prevent efficient cyclization.[5] | Avoid strongly acidic conditions where possible. If acidic catalysis is necessary, consider using milder Lewis acids.[1] |
| Oxidized/Reduced Byproducts | In reactions involving a spontaneous oxidation step, such as those using α,β-unsaturated ketones, a disproportionation of the intermediate can lead to a mixture of oxidized and reduced products.[1] | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidation by atmospheric oxygen.[1] |
Issue 4: Difficulty with Product Purification
Pyrazolo[3,4-b]pyridines can be challenging to purify due to their polarity and the presence of co-eluting byproducts.[3]
Purification Strategies
-
Column Chromatography:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of pyrazolo[3,4-b]pyridines.
Q1: What are the main synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?
There are two primary approaches to synthesizing the pyrazolo[3,4-b]pyridine scaffold:
-
Annulation of a pyrazole ring onto a pre-existing pyridine ring. [5]
-
Annulation of a pyridine ring onto a pre-existing pyrazole ring. [5] This is a very common and widely used strategy, often starting from a 5-aminopyrazole derivative.[1][6]
Q2: How does the choice of starting materials influence the final product?
The substituents on your starting materials will ultimately be incorporated into the final pyrazolo[3,4-b]pyridine structure. For instance, in a three-component reaction, the aldehyde and the active methylene compound will determine the substituents on the pyridine portion of the fused ring system.[1] The substituents on the initial aminopyrazole will be present on the pyrazole part of the final product.
Q3: Can you explain the Gould-Jacobs reaction in the context of pyrazolo[3,4-b]pyridine synthesis?
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxy or 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines.[1] The reaction typically involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The initial step is the reaction of the amino group of the pyrazole with the enol ether, followed by an intramolecular cyclization and elimination of ethanol.[1] Subsequent treatment with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the 4-hydroxy intermediate to the corresponding 4-chloro derivative.[1]
Q4: What is the significance of the 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridine?
Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen can exist as two tautomeric forms: the 1H- and 2H-isomers.[1] Computational studies have shown that the 1H-tautomer is significantly more stable.[1] For this reason, the 1H-isomer is the predominantly observed and reported form in the literature.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate key concepts.
General Synthetic Approach: Pyridine Ring Annulation
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide for troubleshooting low-yield reactions.
Experimental Protocols
General Procedure for a Three-Component Synthesis
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the active methylene compound (1.0 eq.).
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, acetic acid) and the catalyst (e.g., piperidine, L-proline).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) for the determined amount of time. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[3,4-b]pyridine.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Hardy, C. R. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(10), 2530-2538.
- González-Lara, E., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4615.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
- Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Ahmad, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646.
- Li, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432.
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 586-595.
- Al-Omair, M. A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2297-2303.
- ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h.
- ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Bera, H., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
- ResearchGate. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
- Bera, H., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in Acidic Media
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their experimental workflows. Given its structural motifs—a reactive aldehyde and a basic pyrazolopyridine core—understanding its stability, particularly under acidic conditions, is critical for reproducible and successful outcomes. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential challenges.
Core Concepts: Understanding the Inherent Reactivity
The stability of this compound in acidic media is governed by two primary chemical features:
-
The Aldehyde Group: The carbonyl carbon of an aldehyde is electrophilic and susceptible to nucleophilic attack. Under acidic conditions, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbon atom, making it more reactive.[1][2] This heightened reactivity can lead to several unintended side reactions if not properly controlled.
-
The Pyrazolo[3,4-b]pyridine Ring: This fused heterocyclic system contains nitrogen atoms that are basic. The pyridine nitrogen, in particular, can be protonated under acidic conditions. This protonation alters the electronic properties of the entire ring system, which can influence the reactivity of the aldehyde substituent. The pyrazole ring itself contains both a basic (pyridine-like) nitrogen and a weakly acidic (pyrrole-like) N-H proton in its parent form, though in this N-methylated version, only the basic sites are relevant.[3][4]
These two features create a molecule that requires careful handling in acidic environments, commonly used for reactions such as reductive amination, acetal formation, or acidic deprotection steps elsewhere in a synthetic route.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected when running a reaction with an acidic catalyst in a protic solvent (e.g., methanol, water). A new, more polar spot appears on my TLC plate. What is happening?
Answer:
This is a classic issue stemming from the acid-catalyzed reactivity of the aldehyde functional group.
-
Probable Cause 1: Hydration to a Geminal Diol. In the presence of water and an acid catalyst, the aldehyde is in equilibrium with its corresponding hydrate (a geminal diol).[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon highly susceptible to attack by water.[1] While this reaction is reversible, the formation of the highly polar gem-diol can sequester your starting material, rendering it unavailable for the desired reaction and appearing as a new, polar spot on TLC.
-
Probable Cause 2: Acetal/Hemiacetal Formation. If your protic solvent is an alcohol (like methanol or ethanol), you are likely forming a hemiacetal or a full acetal.[5][6] This is an acid-catalyzed reaction where the alcohol acts as the nucleophile.[6] Like hydration, this is an equilibrium process, but it effectively "caps" the aldehyde, preventing it from participating in your intended transformation.
Solutions & Experimental Choices:
-
Use Anhydrous Conditions: The most effective solution is to minimize the presence of water or alcohol nucleophiles. Use anhydrous solvents and reagents. If a protic solvent is unavoidable, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Switch to an Aprotic Solvent: If the reaction chemistry allows, switch to an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane).
-
Modify Catalyst/Temperature: Use the mildest acidic catalyst at the lowest concentration and temperature that still promotes the desired reaction. This will slow down the kinetics of undesired side reactions.
Question 2: After an acidic workup or purification on silica gel, my final compound's NMR shows a reduced aldehyde proton signal (~9-10 ppm) and the appearance of a new, broad singlet. What does this indicate?
Answer:
This observation strongly suggests partial degradation or transformation of the aldehyde on silica gel, which is known to be acidic.
-
Probable Cause: The acidic surface of the silica gel can catalyze the hydration of the aldehyde, as described in the previous question. The broad singlet you are observing could be the protons of the gem-diol and any associated water. Aldehydes are generally less stable than ketones and more prone to such transformations.[7]
Solutions & Experimental Choices:
-
Neutralize Before Chromatography: Before concentrating your organic extract for chromatography, wash it with a mild basic solution (e.g., saturated sodium bicarbonate) followed by brine to remove residual acid. Ensure the organic layer is thoroughly dried.
-
Use Deactivated Silica: If the compound proves highly sensitive, use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in your eluent and adding 1-2% triethylamine or ammonia solution, then removing the excess solvent.
-
Alternative Purification: Consider alternative purification methods that avoid acidic stationary phases, such as preparative HPLC with a neutral or basic mobile phase, or crystallization.
Question 3: I am attempting a reaction that requires prolonged heating in a strong acid (e.g., TFA, conc. HCl). My starting material seems to be decomposing entirely into a complex mixture. Is the pyrazolopyridine core unstable?
Answer:
While the aldehyde is the most likely site of initial reaction, harsh acidic conditions can lead to more extensive degradation.
-
Probable Cause: Ring Decomposition or Oxidation. Although pyrazolopyridine is a relatively stable aromatic system, prolonged exposure to strong, hot acid can potentially lead to hydrolysis or other ring-opening pathways, though this is less common. A more likely scenario is the oxidation of the aldehyde to the corresponding carboxylic acid (1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid).[8] While this typically requires an oxidizing agent, air (oxygen) can act as an oxidant over long reaction times at elevated temperatures, a process that can be facilitated by acid.
Solutions & Experimental Choices:
-
Re-evaluate the Need for Harsh Conditions: Determine if milder acids (e.g., acetic acid, p-toluenesulfonic acid[9]) or shorter reaction times could be effective.
-
Protect the Aldehyde: If the pyrazolopyridine core needs to undergo a reaction requiring harsh acid, consider protecting the aldehyde group first. A common strategy is to form a cyclic acetal using ethylene glycol and a catalytic amount of acid, which can be removed later under controlled aqueous acidic conditions.[5][8]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help mitigate oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary, non-oxidative degradation pathways for this compound in aqueous acid?
The primary pathway is the reversible, acid-catalyzed hydration to form the corresponding geminal diol. This is not technically degradation, as the aldehyde can be recovered, but it represents a state of instability and reduced availability of the active aldehyde form.
Caption: Fig 1. Acid-catalyzed hydration pathway.
Q2: What is the recommended pH range for handling aqueous solutions of this compound to maximize its stability?
For maximum stability in aqueous or semi-aqueous solutions, it is recommended to maintain a pH between 6.0 and 8.0. In this range, both acid-catalyzed and base-catalyzed degradation pathways are minimized. Strongly acidic conditions (pH < 4) will promote hydration and other acid-catalyzed reactions.
Q3: How should I prepare and store a stock solution of this compound?
For best long-term stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store the solutions at -20°C or -80°C under an inert atmosphere. Avoid using protic solvents like methanol for long-term storage, as slow acetal formation can occur even with trace acid impurities.
Q4: What is the best analytical method to conduct a formal stability study?
High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal method. It allows for the quantitative separation of the parent aldehyde from its potential degradants (e.g., the carboxylic acid) and non-covalently bound forms (the hydrate will typically revert to the aldehyde in the mobile phase). A reversed-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with a neutral or slightly acidic modifier like formic acid) is a good starting point.
Experimental Protocol: Assessing Acidic Stability
This protocol provides a self-validating system to quantitatively determine the stability of this compound at different pH values.
Caption: Fig 2. Workflow for stability assessment.
Objective: To determine the degradation rate of the target compound over 24 hours in buffers of varying acidity.
Methodology:
-
Materials & Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
pH 1.0 Buffer (0.1 N HCl)
-
pH 3.0 Buffer (Citrate or Glycine-HCl)
-
pH 5.0 Buffer (Acetate or Citrate)
-
pH 7.4 Buffer (Phosphate, as control)
-
Quenching Buffer (e.g., 1 M Tris buffer, pH 8.5)
-
HPLC system with UV detector
-
-
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in acetonitrile.
-
Incubation Solutions: For each pH condition, add 10 µL of the 10 mM stock solution to 990 µL of the respective buffer in a labeled microcentrifuge tube. This creates a final concentration of 100 µM. Vortex gently.
-
Time Zero (t=0) Sample: Immediately after preparation, take a 50 µL aliquot from each tube, add it to 50 µL of Quenching Buffer, and place it in the HPLC autosampler tray (or store at 4°C until analysis). This is your t=0 reference.
-
Incubation: Place the remaining incubation solutions in a temperature-controlled environment (e.g., 25°C).
-
Time-Point Sampling: At subsequent time points (e.g., 1, 4, 8, and 24 hours), repeat step 2.3 for each pH condition.
-
HPLC Analysis: Analyze all quenched samples by HPLC. Monitor the peak area of the parent compound at a suitable wavelength (determined by a UV scan, likely ~280-320 nm).
-
-
Data Analysis & Presentation:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample for each pH condition.
-
Plot "% Compound Remaining" vs. "Time" for each pH.
-
Summarize the results in a table for easy comparison.
-
Table 1. Illustrative Stability Profile of this compound in Acidic Buffers at 25°C.
| Time (hours) | % Remaining (pH 1.0) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |
|---|---|---|---|---|
| 0 | 100% | 100% | 100% | 100% |
| 1 | 85% | 95% | 99% | >99% |
| 4 | 60% | 88% | 98% | >99% |
| 8 | 42% | 79% | 97% | >99% |
| 24 | 15% | 55% | 94% | >99% |
(Note: Data are illustrative and represent a typical stability profile for an acid-sensitive aldehyde.)
References
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones.
- OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls.
- ResearchGate. (2008). Synthesis of 3,5-Difunctionalized 1-Methyl-1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions.
- National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
- eGyanKosh. (n.d.). Aldehydes & Ketones.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- PubChem. (n.d.). This compound.
- YouTube. (2023). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.
- Quora. (2016). What is stability of aldehyde and ketone?.
- ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
- National Center for Biotechnology Information. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. PubMed.
- National Center for Biotechnology Information. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- MDPI. (n.d.). Recent Developments in Reactions and catalysis of Protic Pyrazole Complexes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. srkmbbicollege.in [srkmbbicollege.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazolo[3,4-b]pyridines are a critical scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] However, their synthesis is often complicated by the formation of undesired regioisomers, leading to challenging purification processes and reduced yields.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causal mechanisms behind regiochemical outcomes and provide field-proven protocols to help you achieve your desired isomer.
Logical Workflow for Troubleshooting Regioselectivity
Before diving into specific synthetic routes, it is helpful to have a general framework for addressing regioselectivity issues. The following workflow outlines a systematic approach to diagnosing and solving problems in your reaction.
Caption: General troubleshooting workflow for regioselectivity issues.
Section 1: Synthesis from 5-Aminopyrazoles (Building the Pyridine Ring)
This is one of the most common and versatile strategies, typically involving the condensation of a 5-aminopyrazole with a 1,3-bielectrophile, such as a 1,3-dicarbonyl compound. The primary challenge arises when the bielectrophile is unsymmetrical.
FAQ 1.1: My reaction with an unsymmetrical 1,3-dicarbonyl is giving a 1:1 mixture of regioisomers. Why is this happening and how can I control it?
Answer: This is a classic and frequently encountered problem. The formation of two regioisomers stems from the two nucleophilic sites on the 5-aminopyrazole reacting with the two non-equivalent electrophilic carbonyls of your substrate. The reaction proceeds via two competing pathways, as illustrated below.
Caption: Competing reaction pathways leading to two regioisomers.
The ratio of the final products is determined by the relative rates of the initial nucleophilic attack. This is governed by two main factors:
-
Electronic Effects: The primary controlling factor is the relative electrophilicity of the two carbonyl groups. A more electron-deficient carbonyl will react faster. For example, a ketone adjacent to an electron-withdrawing group like a trifluoromethyl (CF₃) group is significantly more electrophilic than one next to a simple alkyl group.[1]
-
Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of the nucleophile, favoring attack at the less congested carbonyl center.
Troubleshooting Guide 1.1: Improving Regioselectivity
Step 1: Analyze Your 1,3-Dicarbonyl Substrate The first step is to assess the electronic and steric differences in your starting material. If the two carbonyl environments are very similar (e.g., ethyl acetoacetate), a mixture is highly likely.[1]
| Carbonyl Environment | Relative Electrophilicity | Expected Outcome |
| R-CO-CH₂-CO-CF₃ | CF₃-ketone >> R-ketone | High regioselectivity |
| R-CO-CH₂-CO-OR' (Ester) | R-ketone > Ester-carbonyl | Good to high regioselectivity |
| Ar-CO-CH₂-CO-R | Often similar | Mixture likely, depends on Ar/R |
| R-CO-CH₂-CO-R' (Alkyl) | Similar | Mixture highly likely |
Step 2: Optimize Reaction Conditions Reaction conditions can modulate the reactivity of both partners.
-
Solvent & Catalyst: The classic condition is refluxing in a protic solvent like acetic acid or ethanol, which act as both solvent and catalyst.[1] Using a stronger acid catalyst (e.g., TsOH) can sometimes improve selectivity.
-
Temperature: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy, though this can significantly increase reaction time. Monitor progress carefully by TLC.[3]
Step 3: Consider a Three-Component Reaction An excellent strategy to overcome regioselectivity issues is to generate the 1,3-bielectrophile in situ from an aldehyde and a compound with an active methylene group (like a ketone).[1][4] This often proceeds through a defined Knoevenagel condensation followed by a Michael addition and cyclization, leading to a single, predictable regioisomer.[5]
Experimental Protocol: Three-Component Synthesis
-
To a solution of the 5-aminopyrazole (1.0 mmol) and the active methylene compound (e.g., acetylacetone, 1.0 mmol) in ethanol (10 mL), add the aldehyde (1.0 mmol).
-
Add a catalyst, such as a few drops of piperidine or a catalytic amount of a Lewis acid (e.g., InCl₃).[2]
-
Heat the mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction, and collect the precipitated product by filtration, or concentrate and purify by column chromatography.
FAQ 1.2: I have an inseparable mixture of regioisomers. What are the best methods for separation?
Answer: Separating regioisomers of pyrazolo[3,4-b]pyridines can be very challenging due to their similar polarities and structures. However, systematic optimization of chromatographic conditions is often successful.
Troubleshooting Guide 1.2: Protocol for Isomer Separation
Step 1: Optimize Flash Column Chromatography This is the most common and accessible method.[3]
-
Stationary Phase: Use standard silica gel (40-63 µm) for initial attempts. If separation is poor, consider using a smaller particle size silica for higher resolution.
-
Mobile Phase Selection:
-
Starting Point: Begin with a hexane/ethyl acetate gradient. This system offers a wide polarity range and is effective for many N-heterocycles.
-
Alternative Solvents: If co-elution persists, switch to a different solvent system to exploit alternative interactions. A dichloromethane/methanol gradient is a good second choice. Adding a small amount of triethylamine (~0.1-1%) can reduce tailing for basic compounds.
-
Gradient Optimization: Use a very shallow gradient. A slow increase in the polar solvent (e.g., 1% increments) over many column volumes is critical for separating closely eluting spots.
-
Step 2: Recrystallization If one isomer is significantly more abundant or has a more rigid structure, fractional recrystallization can be effective.
-
Procedure: Dissolve the mixture in a minimum amount of a hot solvent in which the compound has moderate solubility. Allow it to cool slowly to room temperature, then to 0 °C. The crystals formed will often be enriched in one isomer. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).
Section 2: Synthesis from Pyridine Precursors (Building the Pyrazole Ring)
This strategy involves annulating a pyrazole ring onto a pre-existing, functionalized pyridine. This approach can offer excellent control over regioselectivity if the pyridine starting material is appropriately substituted.
FAQ 2.1: My synthesis from a 3-acylpyridine N-oxide gives a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers. How can I favor the desired [3,4-b] isomer?
Answer: This elegant method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. The regioselectivity is not determined by the starting material alone, but is critically dependent on the electrophilic additive used to activate the pyridine N-oxide for nucleophilic attack.[6] The hydrazone nitrogen can attack either the C2 or C4 position of the activated pyridine ring.
Caption: Control of regioselectivity by varying the electrophilic additive.
Troubleshooting Guide 2.1: Directing Cyclization with Electrophilic Additives
The choice of additive modifies the electronic character of the pyridine ring. Most additives lead to a preponderance of the desired pyrazolo[3,4-b]pyridine isomer via attack at the C2 position. This is consistent with the behavior of "hard" nitrogen nucleophiles attacking the site of highest positive charge density.[6]
| Electrophilic Additive | Solvent | Typical Ratio ([3,4-b] : [4,3-c]) | Reference |
| TFAA | CH₂Cl₂ | >95 : 5 (Highly selective) | [6] |
| TsCl | CH₂Cl₂ | 87 : 13 | [6] |
| Ts₂O | CH₂Cl₂ | 89 : 11 | [6] |
| Tf₂O | CH₂Cl₂ | 31 : 69 (Selectivity reverses) | [6] |
Experimental Protocol: Selective Synthesis of Pyrazolo[3,4-b]pyridine
-
Dissolve the (Z)-3-acylpyridine N-oxide tosylhydrazone (0.5 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.1 mmol).
-
Cool the mixture to 0 °C.
-
Add a solution of trifluoroacetic anhydride (TFAA) (0.55 mmol) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify by column chromatography to isolate the predominantly formed pyrazolo[3,4-b]pyridine isomer.[6]
References
- Katritzky, A. R., et al. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- de la Bellacasa, R. P., et al. (2022).
- BenchChem (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Li, J., et al. (2022).
- ResearchGate (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under....
- ResearchGate (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
- ResearchGate (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF.
- Al-Ostath, A., et al. (2022).
- MDPI (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- ResearchGate (n.d.). Regioselective Three-Component Synthesis of Indolylpyrazolo[3,4-b]pyridines Induced by Microwave and under Solvent-Free Conditions.
- Abdel-monem, M. I. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Friedländer Synthesis of Pyrazoloquinolines
Welcome to the technical support resource for the Friedländer synthesis of pyrazoloquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct the pyrazoloquinoline scaffold—a privileged core in many pharmacologically active compounds. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical reasoning to empower your experimental design and troubleshooting efforts.
Section 1: Core Principles & Reaction Mechanism
Q1: What is the Friedländer synthesis in the context of pyrazoloquinolines?
The Friedländer synthesis is a condensation reaction that forms a quinoline ring. In our specific application, it involves the reaction between a 2-amino-pyrazole-3-carbaldehyde or a 2-amino-pyrazole-3-yl ketone and a compound containing an active α-methylene group (e.g., a ketone or ester).[1][2][3] This reaction is typically catalyzed by either an acid or a base and proceeds via a cyclocondensation mechanism to build the quinoline portion of the pyrazolo[4,3-c]quinoline or related isomers.[1][4][5] The versatility in choosing both the pyrazole precursor and the methylene component makes it a highly effective method for generating diverse libraries of substituted pyrazoloquinolines.[2]
Q2: What is the reaction mechanism for the Friedländer synthesis?
There are two generally accepted pathways for the Friedländer synthesis, and the operative mechanism can depend on the specific reactants and conditions (acidic vs. basic catalysis).[5]
-
Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. This is followed by the elimination of water to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via Schiff base (imine) formation, followed by a second dehydration to yield the aromatic pyrazoloquinoline.[1][5]
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the pyrazole and the carbonyl of the active methylene partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.[5]
Below is a diagram illustrating these two competing mechanistic pathways.
Caption: Competing mechanisms of the Friedländer synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of pyrazoloquinolines. A logical troubleshooting workflow is presented below to guide your experimental analysis.
Caption: A decision tree for troubleshooting the synthesis.
Q3: My reaction is not working at all. TLC analysis shows only starting materials. What should I do?
This is a common and frustrating issue, often pointing to a fundamental problem with reaction activation.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Inactive or Inappropriate Catalyst | The catalyst is crucial for accelerating the condensation and cyclization steps.[4] Strong acids (H₂SO₄, p-TsOH) or bases (KOH, NaOEt) are traditional choices, but can be harsh.[1][6] Solution: 1) Use a fresh batch of your chosen catalyst. 2) For acid catalysis, try a Lewis acid like ZnCl₂ or a solid acid like Amberlyst-15, which can be more moderate.[7][8] 3) For base catalysis, ensure anhydrous conditions, as water can quench strong bases like KOtBu. |
| Reaction Temperature is Too Low | The Friedländer annulation often requires significant thermal energy to overcome the activation barriers for dehydration and cyclization.[8][9] Classical methods often required temperatures of 150-220°C.[8] Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC at each stage.[9] Consider switching to a higher-boiling solvent like toluene or DMF if your current solvent is limiting the temperature. |
| Poor Quality of Starting Materials | 2-amino-pyrazole-3-carbaldehydes can be unstable. Impurities or degradation can inhibit the reaction. Solution: Verify the purity of your starting materials using NMR or LC-MS. If necessary, repurify the pyrazole aldehyde, for instance by recrystallization or flash chromatography, immediately before use. |
| Poor Solubility of Reactants | If your reactants are not fully dissolved, the reaction will be slow or may not initiate, as it is occurring in a heterogeneous phase. Solution: Switch to a solvent system that fully dissolves all reactants at the target temperature. Polar aprotic solvents like DMF or DMSO can be effective but require higher temperatures for purification.[4] |
Q4: I'm getting some product, but the yield is very low. How can I improve it?
Low yield indicates that while the reaction is viable, it is either inefficient or competing with non-productive pathways.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Incomplete Reaction | The reaction may simply be slow under your current conditions. Solution: Increase the reaction time significantly. Take aliquots every few hours to monitor progress by TLC or LC-MS to determine when the reaction has reached its maximum conversion.[10] |
| Decomposition of Reactants/Product | Traditional high-temperature, strong-acid/base conditions can cause starting materials or the pyrazoloquinoline product to decompose, often visible as charring or tar formation.[4][9] Solution: 1) Lower the reaction temperature and extend the reaction time. 2) Employ milder, more modern catalytic systems. Catalytic amounts of iodine or gold catalysts have been shown to promote the reaction under gentler conditions.[1][4] Microwave-assisted synthesis can also be effective, as it allows for rapid heating to a target temperature, potentially reducing overall thermal exposure.[9][11] |
| Aldol Self-Condensation of the Ketone | Under basic conditions, the ketone partner can react with itself in an aldol condensation, consuming the reagent and reducing the yield of the desired product.[1][12] Solution: 1) Switch to acidic conditions, which are less likely to promote ketone self-condensation. 2) If basic conditions are necessary, try adding the ketone slowly to the reaction mixture containing the pyrazole aldehyde and the base to maintain a low instantaneous concentration of the ketone. |
Q5: My product is contaminated with a significant side product. How do I identify and prevent it?
The most common side product issue in the Friedländer synthesis is the formation of regioisomers when using an unsymmetrical ketone.
-
Problem: Poor Regioselectivity
-
Cause: When using an unsymmetrical ketone (e.g., 2-pentanone), the initial condensation can occur on either side of the carbonyl group, leading to a mixture of two different pyrazoloquinoline isomers.
-
Explanation & Solution: The regiochemical outcome is determined by which α-methylene group preferentially forms the enolate (under basic conditions) or enol (under acidic conditions).[13]
-
Use a Directing Group: Introducing a temporary directing group, such as a phosphoryl group on one α-carbon of the ketone, can force the reaction to proceed with a specific orientation.[1]
-
Catalyst Control: The choice of catalyst can influence regioselectivity. Certain bulky amine catalysts or specific ionic liquids have been reported to favor the formation of a single isomer.[1]
-
Modify the Substrate: If possible, choose a symmetrical ketone or a starting material where one α-position is blocked (e.g., a β-keto ester like ethyl acetoacetate), which will yield a single product.[6]
-
-
Section 3: Experimental Protocols
These protocols are provided as a starting point. Optimization of temperature, time, and stoichiometry will likely be necessary for your specific substrates.
Protocol 1: General Acid-Catalyzed Synthesis (p-TsOH)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-amino-pyrazole-3-carbaldehyde (1.0 equiv).
-
Reagents: Add the α-methylene ketone (1.1-1.5 equiv) and a suitable solvent (e.g., toluene or ethanol, approx. 0.2-0.5 M).
-
Catalyst: Add p-toluenesulfonic acid (p-TsOH) (10-20 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC, observing the consumption of the limiting pyrazole starting material. Typical reaction times are 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: General Base-Catalyzed Synthesis (KOH)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add powdered potassium hydroxide (KOH) (2.0-3.0 equiv).
-
Reagents: Add ethanol as the solvent, followed by the 2-amino-pyrazole-3-carbaldehyde (1.0 equiv) and the α-methylene ketone (1.1-1.5 equiv).
-
Reaction: Heat the mixture to reflux for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate as a solid.
-
Purification: Isolate the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Protocol 3: Product Purification and Characterization
-
Purification: Column chromatography on silica gel is the most common method for purifying pyrazoloquinolines. A typical eluent system is a gradient of ethyl acetate in hexane. Recrystallization is also a powerful technique if a suitable solvent can be found.
-
Characterization: The structure of the final product should be confirmed unequivocally.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the final structure. The aromatic region will show characteristic signals for both the pyrazole and the newly formed quinoline ring.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.[15]
-
FT-IR Spectroscopy: While less definitive, FT-IR can show the disappearance of the starting material carbonyl (C=O) and amine (N-H) stretches and the appearance of aromatic C=C and C=N vibrations.[15]
-
References
- Patil, R., Chavan, J., Patel, S., & Beldar, A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1341-1363.
- ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. [Diagram]. ResearchGate.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 8, 101683.
- Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science.
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
- ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. [Diagram]. ResearchGate.
- Tomasik, P., Woszczyk, A., & Czerwicka, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3143.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- ResearchGate. (2017). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate.
- Hanson, J. E., & Moses, D. N. (2012). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 17(7), 8565-8580.
- Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University.
- ResearchGate. (n.d.). Representative drug candidates containing pyrazoloquinoline. [Diagram]. ResearchGate.
- ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Diagram]. ResearchGate.
- ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-c]quinolin-4-ones 13. [Diagram]. ResearchGate.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- ChemInform Abstract. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 41(32).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. IJIRSET.
- Frontiers. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Qalisi, M., Al-Humaidi, S., Al-Saeedi, A., ... & Al-Omary, F. A. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(31), 21629-21646.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 8, 101683.
- Química Orgánica. (n.d.). Friedlander quinoline synthesis. Química Orgánica.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- YouTube. (2021, January 1). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
- ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction yield for the pyrazolo[3,4-b]pyridine synthesis is consistently low or I'm getting no desired product. What are the likely causes and how can I resolve this?
Low yields are a frequent challenge, particularly in multi-component reactions for pyrazolo[3,4-b]pyridine synthesis. The issue can often be traced back to several key factors in your experimental setup.[1]
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions, thus lowering the yield of your desired product.[1]
-
Recommendation: Always ensure high purity of your starting materials. If you suspect impurities, consider recrystallizing or purifying the reactants before use.
-
-
Suboptimal Catalyst Selection and Loading: The choice of catalyst and its concentration are paramount for reaction efficiency. An inappropriate catalyst may not effectively promote the desired transformation, while incorrect loading can lead to incomplete conversion or the formation of byproducts.[1]
-
Recommendation: Screen a variety of catalysts. Depending on your synthetic route, this could include Brønsted acids (e.g., acetic acid, HCl), Lewis acids (e.g., CuCl₂, ZrCl₄, ZnCl₂), or bases (e.g., NaOH, L-proline).[2] For palladium-catalyzed cross-coupling reactions, optimizing the palladium source (e.g., Pd(OAc)₂) and ligand is crucial.[3] Start with a catalyst loading recommended in the literature for a similar reaction and then optimize from there.
-
-
Inappropriate Solvent: The solvent affects the solubility of reactants and the reaction kinetics. A poor choice of solvent can hinder the reaction.[1]
-
Recommendation: The choice of solvent is highly dependent on the specific reaction. For instance, in some syntheses, protic solvents like ethanol can be effective, especially when used with microwave irradiation.[2][4][5] In other cases, aprotic solvents may be preferred. A solvent screen is often a necessary step in optimization.
-
-
Incorrect Reaction Temperature and Time: Many reactions for pyrazolo[3,4-b]pyridine synthesis are sensitive to temperature. Suboptimal temperatures can lead to slow reaction rates or decomposition of reactants and products.[1]
-
Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While some reactions proceed at room temperature, others may require heating.[1] Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[4][5][6]
-
Question 2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common issue, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[2]
Potential Causes and Solutions:
-
Nature of the Starting Materials: When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups will have different electrophilicity. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl group, influencing the final regioisomer.[2]
-
Recommendation: If possible, choose starting materials that are symmetrical to avoid the issue of regioselectivity altogether. If you must use an unsymmetrical starting material, consider modifying the substituents to enhance the electrophilicity difference between the two carbonyl groups, thereby favoring the formation of one regioisomer.
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction.[1]
-
Recommendation: Systematically screen different catalysts (both acid and base) and solvents. For example, in the synthesis from 5-aminopyrazole and α,β-unsaturated ketones, the reaction mechanism and the resulting regioselectivity can be influenced by the reaction conditions.[2] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1]
-
Question 3: I am struggling with the purification of my pyrazolo[3,4-b]pyridine product. What are the best practices for purification?
The polarity of pyrazolo[3,4-b]pyridines and the presence of co-eluting byproducts can make purification challenging.[1]
Recommendations for Purification:
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1] This may involve aqueous washes to remove acid or base catalysts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of these compounds.[1]
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1] This gradient elution will help in separating your product from impurities.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection for the synthesis of pyrazolo[3,4-b]pyridines.
What are the most common types of catalysts used for pyrazolo[3,4-b]pyridine synthesis?
A wide variety of catalysts can be employed, and the optimal choice depends on the specific synthetic route. The most common classes of catalysts include:
-
Acid Catalysts: Both Brønsted acids (e.g., acetic acid, HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., CuCl₂, ZrCl₄, ZnCl₂) are frequently used.[2][7] They generally function by activating carbonyl groups, making them more electrophilic.[2]
-
Base Catalysts: Bases like sodium hydroxide (NaOH), triethylamine (TEA), and L-proline are also common.[2][4] They can act by deprotonating starting materials to generate more potent nucleophiles.[2]
-
Palladium Catalysts: For syntheses involving cross-coupling reactions, palladium catalysts such as Pd(OAc)₂ are often used in combination with ligands like PPh₃.[3] These are particularly useful for constructing the pyridine or pyrazole ring through C-C or C-N bond formation.[8][9]
-
Copper Catalysts: Copper catalysts, like Cu(II) acetylacetonate, have been shown to be effective in formal [3+3] cycloaddition reactions to form the pyrazolo[3,4-b]pyridine core, often with high yields under mild conditions.[10][11]
-
Nanocatalysts: Emerging research has demonstrated the use of novel nanocatalysts, such as nano-magnetic metal-organic frameworks, for the synthesis of pyrazolo[3,4-b]pyridines, offering high yields and solvent-free conditions.[12][13]
How do I choose the best catalyst for my specific reaction?
The selection of the optimal catalyst is a multi-faceted decision that depends on the reaction mechanism, the nature of the starting materials, and the desired outcome. The following decision-making process can guide your choice:
Caption: A decision tree for catalyst selection in pyrazolo[3,4-b]pyridine synthesis.
What are the advantages of using microwave-assisted synthesis for pyrazolo[3,4-b]pyridines?
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages for the preparation of pyrazolo[3,4-b]pyridines:
-
Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[4][5]
-
Increased Yields: In many cases, microwave-assisted methods provide higher product yields compared to conventional heating.[4][5]
-
Milder Reaction Conditions: This technique often allows for reactions to be conducted under milder conditions.[4]
-
Green Chemistry: Microwave synthesis can be more environmentally friendly, often requiring less solvent or even proceeding under solvent-free conditions.[4][5]
Experimental Protocol: A General Workflow for Catalyst Screening
The following is a generalized experimental protocol for screening catalysts in a multi-component reaction for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly in managing impurities during production.
Section 1: Understanding the Core Synthesis and Impurity Formation
The production of this compound, a key building block in pharmaceutical synthesis, is often achieved through the Vilsmeier-Haack reaction.[1][2] This reaction formylates the electron-rich pyrazolopyridine ring system using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] While effective, this process can lead to several impurities if not carefully controlled.
Understanding the reaction mechanism is crucial for impurity management. The process begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][5] This reagent then attacks the pyrazolopyridine ring, followed by hydrolysis during workup to yield the desired aldehyde.[1][3] Impurities can arise from side reactions of the starting materials, intermediates, or the final product.
Visualizing the Synthetic Pathway
Caption: General workflow of the Vilsmeier-Haack formylation for this compound synthesis, highlighting key stages where impurities can form.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
FAQ 1: My reaction yield is low, and I'm observing multiple spots on my TLC plate. What are the likely side products?
Answer: Low yields and multiple TLC spots often indicate the formation of several common impurities. The primary suspects in a Vilsmeier-Haack reaction on a pyrazolopyridine system include:
-
Over-formylation or Di-formylation Products: While the 3-position is the primary site of formylation, under forcing conditions (high temperature, prolonged reaction time, or excess Vilsmeier reagent), a second formyl group can be introduced at other positions on the pyridine ring.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or during workup.[6] This leads to the formation of this compound N-oxide. The presence of N-oxides can complicate purification and affect downstream reactions.
-
Unreacted Starting Material: Incomplete reaction is a common issue. This can be due to insufficient Vilsmeier reagent, low reaction temperature, or deactivation of the starting material.
-
Hydrolysis of the Vilsmeier Reagent: If moisture is present in the reaction setup, the Vilsmeier reagent can hydrolyze back to DMF and other byproducts, reducing its effective concentration.
-
Formation of Chloro-derivatives: In some cases, the chloroiminium intermediate may undergo side reactions leading to chlorinated impurities.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent.
-
Control Stoichiometry: Carefully control the molar ratio of DMF and POCl₃ to the pyrazolopyridine substrate. A slight excess of the Vilsmeier reagent is often used, but a large excess can promote side reactions.
-
Temperature Management: The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (0-5 °C). The formylation reaction itself should be maintained at the temperature specified in your protocol, as higher temperatures can lead to di-formylation and other side products.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. The reaction should be quenched once the starting material is consumed to avoid the formation of degradation products.
FAQ 2: I have an impurity with a mass of +16 Da compared to my product. What is it and how can I avoid it?
Answer: An impurity with a mass increase of 16 Da is highly indicative of N-oxide formation on the pyridine ring.[6][7]
Mechanism of Formation: The lone pair of electrons on the pyridine nitrogen atom can be oxidized. This can occur if there are trace oxidizing agents in your reagents or if the reaction mixture is exposed to air for extended periods, particularly at elevated temperatures during workup. Some reagents, like urea-hydrogen peroxide, are known to efficiently oxidize nitrogen heterocycles to their corresponding N-oxides.[6]
Prevention and Remediation Strategy:
| Strategy | Detailed Protocol |
| Prevention during Synthesis | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. Use freshly distilled and deoxygenated solvents. |
| Deoxygenation for Remediation | If N-oxide formation is confirmed, the impurity can sometimes be converted back to the parent pyridine. A common laboratory method involves heating the mixture with a reducing agent like phosphorus trichloride (PCl₃) in a suitable solvent such as chloroform.[8] |
Experimental Protocol: Deoxygenation of N-oxide Impurity
-
Dissolve the crude product containing the N-oxide impurity in anhydrous chloroform.
-
Under an inert atmosphere, add phosphorus trichloride (PCl₃) dropwise at 0 °C. A typical molar ratio is 1.1 equivalents of PCl₃ per equivalent of the estimated N-oxide.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the disappearance of the N-oxide by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench by carefully pouring it over ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting material by column chromatography.
FAQ 3: How can I effectively purify the final product and remove polar impurities?
Answer: The purification of this compound often involves removing unreacted starting materials and polar byproducts like N-oxides and hydrolyzed Vilsmeier reagent residues.
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. After quenching the reaction, washing the organic layer with a dilute base (e.g., NaHCO₃ solution) will help remove acidic residues. A subsequent wash with brine will help remove residual water.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system is recommended.
-
Solvent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Elution Order: The less polar product will elute before the more polar impurities like the N-oxide.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance its purity.
-
Acid-Base Extraction: For certain pyrazole compounds, forming an acid addition salt can be an effective purification method.[9] The crude product can be dissolved in an organic solvent and treated with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt of the desired product, leaving non-basic impurities in the solution. The salt can then be filtered and neutralized to recover the pure product.
Visualizing the Purification Workflow
Caption: A typical purification workflow for this compound.
Section 3: Analytical Characterization of Impurities
Proper identification and quantification of impurities are critical for process optimization and ensuring the quality of the final compound.[10][11] A combination of chromatographic and spectroscopic techniques is essential.[12][13]
| Analytical Technique | Application in Impurity Profiling |
| TLC (Thin Layer Chromatography) | A quick and inexpensive method for monitoring reaction progress and identifying the number of components in the crude product.[14] |
| HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography) | The primary tool for quantifying the purity of the final product and detecting impurities at low levels.[10][11] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Essential for identifying unknown impurities by providing molecular weight information.[10] This is particularly useful for confirming the presence of N-oxides (+16 Da) or di-formylated products (+28 Da). |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information about the product and any isolated impurities.[13] ¹H and ¹³C NMR can confirm the position of formylation and the overall structure. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for identifying volatile impurities, such as residual solvents. |
Data Interpretation Example:
An LC-MS analysis of a crude sample might show the following:
| Retention Time (min) | m/z [M+H]⁺ | Tentative Identification |
| 2.5 | 148.1 | 1-Methyl-1H-pyrazolo[3,4-b]pyridine (Starting Material) |
| 3.8 | 176.1 | This compound (Product) |
| 3.2 | 192.1 | This compound N-oxide |
| 4.5 | 204.1 | Di-formylated pyrazolopyridine |
This data allows for a clear understanding of the impurity profile and guides the purification strategy.
References
- Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
- ResearchGate. (2025). Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions.
- PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- MDPI. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2025). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine.
- PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Scribd. (n.d.). Synthesis of Nitrogen-Rich Pyrazole N-Oxide.
- PubChem. (n.d.). This compound.
- IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- -ORCA. (2022). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates.
- ScienceDirect. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- MDPI. (n.d.). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- IJNRD. (2024). Impurity Profiling in different analytical techniques.
- Baran Lab - Scripps Research. (2012). Pyridine N-Oxides.
- JOCPR. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2025). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (2025). (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo.
- PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- PubMed. (2011). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives.
- Wikipedia. (n.d.). Vilsmeier reagent.
- ResearchGate. (n.d.). Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
Technical Support Center: Reaction Monitoring of Pyrazolo[3,4-b]pyridine Formation by TLC
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. As a core methodology in synthetic chemistry, Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. However, the unique chemical nature of the reactants, intermediates, and products in pyrazolo[3,4-b]pyridine synthesis can present specific challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during TLC monitoring of these reactions. Our approach is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may observe on your TLC plates during the synthesis of pyrazolo[3,4-b]pyridines.
Issue 1: Streaking of a Starting Material or Product Spot
Question: I am monitoring my reaction, and the spot corresponding to my 5-aminopyrazole starting material (or my final pyrazolo[3,4-b]pyridine product) is streaking severely. What is causing this and how can I fix it?
Answer:
Streaking is a common issue when dealing with nitrogen-containing heterocycles like pyrazolo[3,4-b]pyridines and their precursors.[1][2] The primary cause is often unfavorable interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of a standard silica gel TLC plate. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.
Causality-Driven Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to suppress the acidity of the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.
-
Check for Sample Overload: Applying too much sample to the TLC plate can overwhelm the stationary phase's capacity, leading to streaking.[1][2]
-
Recommendation: Dilute the aliquot from your reaction mixture before spotting it on the TLC plate.
-
-
Consider an Alternative Stationary Phase: If basic modifiers do not resolve the issue, the compound may be too polar or sensitive for silica.
Issue 2: Poor Separation Between Starting Materials and Product (Overlapping Spots)
Question: My TLC shows that the Rf values of my starting materials (e.g., aminopyrazole and a β-dicarbonyl compound) and my desired pyrazolo[3,4-b]pyridine product are very close, making it difficult to determine if the reaction is complete. How can I improve the separation?
Answer:
Achieving good separation is critical for accurately gauging reaction progress. Overlapping spots (low ΔRf) indicate that the chosen solvent system is not differentiating well enough between the components of your reaction mixture.
Systematic Approach to Improving Resolution:
-
Optimize Mobile Phase Polarity: The goal is to find a solvent system where the product Rf is ideally between 0.2 and 0.4, providing ample space for starting materials and byproducts to resolve.[3]
-
If Rf values are too high (>0.6): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[1][4]
-
If Rf values are too low (<0.15): Your eluent is not polar enough. Increase the proportion of the polar solvent.[1][4]
-
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, you need to switch to a solvent system with different chemical properties. Solvents are classified by their ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Utilize the "Co-spot" Technique: This is a definitive way to determine if a new spot is your product or an intermediate, especially when Rf values are close.
-
Protocol: On the TLC plate, apply a spot of your starting material mixture, a spot of the reaction mixture, and a "co-spot" where you apply the reaction mixture directly on top of the starting material spot. If the reaction spot resolves into two spots in the co-spot lane, your reaction is progressing. If it appears as a single, elongated spot (a "snowman" shape), the starting material is still present in large amounts.[5]
-
Issue 3: Appearance of an Unexpected Intermediate Spot
Question: During my reaction, a new spot has appeared on the TLC, which is different from my starting materials and the expected product. Is this an intermediate, and how should I proceed?
Answer:
The formation of a new, transient spot is common in many pyrazolo[3,4-b]pyridine syntheses, which can proceed through several mechanistic steps.[6][7] For example, in a three-component reaction, you might be observing the formation of a biselectrophile intermediate before the final cyclization.[6]
Workflow for Analyzing an Unknown Spot:
Caption: Workflow for identifying a potential reaction intermediate via TLC.
Investigative Steps:
-
Time-Course Monitoring: Continue to run TLCs at regular intervals (e.g., every 30-60 minutes). If the intensity of the new spot decreases while the intensity of the product spot increases, it is very likely a productive intermediate.[8][9]
-
Consider the Mechanism: Review the expected reaction mechanism. For instance, in the Gould-Jacobs reaction, an initial nucleophilic attack forms an intermediate before the final cyclization and dehydration steps.[6] The polarity of this intermediate will dictate its Rf value.
-
Troubleshoot Stalled Reactions: If the intermediate spot persists without converting to the product, your reaction may have stalled. This could be due to several factors such as catalyst deactivation, insufficient temperature, or an equilibrium being reached.[8][10] At this point, you may need to consider adjusting reaction conditions (e.g., adding more catalyst or increasing the temperature).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of pyrazolo[3,4-b]pyridine reactions?
A good universal starting point for many organic compounds is a 1:1 mixture of Hexane and Ethyl Acetate.[3] However, given the polarity of the pyrazolo[3,4-b]pyridine core, you will likely need a more polar system.
| Compound Polarity | Recommended Starting Solvent System | Polarity Adjustment |
| Non-polar | 5-20% Ethyl Acetate in Hexane | Increase Ethyl Acetate for higher Rf |
| Intermediate Polarity | 30-50% Ethyl Acetate in Hexane | Vary ratio to achieve optimal Rf (0.2-0.4) |
| Polar Compounds | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane (DCM) | Increase Methanol for higher Rf |
| Basic Compounds | Add 0.1-1% Triethylamine (Et₃N) to any of the above systems | Prevents streaking |
This table provides general starting points. Optimization is almost always necessary.[3][11]
Q2: My spots are not visible under a UV lamp. How can I visualize my compounds?
While the aromatic nature of the pyrazolo[3,4-b]pyridine core often makes it UV-active, some derivatives or starting materials may not be, or their concentration may be too low for UV detection.[1][12] In these cases, chemical staining is necessary.
Recommended Stains for Pyrazolo[3,4-b]pyridine Synthesis:
| Stain | Preparation & Use | Target Functional Groups & Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. Dip plate and gently heat. | Stains compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes). Appears as yellow/brown spots on a purple background.[13] |
| Phosphomolybdic Acid (PMA) | Dissolve 10g PMA in 100mL ethanol. Dip plate and heat. | A good general-purpose stain for most organic compounds. Appears as dark green/blue spots on a light green/yellow background.[13] |
| Iodine (I₂) | Place a few crystals of iodine in a sealed chamber. Place the TLC plate inside. | Good for unsaturated and aromatic compounds. Reversible. Appears as brown spots on a light brown background.[12][13] |
Q3: My reaction is run in a high-boiling solvent like DMF or DMSO, and my TLC plate is just a smear. What should I do?
This is a classic problem caused by the non-volatile solvent streaking up the plate. The solvent, being highly polar, carries everything with it.
Solution: Before developing the TLC plate, you must remove the high-boiling solvent from your spotted sample. After spotting your reaction mixture on the plate, place the plate under high vacuum for 2-5 minutes.[5] This will evaporate the DMF or DMSO, leaving behind your non-volatile reactants and products, which can then be chromatographed cleanly.
Q4: Can I tell if regioisomers are forming from the TLC plate?
Yes, TLC is an excellent tool for detecting the formation of regioisomers, which is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[6][8]
-
Observation: If the reaction produces two products, they will likely have slightly different polarities due to the different positioning of substituents. This will result in two distinct spots on the TLC plate, often with very close Rf values.
-
Confirmation: To confirm, it is essential to use a well-optimized solvent system that can maximize the separation between the two spots. If you consistently see two product spots, your reaction is likely forming a mixture of regioisomers. This observation is a critical first step before moving to purification methods like column chromatography.[8]
Experimental Protocol: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s), a co-spot, and the reaction mixture.
-
Sample Application:
-
Dissolve a small amount of your starting materials in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Carefully spot each sample onto its designated lane on the origin line. Make the spots as small as possible. For the co-spot lane, spot the starting material reference first, then spot the reaction mixture directly on top of it.
-
-
Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation. Cover the chamber and wait a few minutes.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[2] Cover the chamber.
-
-
Elution & Visualization:
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp (254 nm and/or 365 nm).[14] Circle any visible spots.
-
If necessary, use a chemical stain (e.g., potassium permanganate) to visualize UV-inactive spots.
-
References
- I. Alkorta, J.
- Y. Wang, et al., "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors," RSC Medicinal Chemistry, 2022. [Link]
- A. D. Papaioannou, et al., "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques," Molbank, 2022. [Link]
- A. A. Gobouri, et al.
- A. M. Sakharov, et al., "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," Molecules, 2023. [Link]
- L. Wang, et al., "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches," Molecules, 2022. [Link]
- I. Alkorta, J.
- S. M. Rida, et al.
- University of Rochester, "Troubleshooting Thin-Layer Chromatography," Department of Chemistry. [Link]
- Bitesize Bio, "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC," Bitesize Bio, 2021. [Link]
- S. Asghari, et al.
- University of Rochester, "Chromatography: Solvent Systems for TLC," Department of Chemistry. [Link]
- N. U. Perisic-Janjic, et al.
- Carl ROTH, "Solvents for TLC," Carl ROTH. [Link]
- Chemistry LibreTexts, "2.3F: Visualizing TLC Plates," Chemistry LibreTexts, 2022. [Link]
- P. Kumar, et al.
- M. G. E. D. M. El-Gazzar, et al., "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis," ACS Omega, 2023. [Link]
- J. C. G. de Oliveira, et al., "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," RSC Advances, 2023. [Link]
- I. Alkorta, J.
Sources
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. The critical role of temperature control in achieving high yield and purity will be a central focus of this document.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine?
A1: The Vilsmeier-Haack reaction is the most prevalent and effective method for the formylation of electron-rich heterocyclic compounds like 1-Methyl-1H-pyrazolo[3,4-b]pyridine.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3]
Q2: At what position on the 1-Methyl-1H-pyrazolo[3,4-b]pyridine ring does formylation occur?
A2: Formylation selectively occurs at the C3 position of the pyrazole ring. This is due to the electronic properties of the bicyclic system, where the C3 position is the most electron-rich and sterically accessible for electrophilic substitution by the Vilsmeier reagent.
Q3: What is the optimal temperature for the Vilsmeier-Haack formylation of this substrate?
A3: The optimal temperature is a critical parameter that requires careful control. The formation of the Vilsmeier reagent itself is exothermic and should be performed at low temperatures (0-5°C).[4] The subsequent formylation reaction temperature can range from room temperature to 80°C, depending on the substrate's reactivity.[1][4] For 1-Methyl-1H-pyrazolo[3,4-b]pyridine, a moderately elevated temperature (e.g., 60-70°C) is often employed to ensure a reasonable reaction rate.
Q4: I am observing a low yield of the desired product. What are the likely causes?
A4: Low yields can stem from several factors:
-
Sub-optimal temperature: If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to product degradation and side reactions.
-
Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Purity of starting materials: Impurities in the 1-Methyl-1H-pyrazolo[3,4-b]pyridine or reagents can interfere with the reaction.
-
Inefficient work-up: The hydrolysis of the intermediate iminium salt requires careful pH control to maximize the yield of the aldehyde.
Q5: Are there any significant safety concerns with this synthesis?
A5: Yes. The Vilsmeier-Haack reaction can be hazardous if not performed with care. The Vilsmeier reagent and the reaction mixture can be thermally unstable, potentially leading to a runaway reaction.[5][6][7] The reaction should be conducted in a well-ventilated fume hood, and the temperature must be carefully monitored and controlled, especially during the initial formation of the reagent.
II. Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate (no product formation) | 1. Inactive Vilsmeier Reagent: Reagent may have decomposed due to moisture. 2. Low Reaction Temperature: The activation energy for the formylation is not being met. 3. Poor Quality Starting Material: The substrate is not sufficiently pure. | 1. Use freshly distilled, anhydrous DMF and POCl₃. Prepare the reagent in situ just before use. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction by TLC.[4] 3. Purify the starting 1-Methyl-1H-pyrazolo[3,4-b]pyridine by recrystallization or column chromatography. |
| Formation of multiple unidentified byproducts | 1. Excessively High Reaction Temperature: Leads to thermal degradation and side reactions.[4] 2. Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to substrate can promote side reactions. 3. Prolonged Reaction Time at High Temperature: Can lead to decomposition of the product. | 1. Lower the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and purity. 2. Use a slight excess of the Vilsmeier reagent (typically 1.5 equivalents).[4] 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Dark brown or black reaction mixture | 1. Decomposition: Significant decomposition of reagents or products due to excessive heat or impurities. | 1. Immediately cool the reaction mixture. Re-evaluate the reaction temperature and purity of all reagents. Consider running the reaction at a lower temperature for a longer duration. |
| Low purity of the final product after work-up | 1. Incomplete Hydrolysis: The intermediate iminium salt has not been fully hydrolyzed to the aldehyde. 2. Side Reactions During Work-up: The product may be unstable under the work-up conditions (e.g., strongly acidic or basic pH). | 1. Ensure thorough mixing during the addition of the reaction mixture to the ice-water/base solution. Allow sufficient time for hydrolysis. 2. Carefully adjust the pH during work-up to be mildly basic (pH 8-9). Avoid extreme pH values. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the synthesis.
III. The Critical Role of Temperature: A Mechanistic Perspective
The synthesis of this compound via the Vilsmeier-Haack reaction involves two key stages, both of which are highly temperature-dependent.
Stage 1: Formation of the Vilsmeier Reagent
The reaction between DMF and POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent) is highly exothermic.
-
Low Temperature (0-5°C) is Crucial: Running this step at a low temperature is essential to control the reaction rate and prevent the thermal degradation of the Vilsmeier reagent.[5] Overheating can lead to the formation of unwanted byproducts and poses a significant safety risk due to potential thermal runaway.[6][7]
Stage 2: Electrophilic Aromatic Substitution (Formylation)
The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich C3 position of 1-Methyl-1H-pyrazolo[3,4-b]pyridine.
-
Temperature's Influence on Rate and Selectivity:
-
Too Low: The reaction will be sluggish or may not proceed to completion, resulting in a poor yield and recovery of unreacted starting material.
-
Optimal Temperature (e.g., 60-70°C): At a moderately elevated temperature, the reaction proceeds at a reasonable rate to give the desired product in good yield.
-
Too High (e.g., >80°C): High temperatures can lead to a decrease in yield due to several factors:
-
Decomposition: Both the starting material and the product can decompose at elevated temperatures.
-
Side Reactions: The increased energy can promote the formation of side products, such as di-formylated species or other undesired compounds.[4] For some pyrazole substrates, side reactions like hydroxymethylation have been observed under prolonged heating.[8]
-
-
Reaction Mechanism Diagram
Caption: The two-stage mechanism of the Vilsmeier-Haack formylation.
IV. Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
1-Methyl-1H-pyrazolo[3,4-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 eq.).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[4]
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1 eq.) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 65°C.
-
Maintain the reaction at 65°C and monitor its progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching process is exothermic and will release gas.
-
Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
V. Summary of Temperature Effects
| Temperature Range | Expected Outcome | Potential Issues |
| 0-5°C | Controlled formation of the Vilsmeier reagent. | Reaction may be too slow if the substrate is added at this temperature. |
| 25-40°C | Slow to moderate reaction rate. | May require extended reaction times for complete conversion. |
| 60-70°C | Optimal range for many substrates. Good balance of reaction rate and product purity. | Careful monitoring is required to prevent overheating. |
| >80°C | Rapid reaction. | Increased risk of side product formation, decomposition of product, and potential for a thermal runaway reaction.[5][7] |
VI. References
-
Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(4), 455-459.
-
Chavan, S. S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26739-26780.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
-
NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
-
Ben-Ammar, S., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Arkivoc, 2014(4), 38-50.
-
Al-Mokhanam, A. A., et al. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Catalysts, 15(4), 422.
-
Patil, P. S., & Patil, S. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(9), 4268-4293.
-
Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. Retrieved from [Link]
-
Koutentis, P. A., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(22), 4123.
-
Al-Zaydi, K. M., et al. (2007). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. Journal of the Chinese Chemical Society, 54(4), 1039-1046.
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Potopnyk, M. A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1283.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridines: Classical Methods vs. Modern Innovations
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural resemblance to purine bases has made it a focal point for the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and viral infections.[2][3][4] Consequently, the efficient and versatile synthesis of this bicyclic system is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of established and contemporary methods for the synthesis of pyrazolo[3,4-b]pyridines, offering insights into their mechanisms, advantages, and practical applications.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two primary strategies:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is the most common approach, typically utilizing readily available aminopyrazole derivatives as the key building block.
-
Formation of a pyrazole ring onto a pre-existing pyridine: This strategy is also viable and often employs substituted pyridines with appropriate functional groups for cyclization.[5][6]
This guide will focus on the first and more prevalent strategy, comparing classical condensation reactions with modern catalytic and multi-component approaches.
Classical Approaches: The Foundation of Pyrazolopyridine Synthesis
The Guareschi-Type Reaction
A cornerstone in pyridine synthesis, the Guareschi-Thorpe reaction and its variations can be adapted for pyrazolo[3,4-b]pyridines. The fundamental principle involves the condensation of a β-amino-α,β-unsaturated carbonyl compound (or its equivalent) with a compound containing an active methylene group. In the context of pyrazolo[3,4-b]pyridine synthesis, a 5-aminopyrazole serves as the nitrogen-containing component.
The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, a classic approach, proceeds via a condensation-cyclization sequence.[1] If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the regioselectivity being dependent on the relative electrophilicity of the two carbonyl groups.[1]
A more contemporary application of this principle involves the multi-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and an ammonium source in an aqueous medium, offering a greener alternative.[7]
Reaction Workflow: Guareschi-Type Synthesis
Caption: Workflow for Guareschi-Type Pyrazolo[3,4-b]pyridine Synthesis.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful two-step method for constructing substituted pyridines.[8][9][10] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[8][9][10] While not as commonly cited for pyrazolo[3,4-b]pyridines as for other pyridine derivatives, the principles of this reaction are applicable. A key advantage is that it avoids the need for an oxidation step to achieve the aromatic pyridine ring.[10] However, the high temperatures often required for the cyclodehydration can be a limitation.[10]
Modern Synthetic Methodologies: Efficiency and Diversity
The evolution of organic synthesis has led to the development of more efficient, atom-economical, and environmentally benign methods for constructing complex molecules.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a highly effective strategy for the synthesis of pyrazolo[3,4-b]pyridines.[11][12][13][14][15] These reactions offer significant advantages, including reduced reaction times, higher yields, and operational simplicity.[12][16]
A common MCR approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile or other active methylene compound.[13][17] The reaction is often catalyzed by a Lewis or Brønsted acid.
Reaction Mechanism: Three-Component Synthesis
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Evolving Landscape of Pyrazolo[3,4-b]pyridines: A Comparative Guide to Their Biological Activity
The 1-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its structural resemblance to purine bases has made it a focal point for designing molecules that can interact with a wide array of biological targets. This guide provides a comprehensive comparison of the biological activities of various 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, compare their efficacy with existing alternatives, and provide insights into the experimental methodologies used for their evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the pyrazolo[3,4-b]pyridine nucleus have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Kinase Inhibition: The Primary Mechanism of Action
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of a range of kinases.
Cyclin-Dependent Kinase 2 (CDK2) and PIM1 Kinase Inhibition:
A novel series of pyrazolo[3,4-b]pyridine derivatives has been evaluated for their dual inhibitory activity against CDK2 and PIM1 kinases.[3] One standout compound, 6b , exhibited superior efficacy and higher selectivity indices for HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines compared to the reference drug staurosporine.[3] Mechanistic studies revealed that compound 6b induces apoptosis and causes cell cycle arrest at the G0/G1 phase, highlighting its anti-proliferative effects.[3]
AMP-Activated Protein Kinase (AMPK) Activation:
In contrast to inhibition, some derivatives have been designed as activators of AMPK, a key regulator of cellular energy homeostasis.[4][5] Activation of AMPK can suppress the growth of cancer cells. Compound 17f from one study demonstrated activation comparable to the known AMPK activator A-769662.[4] Another potent derivative, 9d , exhibited significantly improved potency for A549 lung cancer cell growth inhibition (IC50 of 3.06 ± 0.05 μM) compared to A-769662 (45.29 ± 2.14 μM).[5] This compound was shown to induce G2/M cell cycle arrest by regulating the AMPK/70S6K pathway.[5]
Tropomyosin Receptor Kinase (TRK) Inhibition:
A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[6] Compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[6] This highlights the potential of this scaffold in targeting cancers driven by TRK fusion proteins.
Other Kinase Targets:
The versatility of the pyrazolo[3,4-b]pyridine scaffold is further demonstrated by its activity against other kinases, including:
-
TBK1: Compound 15y emerged as a potent TBK1 inhibitor with an IC50 of 0.2 nM.[7]
-
Mps1: Compound 31 showed strong inhibitory potency against Mps1 with an IC50 of 2.596 nM and significantly inhibited the proliferation of MDA-MB-468 and MV4-11 cancer cells.[2]
-
BRK/PTK6: A novel series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were identified as selective BRK inhibitors with IC50 values in the low nanomolar range.[8]
-
FLT3 and VEGFR2: A pyrazolo[3,4-d]pyrimidine derivative, compound 33 , was identified as a multikinase inhibitor that potently inhibits FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML).[9]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 3 | Hep2 (laryngeal carcinoma) | 36.9 | 5-Fluorouracil | 41.5 | [10] |
| 4 | Hep2 (laryngeal carcinoma) | 21.3 | 5-Fluorouracil | 41.5 | [10] |
| 6b | HCT-116 (colon) | Not specified, but higher selectivity index than staurosporine | Staurosporine | Not specified | [3] |
| 8b | A-549 (lung), HEPG2 (liver), HCT-116 (colon) | 2.9, 2.6, 2.3 respectively | Not specified | Not specified | [11][12] |
| 9d | A549 (lung adenocarcinoma) | 3.06 ± 0.05 | A-769662 | 45.29 ± 2.14 | [5] |
| C03 | Km-12 (colon) | 0.304 | Not specified | Not specified | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A frequently used method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The pyrazolo[3,4-b]pyridine scaffold has also shown promise as a source of novel antimicrobial agents, offering potential solutions to the growing problem of antibiotic resistance.[13][14][15]
Antibacterial and Antifungal Efficacy
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives against a range of bacterial and fungal pathogens.[14][15][16][17] One study found that certain derivatives exhibited elevated activity towards anaerobic bacteria and low activity towards aerobes.[13] Another investigation highlighted a compound with significant antibacterial activity against both Gram-negative and Gram-positive bacteria, with docking studies suggesting DNA gyrase as a potential target.[14]
A separate study on pyrazole analogues demonstrated that compound 3 was highly active against the Gram-negative bacterium E. coli (MIC: 0.25 μg/mL), outperforming the standard drug Ciprofloxacin (MIC: 0.5 μg/mL).[16] Compound 4 from the same study was highly active against the Gram-positive bacterium S. epidermidis (MIC: 0.25 μg/mL).[16] Furthermore, compound 2 showed potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to Clotrimazole.[16]
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 | [16] |
| 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 | [16] |
| 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | Not specified | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in the context of AMPK activation, the exposure of the pyrazole N-H and para substitution on the diphenyl group were found to be essential for potent activity.[4] For kinase inhibitors, specific substitutions are often designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase.[1] The exploration of these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.
Conclusion and Future Perspectives
The this compound framework has proven to be a remarkably fruitful starting point for the discovery of novel bioactive molecules. The derivatives discussed in this guide demonstrate a broad spectrum of pharmacological activities, with particularly strong potential in the fields of oncology and infectious diseases. The ability to modulate the activity of these compounds through targeted chemical modifications underscores the importance of continued research into their structure-activity relationships. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising leads to translate their in vitro potency into in vivo efficacy and, ultimately, into novel therapeutic agents for a range of human diseases.
References
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines.
- Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- Antimicrobial activity of some pyrazolo[3,4-b]pyridine deriv
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde as a Kinase Inhibitor Scaffold
Introduction: The Central Role of the Scaffold in Modern Kinase Inhibitor Design
In the landscape of targeted cancer therapy, protein kinases remain a dominant class of drug targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies. At the heart of these inhibitors lies the "scaffold," a core chemical structure responsible for the fundamental interactions with the kinase ATP-binding site. A successful scaffold serves as a versatile foundation upon which potency, selectivity, and favorable pharmacokinetic properties can be engineered.
The pyrazolo[3,4-b]pyridine ring system has emerged as a "privileged" scaffold in kinase inhibitor design.[1][2][3] Its versatility is rooted in its ability to engage the kinase hinge region—a critical anchoring point for ATP-competitive inhibitors—through multiple hydrogen bonding patterns.[1] This guide provides a comprehensive framework for the experimental validation of a specific, functionalized member of this family, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde , as a foundational scaffold for a new generation of kinase inhibitors. While this molecule is likely a synthetic intermediate rather than a final drug candidate, its 3-carbaldehyde group offers a reactive handle for the systematic development of a focused inhibitor library.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will not merely list protocols but will delve into the scientific rationale behind each experimental choice, creating a self-validating workflow from initial hit identification to preclinical candidate selection.
The Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Overview
The 1H-pyrazolo[3,4-b]pyridine core is an isostere of purine, the natural framework of ATP. This inherent similarity provides a strong starting point for competitive inhibition. Unlike many other scaffolds, its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, enabling diverse binding orientations within the ATP pocket.[1] This adaptability has led to its successful incorporation into inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and B-Raf.[4][5][6]
| Scaffold Family | Representative Approved Inhibitor(s) | Common Kinase Targets | Key Hinge Interaction Moiety |
| Pyrazolo[3,4-b]pyridine | (Derivatives in clinical trials) | CDKs, B-Raf, FGFR, ALK, TBK1[2][4][6][7] | Pyrazole and Pyridine Nitrogens |
| Quinazoline | Gefitinib, Erlotinib, Lapatinib | EGFR, HER2 | N1 and N3 of the quinazoline ring |
| Indazole | Pazopanib, Axitinib | VEGFR, PDGFR, c-Kit | N1 and N2 of the indazole ring |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK family | N1 and N7 of the pyrrolopyrimidine ring |
This table presents a simplified comparison of common kinase inhibitor scaffolds.
The 1-methyl substitution on our scaffold of interest serves to block a potential metabolic site and directs the subsequent chemical modifications. The 3-carbaldehyde is the key to unlocking the scaffold's potential, allowing for the creation of a diverse library of derivatives through reactions like reductive amination, Wittig reactions, or condensation reactions.
Experimental Validation Workflow: A Phased Approach
The validation of the this compound scaffold requires a multi-step, integrated approach. We will proceed from broad, initial screening to detailed mechanistic and cellular characterization.
Caption: A phased workflow for the validation of a novel kinase inhibitor scaffold.
Phase 1: Focused Library Synthesis and High-Throughput Screening
Expertise & Experience: The core principle here is to rapidly explore the structure-activity relationship (SAR) around the scaffold. The 3-carbaldehyde is an ideal starting point for parallel synthesis. Reductive amination is a robust and versatile reaction that allows for the introduction of a wide variety of chemical groups, enabling us to probe different pockets within the kinase active site.
Protocol 1: Focused Library Synthesis via Reductive Amination
-
Reaction Setup: In parallel reaction vessels, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloroethane.
-
Amine Addition: Add a diverse library of primary and secondary amines (1.1 equivalents) to each vessel. The diversity of amines should cover a range of properties (e.g., aliphatic, aromatic, heterocyclic, basic, neutral).
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. This agent is mild and selective for the imine formed in situ.
-
Reaction & Purification: Stir the reactions at room temperature for 12-24 hours. Monitor progress by LC-MS. Upon completion, purify the products using high-throughput parallel flash chromatography.
-
Quality Control: Confirm the identity and purity of all library members by LC-MS and ¹H NMR.
Trustworthiness: By starting with a single, highly functionalized scaffold, we ensure that any observed activity is likely attributable to the new modifications in the context of the core pyrazolo[3,4-b]pyridine structure. This systematic approach provides a clear and interpretable initial SAR.
Phase 2: Hit Confirmation and Potency Determination
Expertise & Experience: An initial hit from a high-throughput screen must be rigorously confirmed. IC₅₀ values, while common, can be misleading if assay conditions are not standardized.[8] Therefore, we follow up with an orthogonal, biophysical binding assay to confirm direct interaction between the compound and the target kinase, eliminating the possibility of assay interference.
Protocol 2: IC₅₀ Determination via In Vitro Kinase Assay
-
Assay Principle: Utilize a well-validated kinase activity assay, such as a radiometric assay using [γ-³²P]-ATP for direct phosphorylation measurement or a fluorescence-based assay (e.g., ADP-Glo™).[8]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting at a high concentration (e.g., 100 µM).
-
Kinase Reaction: In a 384-well plate, combine the recombinant kinase, its specific substrate peptide, and the ATP concentration at or near the Kₘ for that kinase.
-
Inhibition: Add the serially diluted compounds to the reaction wells and incubate for a predetermined time.
-
Detection: Stop the reaction and measure the output signal (e.g., radioactivity, luminescence).
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Orthogonal Binding Validation with Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the recombinant target kinase onto a sensor chip surface.
-
Compound Injection: Inject a series of concentrations of the hit compound over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized kinase.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K₋), which reflects the binding affinity.
Trustworthiness: A compound that shows a dose-dependent inhibition of enzymatic activity (IC₅₀) and a measurable, direct binding affinity (K₋) is a high-confidence hit. This dual validation is a critical quality gate.
| Derivative | Target Kinase | Biochemical IC₅₀ (nM) | Binding Affinity K₋ (nM) |
| Library Compound A | Kinase X | 55 | 72 |
| Library Compound B | Kinase X | >10,000 | No Binding Detected |
| Library Compound C | Kinase Y | 1,200 | 1,500 |
| Staurosporine (Control) | Kinase X | 5 | 8 |
Illustrative data comparing newly synthesized derivatives against a known pan-kinase inhibitor.
Phase 3: Selectivity and Cellular Activity
Expertise & Experience: Potency is meaningless without selectivity. A promiscuous inhibitor will likely have off-target effects and a narrow therapeutic window.[9] We must therefore profile our confirmed hits against a broad panel of kinases to understand their selectivity profile. Following this, we must confirm that the inhibitor can engage its target in the complex environment of a living cell.
Caption: Signaling pathway illustrating cellular target engagement and downstream effects.
Protocol 4: Kinome-wide Selectivity Profiling
-
Platform Selection: Submit the most promising lead compounds to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These platforms typically test the compound at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Data Interpretation: The output is typically presented as a percentage of inhibition or binding displacement for each kinase. A highly selective compound will inhibit only a small number of kinases.
-
Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify the promiscuity of the inhibitor.
Protocol 5: Cellular Target Engagement using NanoBRET™
-
Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the target kinase with a NanoLuc® luciferase in a relevant cancer cell line.
-
Tracer Addition: Add a fluorescent tracer that is known to bind to the ATP pocket of the target kinase.
-
BRET Measurement: In the absence of an inhibitor, the luciferase tag and the fluorescent tracer are in close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Competitive Displacement: Add the test compound. If it enters the cell and binds to the target kinase, it will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: Calculate the cellular IC₅₀, which represents the concentration of the compound required to displace 50% of the tracer in living cells.
Trustworthiness: Demonstrating that a compound is selective in a biochemical screen and then confirming it can engage the intended target in a live-cell context provides strong evidence of its potential as a specific therapeutic agent.
Conclusion: From Scaffold to Preclinical Candidate
The validation of the This compound scaffold is not about testing a single molecule, but about establishing a robust platform for generating high-quality kinase inhibitors. The experimental workflow detailed in this guide provides a rigorous, logically sequenced path from initial chemical synthesis to a cell-active lead with a confirmed mechanism of action. By integrating biochemical, biophysical, and cellular assays, researchers can build a comprehensive data package that validates the therapeutic potential of this privileged scaffold. The final steps, including co-crystallography to visualize the binding mode and in vivo efficacy studies in animal models, would build upon this solid foundation to advance a candidate toward clinical development.[10][11]
References
- Anonymous. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Taylor & Francis Online.
- Bamborough, P., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries.
- Tu, Z., et al. (2018). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery.
- Thomas, M., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
- Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
- Abás, S., et al. (2022).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Vidal, D., et al. (2015). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central.
- Anastassiadis, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Kuczyński, L., et al. (1979).
- Abdel-Wahab, B. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
- Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed.
- Lee, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of Pyrazolopyridine vs. Pyrazolopyrimidine Inhibitors in Kinase Drug Discovery
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with a significant number of approved drugs targeting the ATP-binding site of these crucial enzymes.[1] Among the myriad of heterocyclic scaffolds exploited for kinase inhibitor design, pyrazolopyrimidines and pyrazolopyridines have garnered considerable attention.[1][2] Both are recognized as "privileged structures" due to their bioisosteric resemblance to the adenine core of ATP, enabling them to effectively compete for the kinase hinge region.[1][3] This guide provides an in-depth, objective comparison of the efficacy of these two prominent inhibitor classes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.
Core Structural Features and Mechanism of Action: A Tale of Two Scaffolds
The efficacy of both pyrazolopyrimidine and pyrazolopyridine inhibitors stems from their ability to form key hydrogen bonding interactions with the backbone of the kinase hinge region, mimicking the binding of ATP. However, the arrangement of nitrogen atoms within their fused ring systems gives rise to subtle yet impactful differences in their binding modes and overall pharmacological profiles.
The Pyrazolopyrimidine Scaffold: A Versatile Hinge-Binder
The pyrazolopyrimidine core, a fusion of pyrazole and pyrimidine rings, is a highly versatile scaffold in kinase inhibitor design.[3] Its arrangement of nitrogen atoms allows for multiple hydrogen bonding patterns with the kinase hinge. The pyrazolo[3,4-d]pyrimidine isomer, in particular, is a bioisostere of adenine and has been successfully employed in the development of numerous kinase inhibitors, including the FDA-approved BTK inhibitor, ibrutinib.[3]
Caption: Generalized binding of a pyrazolopyrimidine inhibitor to the kinase hinge region.
The Pyrazolopyridine Scaffold: An Emerging Powerhouse
The pyrazolopyridine scaffold, consisting of fused pyrazole and pyridine rings, has also proven to be a highly effective hinge-binding core in kinase drug discovery.[1] Several pyrazolopyridine-based inhibitors have received regulatory approval or are in late-stage clinical trials, such as selpercatinib, glumetinib, and camonsertib.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrazole portion provides hydrogen bond donors, facilitating a strong anchor to the kinase hinge.
Caption: Typical binding interaction of a pyrazolopyridine inhibitor with the kinase hinge.
Comparative Efficacy: A Data-Driven Analysis
The choice between a pyrazolopyrimidine and a pyrazolopyridine scaffold is often dictated by the specific kinase target and the desired selectivity profile. The following tables summarize publicly available data to provide a quantitative comparison of their efficacy against various kinases.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrazolopyrimidine and Pyrazolopyridine Derivatives
| Kinase Target | Inhibitor Class | Representative Compound | IC50 (nM) | Reference |
| SRC | Pyrazolopyrimidine | eCF506 | < 0.5 | [5][6] |
| SRC | Pyrazolopyridine | Compound 28 | < 3 | [1] |
| PI3Kγ | Pyrazolopyrimidine | Compound 34 | 36 (cellular) | [7] |
| FLT3 | Pyrazolopyrimidine | Compound 33 | Potent Inhibition | [8] |
| VEGFR2 | Pyrazolopyrimidine | Compound 33 | Potent Inhibition | [8] |
| c-Met | Pyrazolopyridine | Compound 5a | 4.27 | [9] |
| c-Met | Pyrazolopyridine | Compound 5b | 7.95 | [9] |
| CDK2 | Pyrazolopyrimidine | Compound 14 | 57 | [10] |
| CDK2 | Pyrazolopyrimidine | Roscovitine | 250 | [11] |
| TrkA | Pyrazolopyrimidine | Compound 10 | 0.2 | [2] |
| TrkA | Pyrazolopyrimidine | Compound 11 | 0.4 | [2] |
Note: IC50 values are highly dependent on assay conditions and the specific substitutions on the core scaffold. This table is intended for illustrative comparison.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of both inhibitor classes are heavily influenced by the nature and position of substituents on the core scaffold.
-
Pyrazolopyrimidines: SAR studies on pyrazolopyrimidine inhibitors of PI3Kγ revealed that the incorporation of hydroxyalkyl substituents resulted in improved or similar potency, with cellular IC50 values ranging from 42 to 168 nM.[7] For SRC inhibitors derived from the promiscuous inhibitor PP1, optimization led to the discovery of eCF506 with subnanomolar IC50 for SRC and over 1000-fold selectivity against ABL kinase.[5][6]
-
Pyrazolopyridines: In the development of c-Met inhibitors, pyrazolo[3,4-b]pyridine derivatives demonstrated potent activity, with compounds 5a and 5b showing IC50 values of 4.27 nM and 7.95 nM, respectively.[9] For inhibitors of PEX14–PEX5 protein–protein interaction, the position of the substituent on the pyrazole ring of the pyrazolo[4,3-c]pyridine scaffold was found to be critical for binding.[12]
The Clinical Landscape: From Bench to Bedside
The ultimate measure of an inhibitor's efficacy is its clinical success. Both pyrazolopyrimidine and pyrazolopyridine scaffolds have given rise to clinically effective drugs.
Table 2: Notable Clinical and Preclinical Kinase Inhibitors
| Inhibitor | Scaffold Class | Target(s) | Highest Development Stage |
| Ibrutinib | Pyrazolopyrimidine | BTK | Approved |
| Acalabrutinib | Pyrazolopyrimidine | BTK | Approved |
| Selpercatinib | Pyrazolopyridine | RET | Approved |
| Glumetinib | Pyrazolopyridine | c-Met | Clinical Trials |
| Camonsertib | Pyrazolopyridine | ATR | Clinical Trials |
| Olverembatinib | Pyrazolopyridine | Bcr-Abl | Clinical Trials |
| Repotrectinib | Pyrazolopyrimidine | Trk | Approved |
| Entrectinib | Pyrazolopyrimidine | Trk, ROS1, ALK | Approved |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
To quantitatively assess and compare the efficacy of novel inhibitors, a robust and reliable in vitro kinase assay is paramount. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.
Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology
-
Prepare Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer containing MgCl2, DTT, and a buffered solution (e.g., HEPES or Tris-HCl).
-
Compound Dilution: Serially dilute the pyrazolopyrimidine and pyrazolopyridine inhibitors in DMSO and then in the kinase reaction buffer to the desired concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitors, the target kinase, and the appropriate substrate and ATP. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction plate at room temperature for the optimized duration (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: Choosing the Right Scaffold for the Job
Both pyrazolopyrimidine and pyrazolopyridine scaffolds are potent and versatile platforms for the design of kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, desired selectivity profile, and overall drug-like properties.
-
Pyrazolopyrimidines have a long and successful history in kinase inhibitor design, with a deep body of literature and multiple approved drugs. Their structural similarity to adenine makes them a reliable starting point for many kinase targets.
-
Pyrazolopyridines are a rapidly emerging class with several recent clinical successes. They offer a distinct chemical space and may provide advantages in terms of potency, selectivity, and pharmacokinetic properties for certain targets.
Ultimately, the empirical data from robust screening and meticulous SAR studies will guide the medicinal chemist in selecting and optimizing the most promising scaffold for a given therapeutic application. This guide serves as a foundational resource to inform those initial, critical decisions in the complex yet rewarding journey of kinase inhibitor drug discovery.
References
- Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) | Journal of Medicinal Chemistry - ACS Publications. (2021-10-21).
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020-09-08).
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. (2016-05-26).
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (2019-12-20).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- (PDF) Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - ResearchGate. (2025-08-06).
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (2023-04-25).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (2025-11-20).
- Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PubMed Central.
- The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PubMed Central. (2023-03-03).
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH.
- pyrazolopyrimidines as anticancer agents; syntheses and mode of action (review article).
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020-02-13).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09).
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024-07-29).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed. (2020-06-11).
- Study Details | NCT00002585 | Pyrazoloacridine in Treating Women With Metastatic Breast Cancer | ClinicalTrials.gov. (2012-03-12).
- Structures of clinically effective pyrazolopyrimidine and pyrazolopyridine derivatives. - ResearchGate.
- A Comparative Guide to the Efficacy of Pyrazolium-Based Inhibitors in Biological Assays - Benchchem.
- Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrazolo[3,4-b]pyridines
Welcome to a detailed exploration of the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic system that has become a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution points make it an ideal framework for developing potent and selective modulators of various biological targets, particularly protein kinases. This guide is designed for researchers and drug development professionals, offering an in-depth comparison of SAR trends, actionable experimental data, and the strategic rationale behind compound design and evaluation.
The pyrazolo[3,4-b]pyridine core is a fused bicyclic system that has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2] Its success largely stems from its ability to mimic the purine core of ATP, allowing it to function as a competitive inhibitor in the ATP-binding pocket of numerous kinases.[3][4] Understanding the nuanced effects of substituent modifications on this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: Kinase Inhibition Profiles
The true power of the pyrazolo[3,4-b]pyridine scaffold is revealed through systematic SAR studies. Different substitution patterns dramatically influence which kinases are inhibited and with what potency. Below, we compare SAR trends for this scaffold against several therapeutically relevant kinase families.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] The pyrazolo[3,4-b]pyridine scaffold has been extensively explored for CDK inhibition.[4][5][6][7][8]
A key interaction for kinase inhibition is the formation of hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyrazolo[3,4-b]pyridine core is adept at this, with the pyrazole N-H and pyridine nitrogen often serving as crucial hydrogen bond donors and acceptors.
General SAR Trends for CDK Inhibition:
-
Position 1 (N1): Substitution at the N1 position of the pyrazole ring is critical. Small, unbranched alkyl groups or a free N-H are often preferred. The presence of a free N-H can be essential for activity against certain kinases like AMPK.[9]
-
Position 3: This position often accommodates larger, hydrophobic groups. Aryl or heteroaryl substitutions are common and contribute to potency and selectivity. For instance, in a series of dual CDK2/PIM1 inhibitors, modifications at this position significantly impacted efficacy.[4][7]
-
Position 4 & 6: These positions on the pyridine ring are frequently substituted with aryl groups. The nature and substitution pattern of these aryl rings can fine-tune activity. For example, compounds with 3,4,5-trimethoxyphenyl groups have been developed as tubulin polymerization inhibitors, mimicking the A-ring of combretastatin A-4.[10]
-
Position 5: This position is less commonly explored for major substitutions but can be used to modulate solubility and other physicochemical properties.
Table 1: Comparative Activity of Pyrazolo[3,4-b]pyridine Derivatives as CDK Inhibitors
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | Target Kinase | IC50 (µM) | Reference |
| 9a | Phenyl | 4-Methoxyphenyl | 4-Fluorophenyl | CDK2 / CDK9 | 1.63 / 0.26 | [5] |
| 14g | Phenyl | 4-Methoxyphenyl | 4-(Trifluoromethyl)phenyl | CDK2 / CDK9 | 0.46 / 0.80 | [5] |
| Compound 6b | Phenyl | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | CDK2 / PIM1 | Potent | [4][7] |
| Roscovitine | - | - | - | CDK2 | 0.39 | [8] |
This table synthesizes data from multiple studies to illustrate SAR trends. Direct comparison of IC50 values should be done with caution as assay conditions may vary between studies.
The data illustrates that even subtle changes, such as moving a substituent on the C4-phenyl ring from fluoro (9a) to trifluoromethyl (14g), can significantly alter the inhibitory profile against different CDKs.[5]
Tropomyosin Receptor Kinase (TRK) and TANK-Binding Kinase 1 (TBK1) Inhibition
TRK family kinases are drivers in various cancers, and TBK1 is a key node in innate immunity signaling.[11][12] Pyrazolo[3,4-b]pyridines have emerged as potent inhibitors for both.
For TRK inhibitors, a series of 38 derivatives were synthesized, leading to the discovery of compound C03 , with an IC50 of 56 nM against TRKA.[11] This series highlighted the importance of specific substitutions for achieving nanomolar potency.
Similarly, extensive optimization against TBK1 led to compound 15y , an exceptionally potent inhibitor with an IC50 of 0.2 nM.[12] The SAR campaign for these inhibitors focused on two key modification sites, R¹ and R², demonstrating that systematic exploration of chemical space around the core can yield inhibitors with picomolar activity.[12]
Table 2: Comparative Activity Against TRK and TBK1 Kinases
| Compound ID | Target Kinase | IC50 | Key Structural Features | Reference |
| C03 | TRKA | 56 nM | Pyrazolo[3,4-b]pyridine core | [11] |
| C10 | TRKA | 26 nM | Pyrazolo[3,4-b]pyridine core | |
| 15t | TBK1 | 0.8 nM | Optimized R¹ and R² substituents | [12] |
| 15y | TBK1 | 0.2 nM | Further optimized R¹ and R² substituents | [12] |
These examples underscore a critical principle in drug discovery: a single scaffold can be tailored through rational design and SAR exploration to potently and selectively inhibit diverse targets.
Key Structure-Activity Relationship Summary
The collective data from numerous studies allows us to build a general SAR model for the pyrazolo[3,4-b]pyridine scaffold, particularly for kinase inhibition.
Caption: General SAR map for the pyrazolo[3,4-b]pyridine kinase inhibitor scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are generalized from common practices in the cited literature.[4][12][13]
Protocol 1: General Synthesis of a 1,3,4-Trisubstituted Pyrazolo[3,4-b]pyridine Core
This protocol describes a common synthetic route. The rationale for this multi-step synthesis is its modularity, allowing for diverse analogs to be created by simply changing the starting materials (nitriles, hydrazines, and ketones) at each step.
Step 1: Synthesis of 1-Aryl-5-aminopyrazole (Intermediate A)
-
To a solution of an appropriate arylhydrazine (1.0 eq) in ethanol, add an appropriate oxopropanenitrile (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the aminopyrazole intermediate.
-
Scientist's Note: This is a classic Knorr-type pyrazole synthesis. The choice of base and solvent is crucial for achieving good yields and preventing side reactions.
-
Step 2: Condensation to form the Pyrazolo[3,4-b]pyridine Core (Final Product)
-
In a flask, combine the 1-Aryl-5-aminopyrazole (Intermediate A, 1.0 eq) and an appropriate α,β-unsaturated ketone (1.2 eq) in acetic acid.
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the final pyrazolo[3,4-b]pyridine derivative.
-
Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst for this Friedländer-type annulation, which efficiently forms the pyridine ring.
-
Caption: Modular workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a standard method to determine the IC50 value of a test compound. The use of a well-established assay platform ensures data reliability and comparability across different compound series.
-
Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Compound Dilution: Create a serial dilution of the test pyrazolo[3,4-b]pyridine compound in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to achieve final desired concentrations.
-
Reaction Mixture: In a 96-well plate, add the test compound dilutions, recombinant human CDK2/Cyclin A enzyme, and a suitable peptide substrate (e.g., a histone H1-derived peptide).
-
Initiation: Initiate the kinase reaction by adding ATP (at a concentration near its Km value for the enzyme) to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold remains a highly valuable framework in the pursuit of novel therapeutics. The extensive research to date has provided a solid foundation of SAR knowledge, particularly for kinase inhibitors.[14] Future efforts should focus on several key areas:
-
Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome remains a challenge. Kinome-wide profiling and structure-based design will be essential to minimize off-target effects.
-
Targeting Resistance: As targeted therapies become more common, acquired resistance is an increasing problem. Designing next-generation pyrazolo[3,4-b]pyridines that can inhibit drug-resistant mutant kinases is a critical next step.
-
Exploring New Biological Space: While the focus has been on kinases, the scaffold shows promise against other targets like topoisomerase II and as modulators of protein-protein interactions.[13] Expanding SAR studies into these areas could unlock new therapeutic applications.
By integrating rational design, systematic SAR exploration, and robust biological evaluation, the scientific community can continue to leverage the remarkable potential of the pyrazolo[3,4-b]pyridine scaffold to develop the next generation of precision medicines.
References
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH).
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health (NIH).
- Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. PubMed.
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health (NIH).
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ResearchGate.
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect.
- Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed.
- Structure of potent anticancer agents of pyrazolo[3,4‐b]pyridine... ResearchGate.
- Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. ResearchGate.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH).
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central.
- Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. VIVO.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
Sources
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 2. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dau.url.edu [dau.url.edu]
A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Abstract: This guide provides a comprehensive, multi-technique spectroscopic analysis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to deliver a definitive structural characterization. By comparing its spectral data with its constitutional isomer, 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, we highlight key differentiating features essential for unambiguous isomer identification. This document serves as a practical reference for researchers, offering not only interpreted data but also the underlying scientific principles and standardized protocols for data acquisition.
Introduction: The Importance of Unambiguous Characterization
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, appearing in molecules developed as kinase inhibitors, as well as antienteroviral and anticancer agents.[1] The specific substitution pattern on this fused heterocyclic system dictates its biological activity and physicochemical properties. This compound serves as a versatile synthon for elaborating this core structure. However, synthetic routes can often yield constitutional isomers, making robust and unequivocal analytical characterization paramount.
This guide is structured to provide a deep understanding of the spectral features of the title compound. Our analysis is grounded in the fundamental principles of spectroscopy, explaining the causal relationships between molecular structure and spectral output. We will compare the target analyte with its 5-carbaldehyde isomer to demonstrate how subtle changes in substituent position lead to distinct and identifiable spectral fingerprints.
Caption: Target analyte and its constitutional isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a precise map of the proton environments. The electron-withdrawing nature of the aldehyde group and the nitrogen atoms in the heterocyclic rings results in a significant downfield shift for all aromatic and aldehyde protons.
Expected Resonances and Rationale:
-
Aldehyde Proton (H-C=O): This proton is highly deshielded due to the magnetic anisotropy of the carbonyl group and its direct attachment to the electron-deficient pyrazole ring. It is expected to appear as a sharp singlet in the δ 9.9-10.6 ppm region. Data from analogous structures show this proton at δ 10.55 ppm.[2]
-
Pyridine Ring Protons (H4, H5, H6): These three protons will appear in the aromatic region (δ 7.0-9.0 ppm). Their precise shifts and coupling patterns are diagnostic. Based on related pyrazolopyridines, they are expected between δ 7.13-8.55 ppm.[3] H6, being adjacent to the pyridine nitrogen, will be the most downfield. The coupling constants (J-values) will reveal their ortho and meta relationships.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the pyrazole nitrogen is in a relatively shielded environment compared to the aromatic protons and will appear as a sharp singlet around δ 2.7-4.0 ppm.
Comparative Data: 3-carbaldehyde vs. 5-carbaldehyde Isomer
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (Predicted Chemical Shift, δ ppm) | Key Differentiator |
| Aldehyde (-CHO) | ~10.5 | ~10.1 | The 3-position aldehyde is more deshielded due to the electronic environment of the pyrazole ring. |
| H4 | ~8.7 (d) | ~8.9 (s) | In the 5-isomer, H4 is a singlet. In the 3-isomer, it is a doublet coupled to H5. This is a definitive distinction. |
| H5 | ~7.4 (dd) | N/A | This proton is absent in the 5-carbaldehyde isomer where the aldehyde group is located. |
| H6 | ~8.8 (d) | ~8.3 (d) | The chemical shift of H6 is significantly influenced by the position of the strongly electron-withdrawing aldehyde group. |
| N-CH₃ | ~3.9 | ~4.1 | The electronic effect of the aldehyde's position subtly influences the methyl group's environment. |
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The greater chemical shift range allows for clear resolution of all eight unique carbon atoms in the molecule.
Expected Resonances and Rationale:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, typically appearing far downfield in the δ 185-195 ppm range.
-
Aromatic Carbons: The six carbons of the fused ring system will resonate between δ 110-160 ppm. Carbons directly attached to nitrogen (e.g., C3a, C7a) will be significantly deshielded.
-
Methyl Carbon (N-CH₃): This aliphatic carbon will be the most shielded, appearing upfield around δ 12-15 ppm.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is preferable for compounds with limited solubility.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[1]
-
¹H NMR Acquisition:
-
Perform a standard one-pulse experiment.
-
Set a spectral width of ~16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of ~240 ppm, centered around 120 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[1]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, the most diagnostic absorptions will be from the aldehyde group.
Diagnostic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| Aldehyde C=O | Stretch | 1705 - 1715 | This is a very strong and sharp absorption. Conjugation with the pyrazolopyridine ring system lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[4] |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | The presence of these two medium-intensity bands is highly characteristic of an aldehyde C-H bond and helps distinguish it from a ketone.[5] |
| Aromatic C=C / C=N | Stretch | 1400 - 1620 | Multiple sharp bands of variable intensity corresponding to the vibrations of the fused heterocyclic rings. |
| Aromatic C-H | Stretch | 3000 - 3100 | Absorption just above 3000 cm⁻¹ indicates C-H bonds on an sp²-hybridized carbon. |
| Aliphatic C-H | Stretch | 2850 - 3000 | Absorption from the N-methyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass and Fragmentation Pattern:
-
Molecular Ion (M⁺˙): The molecular formula is C₈H₇N₃O. The monoisotopic mass is 161.0589 Da.[6] A high-resolution mass spectrometer (HRMS) should detect the [M+H]⁺ ion at m/z 162.0662, confirming the elemental composition.
-
Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral losses.
-
Loss of Aldehyde Group: A primary fragmentation is the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 132.
-
Loss of Carbon Monoxide: Following the initial ionization, the molecular ion can lose a neutral CO molecule (28 Da) to yield a fragment at m/z 133. This is a very common pathway for aromatic aldehydes.[7]
-
Pyridine/Pyrazole Ring Fragmentation: The heterocyclic core can undergo characteristic fragmentation, such as the loss of HCN (27 Da) or N₂ (28 Da), leading to smaller fragment ions.[8][9]
-
Caption: Plausible ESI-MS fragmentation pathway for the title compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: Set to a high potential (e.g., +3.5 to +4.5 kV) to generate the electrospray.
-
Drying Gas: Use nitrogen at a specific flow rate (e.g., 5-10 L/min) and temperature (e.g., 250-350 °C) to desolvate the ions.
-
Nebulizer Pressure: Set to an appropriate pressure to assist in droplet formation.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 162) in the first mass analyzer and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed in the second mass analyzer.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise connectivity and chemical environment of the atoms, IR spectroscopy validates the presence of the key aldehyde functional group, and high-resolution MS confirms the elemental composition and provides structural clues through fragmentation. The comparative analysis with its 5-carbaldehyde isomer demonstrates that subtle positional changes yield significant and predictable differences in the spectra, particularly in the aromatic region of the ¹H NMR spectrum, allowing for confident and unambiguous isomer assignment.
References
- Taylor & Francis. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
- RSC Publishing. (2023, October 16). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
- PubMed Central. (2022, September 27). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Taylor & Francis Online. (n.d.). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives.
- Open Research Library. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubChemLite. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- BLDpharm. (n.d.). 1511782-19-6|this compound.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).
- Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
- Arkivoc. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Ijaresm. (n.d.). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal.
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022, September 10).
- Interpretation of mass spectra. (n.d.).
- -ORCA. (2022, October 25). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates.
- ProQuest. (n.d.). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives.
- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table.
- Prof. Dr. H.-H. Limbach. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles.
- New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from New Journal of Chemistry (RSC Publishing).
- PubChemLite. (n.d.). 1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde.
- ChemicalBook. (n.d.). 1H-Pyrazolo[3,4-b]pyridine,3-methyl-(9CI)(116834-96-9) 1 H NMR.
- ResearchGate. (2025, November 3). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- NIH. (2024, June 6). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Retrieved from NIH.razolo[3,4-b]pyridine scaffold and its comprehensive analysis”*.
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. BiblioBoard [openresearchlibrary.org]
A Comparative Guide to the Structural Elucidation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Derivatives: X-ray Crystallography and Spectroscopic Methods
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases.[1][2] The precise three-dimensional arrangement of atoms within these molecules is critical to their interaction with biological targets, making structural elucidation a cornerstone of their development. This guide provides an in-depth comparison of X-ray crystallography and advanced spectroscopic techniques for the characterization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde and its derivatives, offering field-proven insights for researchers in drug discovery and chemical biology.
The Imperative of Unambiguous Structure Determination
The functionalization of the pyrazolo[3,4-b]pyridine core can lead to multiple regioisomers, and the conformational subtleties of these molecules can dictate their biological efficacy. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for characterizing molecules in solution, single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.[3] This guide will explore the synergies and orthogonal strengths of these techniques.
X-ray Crystallography: The Gold Standard for 3D Structure
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[3] The resulting electron density map provides a detailed picture of atomic positions, connectivity, and stereochemistry.
Experimental Workflow: From Powder to Refined Structure
The journey from a synthesized powder to a publication-quality crystal structure is a multi-step process that demands meticulous execution.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Crystallization of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is a generalized yet robust starting point for obtaining single crystals of novel pyrazolo[3,4-b]pyridine derivatives.
1. Material Purity:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Procedure: Ensure the compound is of the highest possible purity (>98%), as confirmed by NMR and LC-MS. The final purification step should ideally be recrystallization or flash chromatography.
2. Solvent Selection:
-
Rationale: The ideal solvent system will dissolve the compound at a higher temperature and allow for slow precipitation as the solution cools or the solvent evaporates.
-
Procedure:
-
Test the solubility of your compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon gentle heating.
-
3. Crystal Growth by Slow Evaporation:
-
Rationale: This is often the simplest and most effective method for small molecules.[4]
-
Procedure:
-
Prepare a nearly saturated solution of the pyrazolo[3,4-b]pyridine derivative (5-10 mg) in a suitable solvent (1-2 mL) in a small, clean vial.
-
Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as nucleation sites.
-
Cover the vial with parafilm and puncture it with a needle 2-3 times. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
4. Data Collection and Structure Refinement:
-
Rationale: Proper data collection and refinement are crucial for obtaining an accurate final structure.
-
Procedure:
-
Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[5]
-
Collect diffraction data using a modern diffractometer, typically with Mo-Kα radiation. Data is collected over a range of angles as the crystal is rotated.[6]
-
The collected data is then processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to overcome the phase problem.
-
The initial structural model is refined using full-matrix least-squares methods to improve the fit between the observed and calculated diffraction data.
-
The final structure is validated using software like PLATON to check for any geometric or crystallographic issues.
-
Spectroscopic Techniques: A Complementary Perspective
While X-ray crystallography provides a static, solid-state picture, spectroscopic methods offer invaluable information about the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic molecules in solution. For pyrazolo[3,4-b]pyridine derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
1. Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
2. 1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR and DEPT-135: Identifies the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which can help in determining stereochemistry and conformation.
Caption: Logic flow for NMR-based structure elucidation.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Precise 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, stereochemistry, conformation, dynamics in solution |
| Key Challenge | Growing high-quality single crystals | Signal overlap in complex molecules, interpretation of data |
| Ambiguity | Low (provides absolute structure) | Higher (structure is inferred from correlations) |
| Throughput | Lower | Higher |
Case Study: Distinguishing Regioisomers
The synthesis of substituted pyrazolo[3,4-b]pyridines can often lead to the formation of regioisomers. For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole can result in two different products.[1]
-
NMR Approach: Careful analysis of HMBC spectra can often distinguish between isomers. A long-range correlation from a specific proton to a key carbon atom can confirm the connectivity. NOESY can also be used to identify through-space interactions that are only possible in one of the isomers.
-
X-ray Crystallography Approach: This method provides a direct and unambiguous determination of which regioisomer has been formed by solving the crystal structure.
Conclusion: An Integrated Approach
For the comprehensive characterization of novel this compound derivatives, an integrated approach utilizing both X-ray crystallography and NMR spectroscopy is paramount. NMR provides the initial structural confirmation and insights into the behavior of the molecule in solution, which is more relevant to its biological context. However, single-crystal X-ray diffraction remains the ultimate arbiter of the three-dimensional structure, providing the high-resolution data necessary for understanding structure-activity relationships and for computational studies such as molecular docking. The choice of technique will depend on the specific research question and the nature of the compound, but the combination of both provides the most complete picture.
References
- Li, et al. (2007). Structure Elucidation of a Pyrazolo[8][9]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1093. [Link]
- ACS Omega. (2024). Cu(II)
- Royal Society of Chemistry. (2023). Single Crystal X-Ray Diffraction Studies Single crystals of compound 1, suitable for X-ray diffraction, were obtained by slow evaporation of dichloromethane – methanol 97:3 solution.
- Stavropoulos, et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(19), 6296. [Link]
- ResearchGate. (n.d.).
- MDPI. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]
- ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [https://www.chem.uzh.ch/en/research/groups/schnabl/ kristallographie/x-ray-methods/single-crystal-preparation.
- Chemistry Stack Exchange. (2017).
- ResearchGate. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
- National Institutes of Health. (n.d.).
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]
- National Institutes of Health. (n.d.).
- MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]
- National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an exceptional pharmacophore for interacting with a wide array of biological targets. Derivatives of this core have demonstrated a remarkable breadth of activities, including potent anticancer, kinase inhibitory, antimicrobial, and antidiabetic effects.[2][3][4][5]
The journey from a newly synthesized derivative to a viable drug candidate is a rigorous one, beginning with comprehensive in vitro testing. This guide provides a comparative framework for evaluating 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives, moving beyond mere protocols to explain the causality behind experimental choices. We will explore key assays, present comparative data, and provide the detailed methodologies necessary for robust and reproducible evaluation.
Strategic Imperatives for In Vitro Screening
Before initiating any assay, it is critical to establish a clear testing funnel. The goal is not simply to generate data but to make informed decisions. A typical cascade begins with broad, high-throughput primary screens to identify initial "hits," followed by more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MoA), and assess selectivity.
Caption: A typical in vitro screening cascade for novel compounds.
Comparative Analysis Area 1: Anticancer Activity
A primary application for pyrazolo[3,4-b]pyridine derivatives is in oncology.[6] Their planar structure is well-suited for intercalation into DNA or binding within the ATP-pocket of kinases crucial for cancer cell proliferation.[7][8]
Primary Assay: Cell Viability (MTT Assay)
The initial assessment of anticancer potential is almost universally a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Comparative Data: Cytotoxicity of Pyrazolopyridine Derivatives
To illustrate how data drives structure-activity relationship (SAR) insights, consider the following results for three hypothetical derivatives tested against a panel of human cancer cell lines.
| Compound ID | R1-Substituent | IC50 (µM) vs. HCT-116 (Colon)[9][10] | IC50 (µM) vs. HepG2 (Liver)[9][10] | IC50 (µM) vs. A549 (Lung)[9][10] |
| PPD-01 | -H | 25.4 | 31.2 | 45.1 |
| PPD-02 | -Cl | 8.1 | 10.5 | 15.3 |
| PPD-03 | -OCH3 | 2.9 | 2.3 | 4.8 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Interpretation & Causality:
-
The unsubstituted parent compound, PPD-01 , shows modest activity.
-
The addition of an electron-withdrawing chlorine atom (PPD-02 ) significantly enhances potency, suggesting that modulating the electronic properties of the aromatic system is a key factor.
-
The most potent compound, PPD-03 , features an electron-donating methoxy group. This derivative shows remarkable activity, particularly against liver and colon cancer cell lines, with IC50 values in the low micromolar range.[10] This suggests that this substitution pattern is highly favorable for the cytotoxic mechanism of this scaffold.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Comparative Analysis Area 2: Kinase Inhibition
Many pyrazolo[3,4-b]pyridine derivatives owe their anticancer effects to the specific inhibition of protein kinases.[1] This scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region. Targets include Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1).[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Pyrazine and Pyridine Derivatives in Biological Assays
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery. Among these, pyrazine and pyridine derivatives stand out for their versatile biological activities and presence in numerous clinically approved drugs.[1][2] Pyridine, an aromatic heterocycle with one nitrogen atom, is a privileged structure found in natural products and pharmaceuticals, known to exhibit a wide range of bioactivities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][][4] Pyrazine, a 1,4-diazine, is a weaker base than pyridine but its derivatives are also pharmacologically significant, demonstrating anti-inflammatory, antitubercular, anticancer, and antibacterial properties.[2][5]
This guide provides a comparative analysis of pyrazine and pyridine derivatives, focusing on their performance in key biological assays. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed, field-proven protocols to empower researchers in their selection and evaluation of these potent scaffolds.
Part 1: Anticancer Activity Assessment
Both pyrazine and pyridine scaffolds are integral to the design of novel anticancer agents.[6] Their efficacy often stems from the ability to modulate various signaling pathways crucial for cancer cell proliferation and survival, with protein kinases being a common target.[6][7]
Comparative Performance in Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cancer cell growth. The table below summarizes representative IC50 values for pyrazine and pyridine derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects. Lower IC50 values are indicative of greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Source(s) |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 (Laryngeal) | 11 µM | [8][9] |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 (Breast) | 11 µM | [8] | |
| Indenoquinoxaline/Pyrazine derivative | A549 (Lung) | 4.3 µM | [10] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative | Hep-2 (Laryngeal) | 11 µM | [8][9] |
| Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | 11 µM | [8] | |
| Pyridine-Urea derivative | VEGFR-2 Inhibition | 3.93 µM | [11] |
Note: IC50 values can vary based on experimental conditions. This table is for comparative illustration.
Mechanism of Action: Protein Kinase Inhibition
A primary mechanism for the anticancer activity of these derivatives is the inhibition of protein kinases, enzymes that regulate cellular proliferation and apoptosis.[6] Many pyrazine-based compounds, for instance, act as ATP-competitive inhibitors, binding to the ATP pocket of kinases to block their catalytic activity.[7] This disruption of signaling pathways can halt the uncontrolled growth of cancer cells.
Caption: Inhibition of protein kinases by pyrazine or pyridine derivatives can block pro-survival signaling.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability.[6][12] It measures the metabolic activity of cells, which serves as an indicator of cytotoxicity.
Causality Behind Experimental Choices:
-
Principle: The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
-
Serum-Free Medium: During MTT incubation, serum-free medium is often used because components in serum can interfere with the formazan product's detection.[13]
-
Solubilization: The resulting formazan crystals are insoluble in aqueous solutions. A solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is required to dissolve them before absorbance can be measured.[12][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazine and pyridine derivatives in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the MTT into visible purple crystals.[12]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Caption: A simplified workflow for antimicrobial susceptibility testing via the broth microdilution method.
Part 3: Enzyme Inhibition Assays
The ability to inhibit enzymes is a promising therapeutic strategy, and it underlies many of the biological activities observed for pyrazine and pyridine derivatives. [1]They have been successfully developed as inhibitors for a wide range of clinically important enzymes. [1][16]
Comparative Performance as Enzyme Inhibitors
The potency of enzyme inhibitors is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant).
| Compound Class | Derivative Example | Target Enzyme | Potency (IC50 / Ki) | Source(s) |
| Pyrazine | Prexasertib (Pyrazine-2-carbonitrile) | CHK1 Kinase | IC50 = 1 nM | [7] |
| Pyrazine-fused oleanolic acid | TRAP | IC50 = 62.4 nM | [17] | |
| Nerone derivative with pyrazine | PARP | IC50 = 77 nM | [18] | |
| Pyridine | Pyrazoline derivative with pyridine | Carbonic Anhydrase I | Ki = 17.4–40.7 nM | [1] |
| 2,4,6-trisubstituted pyridine | Mutant IDH2 | IC50 = 54.6 nM | [19] | |
| Carbamate derivative of pyridine | Human AChE | IC50 = 0.153 µM | [20] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a test compound against a purified enzyme.
Causality Behind Experimental Choices:
-
Pre-incubation: Allowing the enzyme and inhibitor to pre-incubate ensures that any binding interaction between them reaches equilibrium before the reaction is initiated. This is crucial for obtaining accurate inhibition data. [21]* Initial Velocity: Enzyme kinetics are measured during the initial, linear phase of the reaction. At this stage, the substrate concentration has not significantly decreased, and product inhibition is negligible, providing the most accurate measurement of the enzyme's intrinsic activity. [21]* Controls: A "no inhibitor" control is essential to define 100% enzyme activity, against which all inhibition measurements are normalized. A "no enzyme" blank helps to subtract any background signal from the substrate or buffer components.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the purified enzyme, its specific substrate, and the test inhibitors (pyrazine/pyridine derivatives) in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank Wells: Assay buffer and solvent (no enzyme or inhibitor).
-
Control Wells (100% Activity): Enzyme solution and solvent (no inhibitor).
-
Test Wells: Enzyme solution and serial dilutions of the test inhibitor.
-
-
Pre-incubation: Add the enzyme and inhibitor (or solvent) to the wells. Incubate the plate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow for inhibitor binding. [21]4. Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the product formation or substrate consumption over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence). [22]6. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve. [21] * Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Key steps in an enzyme inhibition assay to determine the IC50 value.
Conclusion
Both pyrazine and pyridine derivatives are exceptionally versatile scaffolds in medicinal chemistry, demonstrating significant potential in anticancer, antimicrobial, and enzyme inhibition applications. [6]Pyridine-based compounds are extensively documented and form the core of numerous established drugs. [1][4]Pyrazine derivatives, while also present in marketed drugs, represent a rapidly growing area of research with many compounds showing remarkable potency, particularly as kinase inhibitors. [2][7] The direct comparative data presented in this guide underscores the therapeutic potential of both heterocycles. The choice between a pyrazine or pyridine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific biological target, desired pharmacokinetic properties, and the synthetic accessibility of derivatives. The protocols and data provided herein offer a robust framework for researchers and drug development professionals to make informed decisions and advance the discovery of novel therapeutics based on these powerful chemical motifs.
References
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science Publishers.
- Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Deriv
- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine deriv
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
- What are the applications of pyrazine deriv
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- MTT Assay Protocol for Cell Viability and Prolifer
- Biological Activities of Pyridine Deriv
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.
- A standard operating procedure for an enzym
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Newer biologically active pyridines: A potential review.
- (PDF) Substituted pyrazinecarboxamides: synthesis and biological evaluation.
- MTT assay protocol. Abcam.
- Enzymatic Assay of Trypsin Inhibition. Protocols.io.
- Substituted pyrazinecarboxamides: synthesis and biological evalu
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central.
- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.
- Detailed protocol for MTT Cell Viability and Prolifer
- Cell Viability Assays. NCBI Bookshelf.
- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PubMed Central.
- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews.
- Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. PubMed.
- Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitr
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
- Pyrazine derivatives: a patent review (June 2012 - present). PubMed.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- A Comparative Analysis of Pyrazine-2-amidoxime and Other Amidoxime Derivatives in Antimicrobial Applic
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Synthesis, computational and biological evaluation of some new pyridine Derivatives.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biosynce.com [biosynce.com]
- 17. mdpi.com [mdpi.com]
- 18. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Molecular Docking Studies of Pyrazolo[3,4-b]pyridine Compounds
This guide provides an in-depth, technical comparison and workflow for conducting molecular docking studies on pyrazolo[3,4-b]pyridine compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Therapeutic Promise of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. Consequently, derivatives of this scaffold have been investigated as potent inhibitors for a range of protein classes, including kinases, with applications in oncology, immunology, and infectious diseases.[2][3][4] Recent research has highlighted their potential as inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), making them a focal point for contemporary drug discovery efforts.[4][5][6][7]
The Strategic Role of Molecular Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a ligand, such as a pyrazolo[3,4-b]pyridine derivative) and a protein's binding site. This approach is instrumental for:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.[9]
-
Hit-to-Lead Optimization: Guiding the modification of identified hits to improve their binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular basis of a compound's activity by visualizing its binding mode.
The accuracy and predictive power of a docking study are heavily reliant on the chosen software, the quality of the input structures, and a meticulously validated protocol.
Comparative Analysis of Molecular Docking Software
Several software packages are available for molecular docking, each employing different search algorithms and scoring functions.[8] The choice of software can significantly impact the outcome of a study.[10] Below is a comparison of some commonly used platforms in both academic and industrial research.
| Software | Search Algorithm | Scoring Function Principle | Strengths | Considerations |
| AutoDock Vina | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Empirical and knowledge-based | Open-source, computationally efficient, and widely used, making it a good starting point.[8] | May require more user expertise for complex systems and custom force fields.[8] |
| Schrödinger Glide | Hierarchical search protocol | Empirical (GlideScore) | High accuracy in pose prediction and scoring, with a user-friendly interface.[8][10] | Commercial software with a significant licensing cost. |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore, ASP, PLP) | Highly flexible, allowing for extensive customization of the docking process and known for its robust performance.[11] | Can be computationally intensive and may require significant expertise to optimize parameters. |
| MOE (Molecular Operating Environment) | Triangle Matcher and Alpha PMI | Knowledge-based (London dG, GBVI/WSA dG) | An integrated platform offering a wide range of drug discovery tools beyond docking.[8][9] | Commercial software; the sheer number of features can have a steep learning curve. |
Expert Insight: For initial virtual screening of large pyrazolo[3,4-b]pyridine libraries, AutoDock Vina offers an excellent balance of speed and accuracy. For more detailed binding mode analysis and lead optimization, the refined scoring functions and user support of commercial packages like Schrödinger's Glide can be advantageous.
A Validated Experimental Workflow for Pyrazolo[3,4-b]pyridine Docking
The following protocol outlines a robust, self-validating workflow for a typical molecular docking study. This process is designed to ensure the biological relevance and reproducibility of the results.
Caption: A validated workflow for molecular docking studies.
Step-by-Step Methodology
1. Target Selection and Structure Preparation:
-
Causality: The quality of the protein structure is paramount. Start by identifying the Protein Data Bank (PDB) ID for your target of interest. For instance, in studies involving TRKA, a relevant PDB entry would be selected.
-
Protocol:
-
Download the crystal structure from the PDB.
-
Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, remove all non-essential water molecules and co-solvents.
-
Add hydrogen atoms and assign appropriate protonation states for residues like histidine, aspartate, and glutamate, typically at a physiological pH of 7.4.
-
Perform a constrained energy minimization to relieve any steric clashes in the crystal structure.
-
2. Ligand Preparation:
-
Causality: Ligands must be in a low-energy, 3D conformation with correct atom types and charges to ensure accurate docking.
-
Protocol:
-
Sketch the 2D structures of your pyrazolo[3,4-b]pyridine derivatives.
-
Convert these 2D structures to 3D using a tool like Open Babel or ChemDraw.
-
Assign appropriate atom types and partial charges using a force field such as MMFF94 or OPLS.
-
Perform energy minimization to obtain a stable conformation.
-
3. Binding Site Definition:
-
Causality: The docking algorithm needs a defined search space to explore potential binding poses.
-
Protocol:
-
If a co-crystallized ligand is present in your PDB structure, define the binding site as a grid box encompassing this ligand with a buffer of 3-6 Å.[12]
-
If no co-crystallized ligand is available, use binding site prediction tools or information from the literature to define the active site.
-
4. Protocol Validation (Redocking):
-
Causality: This is a critical self-validating step to ensure your chosen software and parameters can reproduce the experimentally observed binding mode.[12][13]
-
Protocol:
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock this same ligand back into the defined binding site using your intended docking protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
-
Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol is reliable.[13]
-
5. Docking and Analysis:
-
Causality: Once validated, the protocol can be applied to your library of pyrazolo[3,4-b]pyridine compounds.
-
Protocol:
-
Perform the docking calculations for each compound.
-
Analyze the results, paying close attention to both the docking score and the predicted binding pose. The docking score is an estimate of the binding affinity, with more negative values typically indicating stronger binding.[14]
-
Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions.[14] It is crucial not to rely solely on the docking score.[14][15]
-
Case Studies: Pyrazolo[3,4-b]pyridines in Action
The following table summarizes data from published molecular docking studies of pyrazolo[3,4-b]pyridine compounds against various therapeutic targets.
| Compound Class | Target Protein | PDB ID | Docking Software | Key Findings & Interactions | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | Not specified | Schrödinger | The pyrazolyl moiety forms two hydrogen bonds with the hinge region residues Glu590 and Met592. A π-π stacking interaction was observed with Phe589. | [5][6] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | Not specified | Not specified | The optimized compound 15y showed potent inhibitory activity with an IC50 of 0.2 nM, supported by docking studies. | [4][7] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | Not specified | Schrödinger Maestro | Ligand L5 formed five conventional hydrogen bonds with Glu546, Met620, Lys627, and Lys572, with docking scores ranging from -12.672 to -14.169 kcal/mol. | [16][17] |
| Pyrazolo[3,4-b]pyridine derivatives | Pantothenate Synthetase (M. tuberculosis) | Not specified | Not specified | Docking studies suggested strong binding interactions with the target enzyme, indicating potential as anti-tuberculosis agents. | [3][18] |
Visualizing Common Binding Interactions
Based on the literature, a common binding pattern for pyrazolo[3,4-b]pyridine-based kinase inhibitors involves interactions with the hinge region of the kinase domain. The following diagram illustrates this generalized binding mode.
Caption: Common interactions of pyrazolo[3,4-b]pyridines with a kinase hinge region.
This visualization highlights the pyrazole nitrogen atoms acting as hydrogen bond donors/acceptors with backbone atoms of the hinge region, a critical interaction for kinase inhibition. The pyridine ring often engages in favorable π-π stacking with aromatic residues like phenylalanine.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the development of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold. By following a rigorous and validated workflow, researchers can efficiently prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. While docking provides valuable insights, it is essential to remember that these are predictive models. The results should always be interpreted in the context of other computational methods, such as molecular dynamics simulations for assessing binding stability, and ultimately validated through in vitro and in vivo experimental assays.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022).
- Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363–1370. [Link]
- Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
- Wang, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. [Link]
- Kellenberger, E., et al. (2004). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Computer Sciences, 44(6), 2094-2101. [Link]
- Abdel-Mohsen, S. A., et al. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- Yazdani, M. (2024). Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
- Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. [Link]
- Mursal, M., et al. (2024). What tools and frameworks are recommended for molecular docking studies in drug discovery? Consensus. [Link]
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]
- Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Mbeket, S. B. N. (2022). How to validate the molecular docking results?
- Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed. [Link]
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Semantic Scholar. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022).
- Lessons from Docking Validation. (n.d.).
- Rao, H. S. P., et al. (2024). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis.
- 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023). YouTube. [Link]
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]
- Molecular docking results of the pyrazolo[3,4-b]pyridine 16kA (isomer A...). (n.d.).
- Rao, H. S. P., et al. (2023). Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. Medicinal Chemistry Research, 32(1), 177-200. [Link]
- Abdelgawad, M. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(23), 8567. [Link]
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 10. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolo[3,4-b]Pyridine-Based Kinase Inhibitors: IC50 Values and Mechanistic Insights
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a range of pyrazolo[3,4-b]pyridine-based inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for understanding their structure-activity relationships (SAR) and therapeutic potential. We will delve into the experimental methodologies for determining these critical values and explore the signaling pathways modulated by these promising compounds.
Comparative Analysis of IC50 Values
The potency of an inhibitor is quantitatively expressed by its IC50 value, which represents the concentration of the compound required to inhibit the activity of a specific enzyme, such as a kinase, by 50%. The following tables summarize the IC50 values of various pyrazolo[3,4-b]pyridine derivatives against a panel of key kinase targets implicated in diseases ranging from cancer to inflammation.
Table 1: IC50 Values of Pyrazolo[3,4-b]Pyridine-Based Inhibitors Against Various Kinases
| Compound ID | Target Kinase | IC50 Value | Cellular/Assay Context | Reference |
| 17f | AMPK (AMP-activated protein kinase) | 0.78 µM | NRK-49F cell line | [1] |
| 15y | TBK1 (TANK-binding kinase 1) | 0.2 nM | In vitro enzyme assay | [2][3] |
| C03 | TRKA (Tropomyosin receptor kinase A) | 56 nM | In vitro enzyme assay | [4][5] |
| C03 | Km-12 cell line (antiproliferative) | 0.304 µM | Cellular assay | [4] |
| 31 | Mps1 (Monopolar spindle kinase 1) | 2.596 nM | In vitro kinase assay | [6] |
| 7n | FGFR1 (Fibroblast growth factor receptor 1) | < 1 nM | In vitro enzyme assay | [7] |
| 7n | FGFR2 | 0.7 nM | In vitro enzyme assay | [7] |
| 7n | FGFR3 | 2.0 nM | In vitro enzyme assay | [7] |
| 7n | VEGFR2 | 422.7 nM | In vitro enzyme assay | [7] |
| BMS-265246 (21h) | CDK1/cycB | 6 nM | In vitro enzyme assay | [8] |
| BMS-265246 (21h) | CDK2/cycE | 9 nM | In vitro enzyme assay | [8] |
| 8c | Topoisomerase IIα | Comparable to etoposide | DNA relaxation assay | [9] |
Understanding the Experimental Determination of IC50 Values
Accurate and reproducible IC50 values are paramount for the comparison and selection of lead compounds in drug discovery. The choice of assay format is critical and depends on whether the goal is to measure direct enzyme inhibition or the downstream cellular effects of the inhibitor.
In Vitro Kinase Assays: A Direct Measure of Potency
In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. One of the most common and robust methods is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Causality Behind Experimental Choices in HTRF Assays:
-
Why HTRF? HTRF is a preferred method for high-throughput screening (HTS) due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[10] The time-resolved measurement distinguishes the specific signal from short-lived background fluorescence.
-
Choice of Substrate: A specific peptide or protein substrate for the kinase of interest is chosen. Often, this substrate is biotinylated for ease of detection.
-
ATP Concentration: The concentration of ATP, the phosphate donor in the kinase reaction, is a critical parameter. Assays are often performed at the ATP Km value (the concentration at which the enzyme reaches half of its maximum velocity) to allow for the accurate determination of the inhibitor's binding affinity (Ki).
-
Detection System: The HTRF detection system typically involves a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to the biotinylated substrate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.
Experimental Protocol: A Step-by-Step Guide to HTRF Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in an appropriate solvent, typically DMSO.
-
Reaction Mixture Preparation: In a low-volume 384-well plate, add the kinase, the biotinylated substrate peptide, and the kinase buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP at the desired concentration.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and initiate detection by adding a solution containing the europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (typically 620 nm for the cryptate and 665 nm for XL665).
-
Data Analysis: The ratio of the two emission signals is calculated and plotted against the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assays: Assessing Functional Outcomes
Cellular assays measure the effect of an inhibitor on a biological process within a living cell, providing a more physiologically relevant context. The MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation, which can be used to determine the IC50 of a compound.[11]
Causality Behind Experimental Choices in MTT Assays:
-
Why MTT? The MTT assay is a relatively simple, inexpensive, and high-throughput method to assess the cytotoxic or cytostatic effects of a compound.[12] It relies on the metabolic activity of viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.
-
Cell Line Selection: The choice of cell line is crucial and should be relevant to the disease context being studied. For example, a cancer cell line known to be dependent on the kinase being targeted would be an appropriate choice.
-
Drug Incubation Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) is determined based on the expected mechanism of action of the inhibitor and the doubling time of the cell line.
-
Solubilization Agent: A solubilizing agent, such as DMSO or isopropanol, is required to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.
Experimental Protocol: A Step-by-Step Guide to the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve.
Signaling Pathways Modulated by Pyrazolo[3,4-b]Pyridine-Based Inhibitors
Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological effects of the inhibitors. Below are simplified diagrams of key signaling pathways targeted by the pyrazolo[3,4-b]pyridine derivatives discussed in this guide.
TBK1 Signaling Pathway
TBK1 is a key kinase in the innate immune response, activated by various stimuli, including viral and bacterial infections.[13][14] It phosphorylates and activates transcription factors like IRF3, leading to the production of type I interferons.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[15]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives against kinase panels
This guide provides a comprehensive analysis of the kinase selectivity profiles of various 1-substituted-1H-pyrazolo[3,4-b]pyridine derivatives. While the initial focus was on 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives, the available public data necessitates a slightly broader scope to include closely related analogs. This allows for a more robust comparative analysis and a deeper understanding of the structure-activity relationships (SAR) that govern the kinase inhibitory potential of this privileged scaffold.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel kinase inhibitors. We will delve into the experimental data, provide detailed protocols for assessing kinase selectivity, and explore the causal relationships between chemical structure and inhibitory activity.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3]
Achieving a high degree of selectivity is paramount to minimizing off-target effects and associated toxicities.[4] Kinase selectivity profiling, the process of screening a compound against a large panel of kinases, has therefore become an indispensable tool in modern drug discovery.[1][4] It provides a comprehensive overview of a compound's interaction landscape within the kinome, enabling informed decisions for lead optimization and preclinical development.[1][4]
Comparative Selectivity Profiling of 1H-pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile template for the design of potent kinase inhibitors targeting a range of kinases.[2][5][6] In this section, we compare the selectivity profiles of several reported derivatives to elucidate the impact of substitutions on their kinase interaction profiles.
Case Study 1: A Highly Potent and Selective TBK1 Inhibitor
A study by Wang et al. (2022) identified compound 15y , a 1H-pyrazolo[3,4-b]pyridine derivative, as a highly potent inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[2][5] Compound 15y exhibited an impressive IC50 of 0.2 nM against TBK1.[2][5] To assess its selectivity, the compound was screened against a panel of 31 kinases at a concentration of 1 µM.[2][5]
| Kinase Target | Compound 15y (% Inhibition @ 1 µM) |
| TBK1 | >99% |
| IKKε | 98% |
| CLK4 | 85% |
| STK10 | 78% |
| MAP4K5 | 75% |
| MINK1 | 72% |
| FLT3 | 68% |
| Other 24 kinases | <50% |
| Data sourced from Wang et al., 2022.[2][5] |
Key Insights:
-
Compound 15y demonstrates remarkable selectivity for TBK1 and its close homolog IKKε.
-
The selectivity profile suggests a favorable therapeutic window, with minimal inhibition of other kinases at the tested concentration.
-
This high selectivity is crucial for minimizing off-target effects, a critical consideration for therapeutic development.
Case Study 2: A Pan-TRK Inhibitor with Selectivity Against Other Kinases
In a separate study, researchers developed a series of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[6] Compound C03 from this series showed potent inhibition of TRKA with an IC50 of 56 nM.[6] The kinase selectivity assays revealed that C03 is a pan-TRK inhibitor with significant activity against other kinases.[6]
| Kinase Target | Compound C03 (IC50, nM) |
| TRKA | 56 |
| TRKB | (Data not provided, but described as pan-TRK) |
| TRKC | (Data not provided, but described as pan-TRK) |
| FAK | (Selectivity noted) |
| PAK4 | (Selectivity noted) |
| PLK4 | (Selectivity noted) |
| Data sourced from Xu et al., 2022.[6] |
Key Insights:
-
Unlike the highly selective TBK1 inhibitor, C03 exhibits a multi-targeted profile.
-
This polypharmacology could be advantageous in certain therapeutic contexts, where inhibiting multiple oncogenic pathways may lead to enhanced efficacy.
-
However, it also highlights the potential for off-target liabilities that would need to be carefully evaluated during preclinical development.
Structure-Activity Relationship (SAR) Insights
The analysis of various 1H-pyrazolo[3,4-b]pyridine derivatives reveals key structural features that govern their potency and selectivity. For instance, in the TBK1 inhibitor series, the introduction of a sulfonamide group was found to form a crucial hydrogen bond with Ser96 in the kinase domain, significantly enhancing inhibitory activity.[2][5] The nature and position of substituents on the pyrazolopyridine core and its appended aryl rings play a critical role in defining the kinase selectivity profile. A comprehensive SAR study is essential for fine-tuning the selectivity of these inhibitors.[7]
Experimental Protocol: A Representative Kinase Profiling Assay
To provide a practical context, we outline a detailed, step-by-step methodology for a representative kinase profiling assay, the radiometric ³³P-ATP filter binding assay. This method is widely used in the industry for its robustness and reliability.[4][8]
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO.
-
Kinase panel (recombinant human kinases).
-
Substrate peptides or proteins for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
[γ-³³P]ATP.
-
ATP.
-
96- or 384-well microplates.
-
Filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Workflow Diagram:
Caption: Radiometric Kinase Profiling Workflow
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 µM.
-
Assay Plating: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Prepare a master mix containing the assay buffer, recombinant kinase, specific substrate, and a mixture of cold ATP and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[3]
-
Dispensing: Dispense the kinase reaction master mix into the wells of the microplate containing the test compounds to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells of the filter plate and measure the amount of incorporated ³³P using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathway Context: The TBK1 Signaling Cascade
To appreciate the therapeutic implications of inhibiting a specific kinase, it is essential to understand its role in cellular signaling. The diagram below illustrates the central role of TBK1 in the innate immune response.
Caption: Simplified TBK1 Signaling Pathway
Inhibition of TBK1 by compounds such as 15y can modulate the downstream inflammatory response, which has therapeutic potential in autoimmune diseases and certain cancers.[2][5]
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. As demonstrated by the case studies presented, strategic modification of this core structure can yield compounds with diverse selectivity profiles, ranging from highly specific inhibitors to multi-targeted agents. A thorough understanding of the principles of kinase selectivity, coupled with robust and systematic profiling, is essential for successfully advancing these promising molecules through the drug discovery pipeline.
References
- Cohen, P., & Tcherpakov, M. (2010). Will the protein kinases ever be good drug targets? Cell, 143(3), 339-343.
- Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.
- Song, Y., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
- Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 257, 115513.
- Xu, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 862-871. [Link]
- Al-Warhi, T., et al. (2023). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 13(1), 12296.
Sources
- 1. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazolo[3,4-b]pyridine Analogs
Authored For: Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including roles as inhibitors of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[1][2][3] This guide provides an in-depth comparison of the cytotoxic performance of various pyrazolo[3,4-b]pyridine analogs, grounded in experimental data. We will dissect structure-activity relationships (SAR), detail the self-validating experimental protocols used for their evaluation, and explore the mechanistic underpinnings of their anticancer effects.
The Pyrazolo[3,4-b]pyridine Core: A Scaffold for Potent Cytotoxicity
The fused heterocyclic system of pyrazolo[3,4-b]pyridine serves as an excellent framework for designing potent anticancer agents.[1][4] The strategic placement of various substituents at key positions around this core allows for the fine-tuning of activity against specific molecular targets, influencing the compound's overall cytotoxic profile.
Caption: The core structure of 1H-pyrazolo[3,4-b]pyridine with key substitution positions.
The cytotoxic mechanisms of these analogs are diverse, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival. Key mechanisms include:
-
Enzyme Inhibition: Potent inhibition of kinases like CDKs, which are crucial for cell cycle regulation, and Topoisomerase IIα, an enzyme that manages DNA topology during replication.[1][5][6][7]
-
Cell Cycle Arrest: Induction of arrest at specific phases of the cell cycle, such as the S-phase, preventing DNA replication and cell division.[1][5]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of key proteins like PARP-1, Bax, and Caspases.[1][5]
Comparative Analysis of Cytotoxicity and Structure-Activity Relationships (SAR)
The subtle modification of substituents on the pyrazolo[3,4-b]pyridine scaffold can lead to dramatic shifts in cytotoxic potency and selectivity. Below, we compare data from key studies to elucidate these critical structure-activity relationships.
Series 1: Topoisomerase IIα Inhibitors
A recent study focused on developing pyrazolo[3,4-b]pyridines as Topoisomerase IIα (TOPIIα) inhibitors, a validated target for cancer chemotherapy.[1][5] The compounds were evaluated for their antiproliferative activity across the NCI-60 cancer cell line panel.
Key Structural Features: These analogs typically feature substitutions at the N1, C3, and C4 positions. The study explored the impact of different phenyl group substitutions at C3.
Comparative Cytotoxicity Data (Series 1)
| Compound ID | Key C3-Substitution | Mean GI% (NCI-60) | GI₅₀ MG-MID (µM) | Noted Activity | Reference |
|---|---|---|---|---|---|
| 8c | 4-Hydroxyphenyl | 154% | 1.33 | Potent, broad-spectrum antiproliferative | [1][5] |
| 10c | 4-Hydroxyphenyl | 118% | Not specified | Lethal to 37 cell lines | [1] |
| 8e / 10e | 3-Methoxy-4-hydroxyphenyl | 138% | Not specified | Enhanced activity, lethal to 39 cell lines | [1] |
| 8b / 10b | 3-Hydroxyphenyl | Not specified | Not specified | Active derivatives | [1][5] |
| Etoposide | Reference Drug | Not applicable | Not applicable | Standard TOPIIα inhibitor |[1][5] |
Structure-Activity Relationship Insights:
-
Critical Role of the 4-Hydroxyphenyl Group: The presence of a hydroxyl group at the para-position of the C3-phenyl ring was identified as a key pharmacophoric feature. Compound 8c , with this feature, demonstrated the most potent and broad-spectrum activity, with a GI₅₀ value of 1.33 µM.[1][5]
-
Modulation by Methoxy Groups: The introduction of a methoxy group adjacent to the hydroxyl group (compounds 8e and 10e ) also resulted in enhanced antiproliferative activity.[1] This highlights the importance of the electronic and steric properties of the substituents on the C3-phenyl ring.
-
Mechanism of Action: Mechanistic studies confirmed that the lead compound, 8c , induced DNA damage, caused S-phase cell cycle arrest, and triggered apoptosis. It also directly inhibited the DNA relaxation activity of TOPIIα in a dose-dependent manner, comparable to the standard drug etoposide.[1][5] The planar structure of the pyrazolo[3,4-b]pyridine core, potentially coupled with an indole moiety in some designs, is believed to facilitate DNA intercalation, a key feature of many TOPII inhibitors.[1]
Series 2: Cyclin-Dependent Kinase (CDK) Inhibitors
Another prominent avenue of research involves the development of pyrazolo[3,4-b]pyridines as inhibitors of CDKs, which are frequently dysregulated in cancer.
Key Structural Features: These series often explore various aryl substitutions at the C4 position of the scaffold.
Comparative Cytotoxicity Data (Series 2)
| Compound ID | Key C4-Substitution | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |
|---|---|---|---|---|---|
| 9a | Phenyl | HeLa | 2.59 | Doxorubicin (2.35) | [6][8] |
| 14g | 4-Hydroxyphenyl | HCT-116 | 1.98 | Doxorubicin (2.11) | [6] |
| 14g | 4-Hydroxyphenyl | MCF-7 | 4.66 | Doxorubicin (4.57) |[6] |
Structure-Activity Relationship Insights:
-
Impact of C4-Aryl Substitution: The nature of the aryl group at the C4 position significantly influences cytotoxic potency. Compound 9a , with an unsubstituted phenyl group, showed high activity against the HeLa cell line, comparable to doxorubicin.[6][8]
-
Enhancement by Hydroxyl Group: The introduction of a hydroxyl group on the C4-phenyl ring, as in compound 14g , enhanced the anticancer activity against MCF-7 and HCT-116 cell lines.[6] This again points to the electronic contribution of polar substituents in mediating biological activity.
-
Mechanism of Action: These compounds are proposed to exert their antitumor effects through the inhibition of CDK2 and/or CDK9, leading to cell cycle arrest and the induction of apoptosis.[6]
Core Experimental Protocols: A Self-Validating System
The trustworthiness of cytotoxicity data hinges on robust and well-controlled experimental design. The following protocols represent the standard methodologies for evaluating pyrazolo[3,4-b]pyridine analogs, forming a self-validating system when performed with appropriate controls.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is the workhorse for initial cytotoxicity screening. It measures the metabolic activity of cells, which correlates with cell viability. The causality is that viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine analogs for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Cell Cycle Analysis via Flow Cytometry
To understand how a compound inhibits proliferation, cell cycle analysis is crucial. This protocol determines if the analogs cause cells to accumulate in a specific phase (G1, S, or G2/M).
Step-by-Step Methodology:
-
Treatment: Treat cells with the compound of interest at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cell membrane.
-
Staining: Rehydrate the cells and treat them with RNase A to prevent staining of double-stranded RNA. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in one peak compared to the control indicates cell cycle arrest.
Caption: A typical workflow for investigating the cytotoxic mechanism of action.
Visualizing the Mechanism: Topoisomerase IIα Inhibition
The inhibition of TOPIIα is a clinically validated anticancer strategy. Pyrazolo[3,4-b]pyridine analogs can interrupt this enzyme's catalytic cycle, leading to DNA strand breaks and subsequent apoptosis.
Caption: Inhibition of the Topoisomerase IIα catalytic cycle by a pyrazolo[3,4-b]pyridine analog.
This guide has synthesized data from multiple studies to provide a comparative framework for understanding the cytotoxicity of pyrazolo[3,4-b]pyridine analogs. The clear structure-activity relationships, particularly the influence of substitutions on the C3 and C4 phenyl rings, offer a rational basis for the future design of more potent and selective anticancer agents. The described experimental protocols provide a robust system for validating these new chemical entities.
References
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
- Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. PubMed.
- Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- In vitro cytotoxic activities of pyrazolo[9][10] pyridine hybrid compounds.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h.
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.
- Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC - PubMed Central.
- A Comparative Analysis of the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Deriv
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2...
- Structure of some reported pyrazolo [3,4-b]pyridine (I–XI) derivatives alongside their biological activity.
- (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde are routine. However, the lifecycle of these potent molecules extends beyond their use in experimentation. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is essential to ground our procedures in the foundational principles of hazardous waste management. The Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA), provides a "cradle-to-grave" framework for hazardous waste management.[1][2] This means that from the moment a chemical is synthesized or purchased to its ultimate disposal, it is subject to stringent regulations.
The primary goal is always waste minimization.[3] This can be achieved through careful planning of experiments to avoid excess synthesis and by maintaining a detailed chemical inventory to prevent the purchase of duplicate reagents.
Hazard Profile of this compound
Pyrazolo[3,4-b]pyridine Derivatives: This heterocyclic scaffold is a common motif in pharmacologically active compounds.[5] While specific toxicity data for this derivative is unavailable, related pyrazolo[3,4-b]pyridine compounds are known to be biologically active, necessitating careful handling to avoid unintended physiological effects. An SDS for the parent compound, 1H-Pyrazolo[3,4-b]pyridine, indicates it can cause skin irritation.[6]
Aldehydes: The aldehyde functional group can be reactive and may pose health hazards. Aldehydes are often irritants to the skin, eyes, and respiratory tract.[7] Some aldehydes are also sensitizers.
Inferred Hazards: Based on the structures of similar compounds, it is prudent to assume that this compound may possess the following hazards:
-
Skin and eye irritant.
-
Harmful if swallowed or inhaled.
-
Potential for sensitization upon repeated contact.
-
Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO). [8]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE should be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (ensure no breakthrough for this chemical class). | Prevents skin contact and potential absorption. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of any dust or vapors. |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol is a general guideline and should be adapted to your institution's specific policies.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be treated as hazardous waste.[9] This includes:
-
Pure, unreacted compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., weighing boats, pipette tips, gloves, absorbent pads from spills).
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
Step 2: Containerization
-
Select an appropriate container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap. The container must be in good condition with no leaks or cracks.
-
Label the container: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Toxic").
-
Your name, lab number, and contact information.
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[2]
Step 4: Disposal of Empty Containers
An "empty" container that held a hazardous chemical may still contain hazardous residue. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate from this process must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.
Step 5: Arranging for Pickup
Once the waste container is full or you have no further use for it, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9] Do not attempt to transport hazardous waste yourself.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated items. Place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the potential hazards, adhering to established protocols, and working closely with institutional EHS departments, researchers can ensure that the final step in the lifecycle of this chemical is handled with the same rigor and precision as its synthesis and application.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Capot Chemical. (2025). MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol.
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Environmental Marketing Services. (2024). Waste Disposal in Laboratory.
- Pipzine Chemicals. (n.d.). Pyrazolo[3,4-b]pyridine: Properties, Uses, Synthesis & Safety Data.
Sources
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1511782-19-6|this compound|BLD Pharm [bldpharm.com]
- 5. Pyrazolo[3,4-b]pyridine: Properties, Uses, Synthesis & Safety Data – Trusted China Supplier & Manufacturer [pipzine-chem.com]
- 6. fishersci.com [fishersci.com]
- 7. reed.edu [reed.edu]
- 8. fishersci.com [fishersci.com]
- 9. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 10. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Framework for Laboratory Safety and Operational Excellence
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its potential therapeutic applications.[1][2] However, the foundation of groundbreaking research is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry.[2][3] Our goal is to move beyond a simple checklist and instead build a deep, intuitive understanding of why specific precautions are necessary, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the Molecule's Profile
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile by examining its core chemical structures: a pyrazolopyridine nucleus and an aldehyde functional group. Safety data for analogous compounds, such as pyridine-2-carbaldehyde and 1-Methyl-1H-pyrazole-3-carbaldehyde, provide a strong basis for our assessment.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[4] Aldehydes can be corrosive to the respiratory tract.
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[5] Some related compounds may also cause an allergic skin reaction.
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[5]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[5][6]
Given these potential hazards, all work with this compound must be conducted under the assumption that it is hazardous and requires stringent protective measures.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific task being performed. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations involving weighing, dissolution, and reaction monitoring.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory at all times when handling this compound in any form (solid or solution). Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against splashes and vapors.
-
Operational Mandate: When there is a heightened risk of splashing—such as during transfers of larger volumes, heating solutions, or reacting under pressure—a full face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a critical barrier protecting the entire face from direct contact.[8]
Hand Protection: The Critical Barrier
The choice of gloves is paramount to prevent skin contact. Not all glove materials offer the same level of protection against different chemicals.
-
Recommended Material: Single-use nitrile gloves are the standard for handling this type of chemical.[7][9] Latex gloves are not recommended as they can be readily permeated by many organic chemicals.[7]
-
Protocol: Always inspect gloves for any signs of degradation or puncture before use. When working with solutions, consider double-gloving for added protection. Gloves should be removed promptly and properly if contamination is suspected, and hands should be washed thoroughly. Contaminated gloves must be disposed of as hazardous waste.[10]
Body Protection: Shielding from Contamination
A standard, flame-resistant laboratory coat should be worn, fully fastened, with sleeves extending to the wrists.
-
For High-Risk Operations: When handling larger quantities or during procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is advised.[7][9] This provides an additional impervious layer of protection.
Respiratory Protection: Safeguarding Against Inhalation
All handling of solid this compound and its volatile solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
When Respirators are Required: In situations where engineering controls like a fume hood are not feasible or during a significant spill cleanup, respiratory protection is necessary.[7][11] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[4] Proper fit-testing and training are essential for respirator use.[11]
| Task | Minimum Required PPE |
| Weighing Solid Compound | Chemical Splash Goggles, Nitrile Gloves, Lab Coat (within a fume hood or ventilated balance enclosure) |
| Preparing Solutions | Chemical Splash Goggles, Nitrile Gloves, Lab Coat (within a fume hood) |
| Transferring Solutions (>50 mL) | Face Shield over Chemical Splash Goggles, Nitrile Gloves (or double-gloved), Lab Coat, Chemical-Resistant Apron |
| Running Reactions | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, appropriate respirator if ventilation is poor |
Procedural Guidance: From Benchtop to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory. The following step-by-step workflow provides a framework for safe handling.
Step 1: Preparation and Pre-Handling
-
Designate a Workspace: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before handling the chemical, ensure all necessary equipment (glassware, solvents, stir bars) and safety items (spill kit, waste container) are within immediate reach inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before opening the primary container.
Step 2: Handling and Experimental Use
-
Weighing: If handling the solid, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of fine powders.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution process is exothermic, use an ice bath for cooling.
-
Reaction: Keep all reaction vessels closed or equipped with a condenser to prevent the release of vapors.
Step 3: Post-Handling and Decontamination
-
Quenching: If necessary, quench the reaction carefully according to your established protocol.
-
Cleaning: Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by apron, face shield, and goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Safe Handling Workflow
A visual guide to the essential steps for safely handling hazardous chemicals from preparation to cleanup.
Spill, Exposure, and Disposal Protocols
Emergency Procedures: Spills
-
Small Spill (contained in fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[12] Collect the material using non-sparking tools into a designated, labeled hazardous waste container.[12] Clean the area with an appropriate solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.[7]
First Aid: Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention immediately.[13]
Disposal Plan
All materials contaminated with this compound, including excess chemical, contaminated absorbent materials, and used PPE, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[10][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Improper disposal, such as pouring down the drain, is prohibited and environmentally harmful.[10][15]
By integrating these safety protocols into your daily workflow, you create a resilient and secure research environment. This allows you to focus on the science, confident that the foundational elements of laboratory safety are firmly in place.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Pyridine-2-carbaldehyde Safety Data Sheet. (2025, December 22). Sigma-Aldrich.
- 1-Methyl-1H-pyrazole-3-carbaldehyde Safety Data Sheet. (2023, August 25). Fisher Scientific.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts.
- 4-Pyridinecarboxaldehyde Safety Data Sheet. (2025, May 1). Fisher Scientific.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheet. (2024, December 19). CymitQuimica.
- Pyridine Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Exploration of heterocyclic compounds from bio waste sugars: a Review. (n.d.). TSI Journals.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central.
- 1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde - Safety Data Sheet. (2022, August 11). ChemicalBook.
- Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety.
- 1H-Pyrazolo[3,4-B]pyridin-4-ol - Safety Data Sheet. (2025, December 20). Capot Chemical.
- The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (n.d.). MDPI.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). National Institutes of Health.
- Pyrrolopyridine or Pyrazolopyridine Derivatives. (n.d.). ACS Medicinal Chemistry Letters.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). PubMed.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. cdc.gov [cdc.gov]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ptb.de [ptb.de]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
